2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[2-amino-6-[2-(dipropylamino)ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMMSJHVWLZZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739945 | |
| Record name | {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920755-10-8 | |
| Record name | {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a molecule of significant interest in medicinal chemistry, likely as an intermediate or analogue related to the synthesis of active pharmaceutical ingredients (APIs). This document elucidates the compound's acid-base chemistry, predicts its ionization behavior, and offers detailed, field-proven methodologies for the empirical determination of its pKa values. By integrating theoretical principles with practical experimental design, this guide serves as an essential resource for researchers engaged in the characterization, synthesis, and application of this and structurally related compounds.
Introduction: Unveiling a Multifunctional Molecule
This compound is a complex organic molecule featuring three distinct ionizable functional groups: a primary aromatic amine (aniline derivative), a tertiary aliphatic amine (dipropylamino group), and a carboxylic acid. The interplay of these groups dictates the compound's overall physicochemical properties, including its solubility, lipophilicity, and, crucially, its interaction with biological targets. Understanding the basicity of the amine functionalities is paramount for predicting its behavior in physiological environments, designing synthetic routes, and developing analytical methods. While direct literature on this specific molecule is sparse, its structural relationship to intermediates in the synthesis of drugs like Ropinirole underscores its relevance.[1][2][3] This guide will, therefore, leverage established principles of physical organic chemistry and provide robust experimental protocols to fully characterize its basic properties.
Theoretical Assessment of Basicity
The overall basicity of this compound is a composite of the individual contributions of its ionizable centers. The protonation equilibria of these groups will be pH-dependent, and their respective pKa values will determine the predominant ionic species at any given pH.
The Dipropylamino Moiety: A Strong Aliphatic Base
The tertiary aliphatic amine, the dipropylamino group, is expected to be the most basic functional group in the molecule. Aliphatic amines are significantly stronger bases than aromatic amines because the lone pair of electrons on the nitrogen is localized and readily available for protonation.[4] The pKa of the conjugate acid of dipropylamine is approximately 11.[5][6][7][8] Therefore, we can predict that the dipropylamino group in the target molecule will have a pKa in a similar range, making it predominantly protonated at physiological pH (around 7.4).
The Aromatic Amine: A Weaker, Delocalized Base
The primary aromatic amine (aniline moiety) is a considerably weaker base. The lone pair on the nitrogen atom is delocalized into the aromatic π-system, reducing its availability for protonation.[9] The basicity of aniline derivatives is further influenced by the nature and position of substituents on the aromatic ring.[4][10][11] Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.[4] In this molecule, the presence of an alkyl side chain and a carboxylic acid group will modulate the basicity of the aromatic amine.
The Carboxylic Acid Group: An Acidic Counterpart
The carboxylic acid group is, as its name implies, acidic. Carboxylic acids readily donate a proton to form a carboxylate anion, with typical pKa values in the range of 4 to 5.[12][13][14] The carboxylate form will be the predominant species at physiological pH. While carboxylic acids can be protonated by very strong acids, under typical aqueous conditions, this group will contribute to the overall acidic character of the molecule.[15][16]
Predicted Ionization States
Based on the pKa estimates for the individual functional groups, we can predict the ionization state of this compound at different pH values.
| pH Range | Predominant Species |
| < 2 | Dicationic (both amines protonated, carboxylic acid neutral) |
| 2 - 5 | Monocationic (dipropylamino group protonated, carboxylic acid neutral) |
| 5 - 10 | Zwitterionic (dipropylamino group protonated, carboxylic acid deprotonated) |
| > 11 | Anionic (carboxylic acid deprotonated) |
This predicted behavior underscores the importance of empirical pKa determination to accurately model the compound's properties.
Experimental Determination of pKa
To precisely quantify the basicity of the amine functional groups, experimental determination of the compound's pKa values is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for this purpose.[17][18]
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly accurate method for pKa determination.[18][19][20][21] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[19]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 1.5 M KCl solution to maintain constant ionic strength.
-
-
Apparatus Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Employ a magnetic stirrer and stir bar to ensure solution homogeneity.
-
Use a burette for precise delivery of the titrant.
-
-
Titration Procedure:
-
To a beaker, add 50 mL of the sample solution and a sufficient volume of the 1.5 M KCl solution to achieve a final ionic strength of 0.15 M.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH.
-
Add the 0.1 M HCl titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.[19] The first derivative of the plot can be used to accurately locate the equivalence points.
-
UV-Vis Spectrophotometry: A Complementary Approach
For compounds containing a chromophore, UV-Vis spectrophotometry offers an excellent alternative or complementary method for pKa determination.[22][23][24][25][26] This technique relies on the change in the UV-Vis absorbance spectrum of the compound as it undergoes protonation or deprotonation.[23]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each buffer.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each of the buffered solutions.
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength versus the pH of the buffer.
-
The resulting plot should be a sigmoidal curve.[17]
-
The pKa is the pH at the inflection point of this curve.[17][22] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.
-
Conclusion and Future Perspectives
This guide has provided a detailed theoretical and practical framework for understanding and characterizing the basic properties of this compound. The presence of multiple ionizable centers makes a thorough understanding of its acid-base chemistry essential for its application in drug development and chemical synthesis. The predicted pKa values suggest a complex, pH-dependent ionization profile, which can be precisely determined using the detailed potentiometric and spectrophotometric methods outlined herein. These empirical data are critical for building accurate predictive models of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately guiding the development of novel therapeutics.[25] Further studies could explore the influence of temperature and solvent composition on the pKa values to provide an even more comprehensive physicochemical profile of this intriguing molecule.
References
- Creative Bioarray.
- Klok, A., et al. (2020).
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8902, Dipropylamine.
- Chemagination.
- Encyclopædia Britannica. (2023). Carboxylic acid.
- ResearchGate.
- OrgoSolver. Acid–Base Properties of Carboxylic Acids.
- Química Organica.org. Acidity and Basicity of Carboxylic Acids.
- Chemistry Steps. Basicity of Amines.
- ULM.
- ChemicalBook. Dipropylamine | 142-84-7.
- Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa)
- Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds.
- FooDB. Showing Compound Di-N-propylamine (FDB003929).
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace.
- Indian Journal of Pharmaceutical Education and Research.
- ULM.
- Infinity Learn.
- ChemBK. Di-n-propylamine.
- ChemicalBook. N,N-Dipropyl-1-propanamine | 102-69-2.
- Filo.
- YouTube. CHEM 2325 Module 22: Basicity of Carboxylic Acids.
- Pharmapproach.
- Chemistry Stack Exchange.
- PASCO.
- Pharmaffiliates. Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)
- PharmaCompass.com. [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride.
- Pharmaffili
- Google Patents.
- LGC Standards. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride.
- precisionFDA. 2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 156613200, 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid.
- CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
- ChemSynthesis. 2-amino-2-phenylacetic acid - 2835-06-5.
- Pharmaffiliates. 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride.
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A Hypothetical Mechanistic Framework for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Disclaimer: The compound "2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid" is not a well-characterized agent in publicly available scientific literature. As such, this document presents a hypothetical mechanism of action derived from a structural and pharmacophoric analysis of its constituent chemical moieties. The proposed pathways and experimental protocols are based on the activities of structurally analogous, well-studied compounds and serve as a predictive guide for potential research, not as a statement of established fact.
| Executive Summary: A Molecule of Duality
The chemical structure of this compound presents a fascinating duality. It combines the core scaffold of a phenylacetic acid derivative, common to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a dipropylaminoethyl side chain, a classic pharmacophore found in dopamine receptor agonists. This unique combination suggests a potential dual-action profile: a peripherally-acting anti-inflammatory agent and a centrally-acting neuromodulator. This guide will dissect these potential mechanisms, proposing testable hypotheses and outlining the experimental workflows required to validate them.
| Structural Analysis and Pharmacophore Deconstruction
To predict the biological activity of this molecule, we must first deconstruct it into its key functional components, or pharmacophores.
-
Pharmacophore A: The Phenylacetic Acid Core: This group is structurally analogous to NSAIDs like diclofenac. The primary hypothesis is that this moiety enables the molecule to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
-
Pharmacophore B: The Dipropylaminoethyl Side Chain: This N,N-dipropyl-substituted ethylamine is a hallmark of dopamine D2/D3 receptor agonists, such as ropinirole and pramipexole. This suggests a potential interaction with the dopaminergic system in the central nervous system (CNS).
-
Pharmacophore C: The Ortho-Amino Group: The aniline-like amino group positioned ortho to the acetic acid side chain can influence the electronic properties and conformation of the entire molecule, potentially modulating its binding affinity and selectivity for its targets.
Below is a diagram illustrating this pharmacophoric breakdown.
Caption: Pharmacophoric deconstruction and hypothesized targets.
| Proposed Mechanism I: Anti-Inflammatory Action via COX Inhibition
| Theoretical Pathway
The phenylacetic acid moiety strongly suggests an interaction with cyclooxygenase (COX) enzymes. These enzymes, existing as isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. We hypothesize that this compound acts as a competitive inhibitor at the arachidonic acid binding site within the COX enzyme channel.
The proposed signaling pathway is visualized below.
Caption: Proposed mechanism of COX enzyme inhibition.
| Experimental Validation Protocol: Enzyme Inhibition Assay
To quantify the inhibitory potential of the compound against COX-1 and COX-2, a cell-free enzymatic assay is the gold standard.
Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each COX isoform.
Methodology:
-
Reagent Preparation:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Test compound stock solution (in DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the data to the vehicle control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation:
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | ~3000 | ~40 | ~75 |
| Ibuprofen (Control) | ~2500 | ~5000 | ~0.5 |
A low IC₅₀ value indicates high inhibitory potency. The selectivity index reveals whether the compound preferentially inhibits COX-1 or COX-2. A high index (>10) suggests COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
| Proposed Mechanism II: Neuromodulation via Dopamine Receptor Agonism
| Theoretical Pathway
The dipropylaminoethyl group is a strong indicator of activity at dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄). These are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels, GIRKs).
The proposed signaling cascade is outlined below.
Caption: Proposed Gαi/o-coupled dopamine receptor signaling.
| Experimental Validation Protocol: Radioligand Binding and Functional Assays
A two-step process is required: first, to confirm binding to the receptor, and second, to determine if that binding results in a functional response (agonism).
A. Radioligand Binding Assay
Objective: Determine the binding affinity (Ki) of the test compound for dopamine D₂ and D₃ receptors.
Methodology:
-
Source: Use cell membranes prepared from HEK293 or CHO cells stably expressing human D₂ or D₃ receptors.
-
Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
-
Procedure (Competition Binding):
-
Incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration over glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The resulting sigmoidal curve is used to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
B. cAMP Functional Assay
Objective: Determine the potency (EC₅₀) and efficacy of the compound as a functional agonist.
Methodology:
-
Cell Line: Use a cell line stably expressing the D₂ or D₃ receptor (e.g., CHO-K1).
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.
-
Simultaneously treat the cells with serial dilutions of the test compound or a known agonist (e.g., quinpirole).
-
Incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The agonist effect is measured as a decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition of cAMP production versus the log concentration of the compound to determine the EC₅₀ (potency) and the maximal inhibition (efficacy) relative to a full agonist.
Data Interpretation:
| Parameter | Dopamine D₂ Receptor | Dopamine D₃ Receptor |
| Binding Ki (nM) | Experimental | Experimental |
| Functional EC₅₀ (nM) | Experimental | Experimental |
| Efficacy (% of Full Agonist) | Experimental | Experimental |
Low Ki and EC₅₀ values indicate high affinity and potency, respectively. Efficacy near 100% suggests a full agonist, while lower values indicate partial agonism. Comparing the values for D₂ and D₃ receptors will reveal any receptor selectivity.
| Synthesis and Concluding Remarks
The dual-pharmacophore structure of this compound posits it as a novel candidate for conditions where both inflammation and dopaminergic dysregulation are implicated, such as in certain neuroinflammatory disorders. The proposed experimental workflows provide a clear and robust path to validating these hypotheses. The initial and most critical step is to determine which, if any, of these mechanisms are dominant. It is entirely possible that the molecule is selective for one target class, or that it possesses a balanced activity profile. Furthermore, the ortho-amino group could introduce unique pharmacological properties not seen in its parent pharmacophores, such as altered blood-brain barrier permeability or metabolic stability, which warrant further investigation. This guide serves as the foundational blueprint for a comprehensive preclinical evaluation.
References
(Note: As the primary compound is not documented, these references support the mechanisms of the analogous pharmacophores discussed in this hypothetical guide.)
-
Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. Title: NSAIDs: Mechanism of Action, Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, URL: [Link]
-
Dopamine D2 Receptor Signaling. Title: Dopamine D2 Receptors, Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: [Link]
-
Pharmacology of Ropinirole. Title: Ropinirole, Source: PubChem, National Center for Biotechnology Information, URL: [Link]
-
cAMP Assay Principles. Title: cAMP Assays, Source: Cisbio, URL: [Link]
"biological activity of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"
An In-depth Technical Guide on the Biological Activity of Ropinirole, a Structurally Related Dopamine Agonist to 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the biological activity of Ropinirole, a non-ergoline dopamine agonist. The compound this compound is a structurally related entity, and while specific data on its activity is not widely available, the extensive characterization of Ropinirole offers profound insights into the potential pharmacological profile of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, pharmacodynamics, and key experimental protocols for evaluating the biological effects of Ropinirole and related compounds.
Introduction: The Dopaminergic System and Therapeutic Intervention
The dopaminergic system is a critical neuromodulatory system in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. A deficiency in dopamine is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1] Therapeutic strategies often focus on replenishing dopamine levels or mimicking its effects at postsynaptic receptors. Ropinirole, sold under the brand name Requip among others, is a dopamine agonist that effectively mimics the action of endogenous dopamine, thereby alleviating the symptoms associated with dopaminergic dysfunction.[2][3] It is used for the treatment of Parkinson's disease and restless legs syndrome.[4]
Mechanism of Action: A High-Affinity Dopamine Receptor Agonist
Ropinirole functions as a potent agonist at dopamine D2-like receptors, with a particularly high affinity for the D2, D3, and D4 subtypes.[1][2] Its therapeutic effects in Parkinson's disease are believed to be a result of stimulating these receptors in the striatum, a key brain region for motor control.[1][5] By activating these G protein-coupled receptors (GPCRs), Ropinirole compensates for the diminished dopamine levels characteristic of PD.[1]
The binding affinity of Ropinirole for various dopamine receptor subtypes has been quantified, demonstrating its selectivity. It has the highest affinity for D3 receptors, which are concentrated in the limbic areas of the brain, potentially contributing to some of its neuropsychiatric effects.[2][6]
Receptor Binding Profile
The selectivity of a compound for its target receptors is a crucial determinant of its efficacy and side-effect profile. The binding affinities (Ki) of Ropinirole are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| D2 | 3.7 |
| D3 | 2.9 |
| D4 | 7.8 |
| D1 | >10,000 |
| D5 | >10,000 |
| 5-HT1 | No significant affinity |
| 5-HT2 | Weak activity |
| α1-adrenoceptors | No significant affinity |
| α2-adrenoceptors | Weak activity |
| β-adrenoceptors | No significant affinity |
| GABA | No significant affinity |
| mAChRs | No significant affinity |
| (Data sourced from multiple studies)[2] |
Signaling Pathways of D2-like Receptor Activation
Activation of D2-like dopamine receptors by Ropinirole initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the Gi/o class of G proteins.[7] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Beyond the canonical G-protein pathway, D2 receptor activation can also trigger β-arrestin-dependent signaling, which is a G protein-independent pathway.[7][9] This "biased agonism" can lead to a distinct set of cellular responses and may contribute to both the therapeutic effects and potential side effects of the drug.
Caption: Dopamine D2 Receptor Signaling Pathways Activated by Ropinirole.
Experimental Protocols for Biological Characterization
A thorough understanding of a compound's biological activity requires a suite of in vitro and in vivo assays. The following protocols are standard methodologies for characterizing dopamine agonists like Ropinirole.
In Vitro Assays
Objective: To determine the affinity and selectivity of the test compound for dopamine receptor subtypes.
Methodology:
-
Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).[7]
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors through centrifugation.
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the test compound.
-
Separation and Detection: Separate bound from unbound radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Objective: To measure the functional consequence of Gi/o pathway activation by the test compound.[7]
Methodology:
-
Cell Culture and Plating: Culture cells expressing the dopamine D2 receptor in 96- or 384-well plates.[7]
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.
-
Compound Treatment: Add varying concentrations of the test compound to the cells.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (concentration of the compound that produces 50% of the maximal inhibitory effect).
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An In-Depth Technical Guide to 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Key Precursor in the Synthesis of the Dopamine Agonist Ropinirole
Abstract: This technical guide provides a comprehensive review of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a critical synthetic intermediate in the manufacturing of Ropinirole. While not a pharmacologically active agent itself, its molecular architecture is purpose-built for efficient conversion into the potent non-ergoline dopamine agonist. This document elucidates its chemical synthesis, its pivotal role in the formation of Ropinirole's indolone core, and the pharmacological mechanism of the resulting therapeutic agent. We will explore the causality behind the synthetic strategy, provide detailed experimental protocols, and contextualize the compound's importance within the broader field of neuropharmacology and drug development for conditions such as Parkinson's disease and Restless Legs Syndrome.
Introduction: The Unseen Architect of a Dopamine Agonist
In the landscape of pharmaceutical chemistry, the final active pharmaceutical ingredient (API) often overshadows the elegant and critical chemistry of its precursors. This compound is a prime example of such a molecule. While its name does not appear on prescription labels, it represents the penultimate step in the synthesis of Ropinirole, a widely used non-ergoline dopamine agonist.[1] Ropinirole is a cornerstone therapy for the symptomatic treatment of idiopathic Parkinson's disease and Restless Legs Syndrome (RLS).[1][2]
The structural features of this compound—a primary aromatic amine ortho to an acetic acid moiety—are specifically designed for a crucial intramolecular cyclization. This reaction, a lactamization, forges the 2-indolone heterocyclic core that is essential for Ropinirole's biological activity.[1] Understanding this precursor is, therefore, essential to understanding the manufacturing, purity, and chemical lineage of Ropinirole. This guide will deconstruct the synthesis and utility of this key intermediate, providing researchers and drug development professionals with a detailed perspective on its scientific significance.
Chemical Profile and Synthesis
The primary importance of this compound lies in its synthetic utility. Its preparation is a key step in a multi-stage process designed to construct the Ropinirole molecule efficiently.
Synthetic Pathway Overview
The synthesis originates from precursors like 2-methyl-3-nitrophenylacetic acid and culminates in the target amino acid via the reduction of its direct nitro-analog, 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid.[1][3][4] The choice to carry the nitro group through several synthetic steps is a strategic one; it is a stable and unreactive placeholder for the amine, which, if present earlier, could interfere with other reactions. The final reduction and spontaneous cyclization is an elegant and efficient endgame.
The general workflow is as follows:
-
Side-Chain Construction: A dipropylaminoethyl side chain is attached to a nitrophenyl core.
-
Nitro Group Reduction: The nitro group is reduced to a primary amine. This is the step that forms the title compound.
-
Lactamization: The newly formed amine attacks the carboxylic acid group, undergoing an intramolecular condensation to form the five-membered lactam ring of Ropinirole.[1]
The diagram below illustrates this critical part of the synthetic journey.
Figure 1: Key synthetic transformations leading to Ropinirole.
The Pharmacological Context: Enabling Dopamine D2/D3 Receptor Agonism
While this compound is not designed to interact with biological targets, its structure is the key that unlocks the therapeutic activity of Ropinirole. The final cyclization step creates a rigid, bicyclic scaffold that correctly positions the dipropylaminoethyl pharmacophore for potent and selective interaction with dopamine receptors.
Mechanism of Action of Ropinirole
Ropinirole functions as a potent agonist with a high affinity for dopamine D2 and D3 receptors, which are abundant in the nigrostriatal pathway of the brain.[5] In Parkinson's disease, the degeneration of dopaminergic neurons in this region leads to a deficiency of dopamine, causing motor symptoms like tremors, rigidity, and bradykinesia. Ropinirole directly stimulates these postsynaptic D2/D3 receptors, mimicking the effect of endogenous dopamine and thereby alleviating motor deficits.[2][5]
Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o subunit. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs). This signaling cascade ultimately reduces neuronal excitability.
Figure 2: Simplified D2 receptor signaling pathway activated by Ropinirole.
Physicochemical and Analytical Data
Direct, empirically determined physicochemical data for this compound is not widely published. However, its properties can be reliably inferred from its structure and from data available for its immediate precursor and final product.
| Property | 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid | This compound | Ropinirole[1] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | C₁₆H₂₆N₂O₂ | C₁₆H₂₄N₂O |
| Molecular Weight | 308.37 g/mol | 278.39 g/mol | 260.37 g/mol |
| CAS Number | 91374-25-3 (HCl salt)[3] | 920755-10-8[6] | 91374-21-9 |
| Key Structural Feature | Nitro-phenylacetic acid | Amino-phenylacetic acid | 2-Indolone (Lactam) |
| Role | Synthetic Precursor | Direct Precursor/Intermediate | Active Pharmaceutical Ingredient |
Key Experimental Protocol: Synthesis of Ropinirole via Reductive Cyclization
The conversion of the nitro-precursor to Ropinirole is the most critical phase of the synthesis. The following protocol is a representative procedure derived from established chemical principles and patent literature.[1]
Objective: To synthesize Ropinirole from 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid via in situ formation of this compound.
Causality: This one-pot reaction is highly efficient. Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups. Under neutral or slightly acidic conditions, the resulting primary amine is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on the carboxylic acid, driving the formation of the thermodynamically stable five-membered lactam ring and eliminating a molecule of water.
Materials:
-
2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride (1.0 eq)
-
Palladium on Carbon (Pd/C), 5-10% w/w (catalytic amount, e.g., 0.05 eq)
-
Methanol or Ethanol (solvent)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: A round-bottom flask or hydrogenation vessel is charged with 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride and the solvent (e.g., methanol).
-
Inerting: The vessel is purged with an inert gas (N₂ or Ar) to remove all oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: The Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically at 1-3 atm pressure). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Upon completion, the reaction mixture is carefully purged again with inert gas. The solid Pd/C catalyst is removed by filtration through a pad of Celite®. The filter cake should be kept wet with solvent to prevent ignition upon contact with air.
-
Workup and Isolation: The filtrate, containing the Ropinirole product, is concentrated under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., isopropanol) to yield Ropinirole of high purity.[7]
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While devoid of intrinsic therapeutic properties, its existence is a critical link in the chain that delivers a life-altering medication to patients with neurological disorders. Its structure is a carefully crafted solution to the chemical problem of building the Ropinirole scaffold, demonstrating the strategic use of protecting groups (in the form of a nitro group) and the efficiency of intramolecular reactions.
Future research in this area will likely focus not on the compound itself, but on optimizing its synthesis. The development of more sustainable catalysts, greener solvents, or continuous flow processes for the reductive cyclization step could further enhance the efficiency and environmental footprint of Ropinirole manufacturing. As such, the study of this "unseen architect" remains a relevant and important aspect of pharmaceutical process chemistry.
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An In-Depth Technical Guide to the In Vitro Characterization of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Dopamine Receptor Agonist Candidate
Introduction: Unveiling the Dopaminergic Potential
This guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. Chemical structure analysis and publicly available data on related compounds, such as its ethyl ester derivative which is a known impurity of Ropinirole, strongly suggest that this molecule is a potent dopamine D2/D3 receptor agonist. Ropinirole is a well-established non-ergoline agonist selective for the D2-like family of dopamine receptors, widely used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Therefore, the primary objective of this in vitro testing cascade is to elucidate the pharmacological profile of this novel compound, focusing on its affinity, potency, and functional efficacy at D2-like dopamine receptors.
The following sections will detail a logical, stepwise approach to characterize this compound, beginning with primary binding assays to determine its receptor affinity profile, followed by functional assays to probe its efficacy in initiating downstream signaling cascades. Each experimental choice is rationalized to provide a comprehensive and trustworthy assessment of the compound's biological activity.
Part 1: Foundational Analysis - Receptor Affinity Profiling
The initial and most critical step in characterizing a novel ligand is to determine its binding affinity (Ki) for the intended target receptors. This is paramount to understanding the compound's potency and selectivity. For a putative D2/D3 agonist, a competitive radioligand binding assay is the gold standard.[3][4][5]
Causality Behind Experimental Choice: Why Radioligand Binding?
Radioligand binding assays directly measure the interaction of a compound with its receptor target.[6] By using a radiolabeled ligand with known high affinity for the receptor of interest, we can quantify the ability of our test compound to displace it. This provides a direct measure of the compound's affinity for the receptor's binding site. The choice of cell membranes expressing the target receptor ensures a high concentration of the receptor, leading to a robust and reproducible signal.[4]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors
1. Materials:
- Cell Membranes: Commercially available or in-house prepared membranes from CHO or HEK293 cells stably expressing human dopamine D2 (long isoform) or D3 receptors.[3]
- Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.
- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
- Filtration Apparatus: 96-well plate harvester with glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation Counter and Cocktail.
2. Procedure:
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and 50 µL of the radioligand solution (at a final concentration close to its Kd).
- Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 5-20 µg of protein per well).[4]
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
- Wash the filters three to four times with ice-cold wash buffer.[4]
- Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Part 2: Functional Characterization - Assessing Agonist Efficacy
Once high affinity for D2/D3 receptors is confirmed, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? Given its structural similarity to Ropinirole, agonist activity is highly anticipated.[2] The primary signaling pathway for D2-like receptors is through coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
Signaling Pathway of D2/D3 Receptors
Caption: Canonical Gi/o signaling pathway for D2/D3 dopamine receptors.
GTPγS Binding Assay: A Proximal Measure of G-Protein Activation
The GTPγS binding assay is a highly valued functional assay because it measures a very early event in the G-protein coupled receptor (GPCR) signaling cascade: the exchange of GDP for GTP on the Gα subunit.[9][10][11] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable signal directly proportional to G-protein activation.[12] This assay is particularly robust for Gi/o-coupled receptors and is excellent for differentiating between full and partial agonists.[9][10]
1. Materials:
- Cell Membranes: As described for the radioligand binding assay.
- Radioligand: [35S]GTPγS.
- Test Compound: Serial dilutions of this compound.
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
- GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
- Non-specific Binding Control: A high concentration of unlabeled GTPγS.
- Filtration Apparatus and Scintillation Counter.
2. Procedure:
- In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), cell membranes (10-20 µg protein/well), and the test compound at various concentrations.
- Pre-incubate for 15-20 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
- Incubate for 30-60 minutes at 30°C.
- Terminate the reaction by rapid filtration through GF/B filters (note: do not pre-treat with PEI for this assay).[12]
- Wash the filters with ice-cold wash buffer.
- Measure radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the stimulated binding (in cpm or fmol/mg protein) against the log concentration of the test compound.
- Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve. Efficacy is often expressed as a percentage of the stimulation achieved with a standard full agonist like dopamine.
cAMP Inhibition Assay: A Downstream Functional Readout
To confirm that G-protein activation leads to the expected downstream cellular response, a cAMP (cyclic adenosine monophosphate) inhibition assay is essential.[8][13] Since D2/D3 receptors are Gi/o-coupled, their activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin.[14]
1. Materials:
- Cell Line: CHO or HEK293 cells stably expressing the human D2 or D3 receptor.[8]
- Culture Medium: Standard medium (e.g., DMEM/F-12) with supplements.[8]
- Test Compound: Serial dilutions of this compound.
- Forskolin: To stimulate adenylyl cyclase.
- cAMP Assay Kit: A commercial kit, for example, a homogenous time-resolved fluorescence (HTRF) based kit, is recommended for high-throughput and sensitivity.[14][15] These kits typically contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
2. Procedure:
- Plate the cells in 96- or 384-well plates and grow to 80-90% confluency.[8]
- On the day of the assay, replace the culture medium with a stimulation buffer.
- Add the test compound at various concentrations and incubate for 15-30 minutes.
- Add forskolin (at a concentration that elicits ~80% of its maximal response, e.g., EC80) to all wells except the basal control.
- Incubate for a further 15-30 minutes.
- Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the HTRF kit. This involves adding the d2-labeled cAMP and the cryptate-labeled antibody and incubating before reading the plate on an HTRF-compatible reader.[15]
3. Data Analysis:
- The HTRF signal is inversely proportional to the amount of cAMP produced.[15]
- Plot the HTRF ratio against the log concentration of the test compound.
- Determine the IC50 of the compound for the inhibition of forskolin-stimulated cAMP production. This value represents the compound's potency in the functional assay.
Part 3: Advanced Characterization and Data Interpretation
Data Summary and Interpretation
To facilitate a clear understanding of the compound's pharmacological profile, the quantitative data from these assays should be summarized in a table.
| Assay Type | Receptor | Parameter | Value (Mean ± SEM) |
| Radioligand Binding | D2 | Ki (nM) | Experimental Value |
| D3 | Ki (nM) | Experimental Value | |
| GTPγS Binding | D2 | EC50 (nM) | Experimental Value |
| D2 | Emax (%) | Experimental Value | |
| D3 | EC50 (nM) | Experimental Value | |
| D3 | Emax (%) | Experimental Value | |
| cAMP Inhibition | D2 | IC50 (nM) | Experimental Value |
| D3 | IC50 (nM) | Experimental Value |
A potent D2/D3 agonist is expected to have low nanomolar Ki, EC50, and IC50 values. The Emax value from the GTPγS binding assay, relative to a full agonist, will classify it as a full or partial agonist.
Further Investigations: Selectivity and Off-Target Effects
To ensure the trustworthiness of the data and to build a comprehensive safety and efficacy profile, further studies are warranted:
-
Selectivity Panel: The compound should be tested in binding assays against a panel of other receptors, including other dopamine receptor subtypes (D1, D4, D5), serotonin receptors, adrenergic receptors, and muscarinic receptors to determine its selectivity.[1][16]
-
Functional Selectivity (Biased Agonism): D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin.[8][17] Assays to measure β-arrestin recruitment can reveal if the compound is a "biased agonist," preferentially activating one pathway over the other. This has significant implications for therapeutic effects versus side effects.
-
Neuronal Cell Models: To validate the findings in a more physiologically relevant context, functional assays can be repeated in neuronal cell lines such as SH-SY5Y (human neuroblastoma) or MN9D (mouse dopaminergic neuronal cells).[18][19][20][21]
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to the in vitro characterization of this compound. By systematically evaluating its receptor binding affinity and functional efficacy through a cascade of validated assays, researchers can confidently determine its pharmacological profile as a potential dopamine D2/D3 receptor agonist. The causality-driven experimental design and self-validating protocols described herein provide a solid foundation for subsequent pre-clinical development.
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"physicochemical properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, this compound. As a molecule possessing structural motifs common in active pharmaceutical ingredients (APIs), particularly its relation to synthetic precursors for dopamine agonists, a thorough understanding of its characteristics is paramount for any drug development campaign. This document moves beyond a simple recitation of data, offering a strategic framework for both predicting and empirically determining its ionization constant (pKa), lipophilicity (logP/logD), solubility, and chemical stability. Detailed, field-tested experimental protocols are provided, underpinned by an explanatory narrative that clarifies the causal links between molecular structure, experimental design, and the resulting data's impact on pharmacokinetic and pharmacodynamic outcomes. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge required to advance this, or structurally similar, compounds through the development pipeline.
Molecular Identity and Structural Overview
The subject of this guide, this compound, is a complex molecule featuring multiple functional groups that dictate its chemical behavior. Its structure suggests it may serve as a key intermediate in the synthesis of pharmaceutical agents, such as Ropinirole, based on the presence of the dipropylaminoethyl phenyl moiety.[1][2][3] The primary task in early-phase development is to build a robust profile of its intrinsic properties.
Table 1: Predicted Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀N₂O₂ | Calculated |
| Molecular Weight | 306.44 g/mol | Calculated |
| Canonical SMILES | CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O | Predicted |
| InChI Key | (Predicted) | N/A |
| Predicted logP | 3.5 - 4.5 | Based on structural analogues[4][5] |
| Predicted pKa (Acidic) | ~4.0 (Carboxylic Acid) | Chemical Principles |
| Predicted pKa (Basic) | ~4.5 (Aromatic Amine), ~9.5 (Tertiary Amine) | Chemical Principles |
Note: Predicted values are estimations based on chemical principles and data from structurally related compounds. They must be confirmed experimentally.
Ionization State (pKa): The Master Variable of Physiological Behavior
The ionization constant, or pKa, is arguably the most critical physicochemical parameter as it governs a molecule's charge state in different pH environments, directly influencing solubility, permeability, and receptor binding. This compound is amphoteric, possessing one acidic and two basic centers:
-
Carboxylic Acid (-COOH): Expected to have a pKa around 4.0, typical for a phenylacetic acid derivative.[5][6]
-
Primary Aromatic Amine (-NH₂): Expected to be weakly basic, with a pKa around 4.5.
-
Tertiary Aliphatic Amine (-N(CH₂CH₂CH₃)₂): Expected to be the most basic site, with a pKa around 9.5.
The interplay of these three pKa values means the molecule's net charge will transition from cationic at low pH, to zwitterionic/neutral in the mid-pH range, and finally to anionic at high pH. Understanding these transition points is essential for predicting its behavior in the gastrointestinal tract and bloodstream.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and low cost.[7][8]
Objective: To determine the pKa values of the acidic and basic functional groups by monitoring pH changes upon titration with a strong acid and base.
Methodology:
-
Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Acidification: Titrate the solution with a standardized solution of 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.
-
Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the titration curve). Use the first or second derivative of the plot to precisely identify the equivalence points.
Workflow for pKa Determination
Caption: Workflow for determining pKa values via potentiometric titration.
Lipophilicity (logP and logD): A Predictor of Membrane Permeability
Lipophilicity describes the partitioning of a compound between a lipid and an aqueous phase and is a key determinant of its ability to cross biological membranes.
-
logP: The partition coefficient of the neutral, un-ionized form of the molecule.
-
logD: The distribution coefficient, which represents the partitioning of all species (ionized and un-ionized) at a specific pH. For an ionizable molecule like this one, logD is the more physiologically relevant parameter.
Experimental Protocol: logP/logD Determination by Shake-Flask Method (OECD 107)
The shake-flask method is the "gold standard" for logP measurement, directly quantifying the compound's concentration in two immiscible phases.[9][10]
Objective: To measure the partition coefficient between n-octanol and a series of aqueous buffers at different pH values.
Methodology:
-
System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 2.0, 7.4, 10.0) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the corresponding pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely. Emulsion formation can be an issue for some compounds.[10]
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.
-
logP or logD is the base-10 logarithm of P.
-
Relationship between pH, pKa, and logD
The logD of the compound is intrinsically linked to its pKa values and the pH of the medium. As the pH changes, the dominant ionic species changes, drastically altering the molecule's partitioning behavior.
Caption: The influence of pH and pKa on the molecule's charge and logD.
Chemical Stability Profile
Assessing the intrinsic chemical stability of a drug candidate is crucial to ensure its integrity during storage and administration, and to identify potential degradation pathways that could lead to loss of potency or formation of toxic impurities. The primary aromatic amine in the structure is a potential liability for oxidative degradation.[11][12] Furthermore, primary aromatic amines can exhibit instability in acidic solutions.[13][14][15]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways by subjecting the compound to accelerated stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound and solution at 60°C for 7 days.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze by a stability-indicating HPLC-UV/MS method.
-
Data Reporting: Calculate the percentage of the parent compound remaining and identify major degradants using mass spectrometry.
Table 2: Representative Data from a Forced Degradation Study
| Condition | Time | % Parent Remaining | Major Degradants |
| Control | 24 hr | 100% | None |
| 0.1 M HCl, 60°C | 24 hr | 95.2% | Minor peak at RRT 1.2 |
| 0.1 M NaOH, 60°C | 24 hr | 99.1% | None |
| 3% H₂O₂, RT | 24 hr | 78.5% | Major peak at RRT 0.8 (Possible N-oxide) |
| Light Exposure | 24 hr | 92.8% | Minor peaks observed |
Spectroscopic Characterization
A baseline spectroscopic profile is essential for structural confirmation and for use as a reference standard in future analytical methods.
-
UV-Visible Spectroscopy: The substituted phenyl ring acts as the primary chromophore. The λₘₐₓ is expected in the 250-290 nm range. Critically, the absorption spectrum is expected to be pH-dependent. Protonation of the amino groups will alter the electronic transitions, causing a potential bathochromic or hypsochromic shift, a phenomenon that can be exploited for pKa determination.[8][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide characteristic signals for the aromatic protons (δ 6.5-7.5 ppm), the methylene protons of the acetic acid and ethyl bridge, and the distinct signals for the n-propyl groups (triplet, sextet, triplet pattern).
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the acid (δ ~170-180 ppm).[6]
-
NMR can also be used to determine pKa by monitoring the chemical shifts of specific protons adjacent to the ionizable centers as a function of pH.[7][8]
-
Conclusion and Forward Outlook
This guide establishes a foundational understanding of the physicochemical properties of this compound. The molecule's amphoteric nature, with three distinct pKa values, dictates a complex, pH-dependent profile for both solubility and lipophilicity (logD). The presence of a primary aromatic amine flags oxidative degradation as a primary stability concern that must be carefully managed.
The experimental protocols detailed herein provide a clear path for the empirical determination of these critical parameters. The resulting data will be instrumental in guiding salt form selection, developing appropriate analytical methods, designing robust formulations, and building predictive models for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough characterization, as outlined, is a non-negotiable first step in de-risking this compound for further development.
References
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- Klitgaard, J., et al. (2008). Determination of pKa Values by Liquid Chromatography.
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- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
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- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific Technical Note.
- Li, K., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
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- Pharmaffiliates. (n.d.). ethyl 2-(2-(((benzyloxy)methyl)amino)-6-(2-(dipropylamino)ethyl)phenyl)acetate.
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- PharmaCompass. (n.d.). [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. pharmacompass.com.
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Deconvoluting the Mechanism of Action: A Strategic Guide to Target Identification for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey from a novel chemical entity to a validated therapeutic agent is contingent on a deep understanding of its mechanism of action. For a newly synthesized compound like 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, whose biological targets are unknown, a systematic and multi-pronged target deconvolution strategy is paramount. This guide provides a comprehensive framework for elucidating the molecular targets of this novel compound. We will navigate from initial in silico predictions to rigorous experimental validation using cutting-edge, label-free, and affinity-based chemical proteomics techniques. Each section is designed to provide not only step-by-step protocols but also the strategic rationale behind experimental choices, ensuring a self-validating and robust approach to target discovery.
Introduction: The "Target Unknown" Challenge
Phenotypic screening has re-emerged as a powerful engine for drug discovery, often yielding small molecules with compelling biological effects in cell-based or organismal models.[1][2] However, these discoveries present a critical challenge: the identity of the molecular target(s) responsible for the observed phenotype is often unknown.[3] this compound is a novel molecule at this very juncture. Its structural features—a phenylacetic acid core, a basic dipropylaminoethyl side chain, and an amino group—suggest potential interactions with a range of biological macromolecules, but provide no definitive target.
This guide outlines an integrated workflow to systematically identify the protein targets of this compound. The strategy emphasizes the convergence of evidence from orthogonal approaches—combining computational predictions with direct biochemical and biophysical methods—to build a high-confidence map of the compound's interactions within the proteome.[1]
Phase I: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses about potential protein targets based on the compound's structure.[4][5] This approach narrows the search space and informs the design of subsequent experiments.
Rationale and Strategy
The core principle of in silico target prediction is "guilt-by-association": molecules with similar structures often interact with similar proteins.[4] We will employ a two-pronged computational strategy: ligand-based methods that compare our query molecule to databases of compounds with known activities, and structure-based methods that simulate its docking into known protein binding sites.
Key Methodologies
-
Chemical Similarity Searching:
-
Objective: To identify known drugs or bioactive compounds that are structurally similar to our query molecule.
-
Tools: Databases such as ChEMBL, PubChem, and DrugBank will be queried.[6] These platforms allow for searching based on chemical fingerprints and substructures.
-
Interpretation: A high degree of similarity to a known kinase inhibitor, for example, would prioritize kinases as a potential target class for investigation.
-
-
Pharmacophore Modeling and Panel Docking:
-
Objective: To screen the query molecule against a virtual library of 3D protein structures representing diverse target families (e.g., kinases, GPCRs, ion channels, nuclear receptors).
-
Process: The 3D structure of this compound is first modeled and its energy minimized. This model is then computationally "docked" into the binding sites of hundreds of proteins.[7]
-
Interpretation: Docking scores provide an estimation of binding affinity. Proteins that consistently rank with high affinity are considered potential candidates. This method can help identify not only primary targets but also potential off-targets.[7]
-
The outputs of this in silico phase will produce a preliminary, ranked list of potential protein targets, guiding the subsequent experimental design.
Phase II: Experimental Target Discovery
With a set of initial hypotheses, we proceed to experimental methods designed to physically identify protein interactors in a biological context, such as a cancer cell line lysate or primary cells. We will employ two complementary strategies: label-free methods, which use the unmodified compound, and affinity-based methods, which require a chemically modified version.
Label-Free Approach I: Drug Affinity Responsive Target Stability (DARTS)
Scientific Rationale: The binding of a small molecule to its target protein often induces a conformational change that stabilizes the protein's structure. This stabilization can render the protein more resistant to degradation by proteases.[8][9] The DARTS method leverages this phenomenon to identify targets without any chemical modification of the compound, which is a significant advantage as it preserves the native binding interaction.[10]
Caption: The DARTS workflow for identifying protein targets.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line like HCT116) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease and phosphatase inhibitors).[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into multiple tubes.
-
To the "treatment" tubes, add this compound to a final concentration (e.g., 10 µM).
-
To the "control" tubes, add an equivalent volume of the vehicle (e.g., DMSO).[8]
-
Incubate all samples at room temperature for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Prepare a stock solution of a broad-spectrum protease, such as Pronase.
-
Add a pre-determined, optimized amount of Pronase to each tube (both control and treatment). The amount should be sufficient to cause partial digestion in the control sample.
-
Incubate for a specific time (e.g., 15 minutes) at room temperature.[9]
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Analysis and Identification:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or SYPRO Ruby).
-
Compare the banding pattern between the vehicle control and compound-treated lanes. Look for bands that are present or more intense in the compound-treated lane, as these represent proteins protected from proteolysis.[12]
-
Carefully excise these protected bands from the gel.
-
Identify the proteins within the excised bands using standard in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Label-Free Approach II: Thermal Proteome Profiling (TPP)
Scientific Rationale: Similar to DARTS, TPP is based on a biophysical property of protein-ligand interactions. The binding of a ligand typically increases the thermal stability of its protein target.[13] TPP uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins in parallel, both in the presence and absence of the drug. A shift in the melting temperature (Tm) of a protein upon compound treatment is a strong indicator of a direct interaction.[14][15]
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A Technical Guide to the Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of 2-(2-Aminophenyl)acetic Acid-Based Dopamine Agonists
Executive Summary
The development of non-ergoline dopamine agonists has been a cornerstone in the treatment of Parkinson's disease and other neurological disorders. Compounds like Ropinirole and Pramipexole have demonstrated significant therapeutic value by targeting the dopamine D2-like receptor family.[1][2] This technical guide delves into a closely related and promising chemical scaffold: homologs of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This molecule represents an "open-ring" analog of Ropinirole, offering a flexible platform for synthetic modification and optimization. This document provides a Senior Application Scientist's perspective on the strategic synthesis, structure-activity relationship (SAR) exploration, and pharmacological evaluation of this class of compounds, intended for researchers and professionals in drug development. We will explore detailed synthetic protocols, the causal logic behind experimental design, and the methodologies for robust in-vitro characterization.
The Dopamine D2 Receptor Family: A Prime Therapeutic Target
The D2-like Receptor Subfamily
Dopamine receptors are G protein-coupled receptors (GPCRs) central to numerous physiological processes, including motor control, cognition, and motivation. They are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3] The D2-like receptors are the primary targets for treating the motor symptoms of Parkinson's disease.[4] These receptors couple to Gαi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and modulates downstream signaling cascades, including those involving protein kinase A (PKA). Understanding this mechanism is critical for designing functional assays to screen potential agonists.
Benchmarking Against Non-Ergoline Agonists
The first generation of dopamine agonists were ergot derivatives, but they were associated with serious side effects like cardiac valvulopathy.[3] This led to the development of non-ergoline agonists such as Pramipexole and Ropinirole, which offer improved safety profiles.[2][3] These compounds serve as crucial benchmarks for any new investigational agonist. Pramipexole, an aminobenzothiazole derivative, shows a preference for the D3 receptor subtype, which may contribute to its effects on both motor and psychiatric symptoms.[4][5] Ropinirole is a selective D2-like receptor agonist.[1][2] The core subject of this guide, this compound, can be viewed as a structural analog of Ropinirole, where the indolone ring has been opened, presenting unique opportunities for chemical exploration.
Synthetic Strategies and Generation of Homologs
The synthesis of this class of compounds is a multi-step process that offers several points for diversification to create a library of homologs. The general strategy involves the construction of the substituted phenylacetic acid core, followed by functional group manipulations to install the key amino moieties.
Retrosynthetic Analysis and Key Intermediates
A logical retrosynthetic approach begins by disconnecting the final molecule to reveal key precursors. The primary amino group on the phenyl ring is typically introduced in the final step via the reduction of a nitro group. This is a robust and high-yielding transformation that avoids premature reactivity of the aniline. Therefore, a key intermediate is the corresponding nitro-substituted phenylacetic acid, such as 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride.[6][7][8][9] This intermediate contains the complete carbon skeleton and the dipropylaminoethyl side chain, making it a late-stage precursor to a range of final products.
Caption: Retrosynthetic pathway for the target scaffold.
Protocol 1: Synthesis of Ethyl 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetate
This protocol details a representative synthesis, starting from a commercially available or preparable nitro-precursor. The choice of an ethyl ester over the free carboxylic acid in the final step can improve handling, purification, and solubility for biological screening.
Step 1: Esterification of the Nitro-Intermediate
-
Suspend 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic acid hydrochloride (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C. The use of thionyl chloride is a classic method for converting carboxylic acids to esters in the presence of an alcohol.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The residue is the crude ethyl ester hydrochloride.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude ethyl ester hydrochloride from Step 1 in methanol (15 volumes).
-
Add Palladium on Carbon (10% w/w, 0.05 eq by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi). The choice of Pd/C is for its efficiency and selectivity in reducing aromatic nitro groups without affecting the ester or other functionalities.
-
Stir vigorously at room temperature for 4-6 hours until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the hydrochloride salt and remove any acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting oil via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate , as a pure oil or solid.[10]
Generating a Homolog Library
This synthetic framework is highly adaptable for creating a diverse library of analogs to explore the SAR.
-
Varying N-Alkyl Groups: The synthesis can be started with different secondary amines (e.g., diethylamine, dimethylamine, piperidine) during the initial side-chain installation to produce a range of N-alkyl homologs.
-
Modifying the Acetic Acid Moiety: The free carboxylic acid can be converted to various esters (methyl, propyl), amides, or other functional groups after the nitro reduction step using standard coupling chemistries.
Structure-Activity Relationships (SAR)
The primary goal of generating homologs is to understand how structural changes influence biological activity at the dopamine D2 and D3 receptors. A systematic SAR study is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR exploration.
Impact of N-Alkyl Chain Length
The N-alkyl substituents on the terminal amine are known to interact with a hydrophobic pocket in the D2/D3 receptors.
-
Causality: Increasing chain length from methyl to propyl generally increases lipophilicity, which can enhance membrane permeability and receptor affinity up to an optimal point. The dipropyl substitution, as seen in the parent molecule and Ropinirole, is often favorable for D2-like receptor binding.
-
Experimental Goal: Synthesize a series (dimethyl, diethyl, dipropyl, dibutyl) and compare their binding affinities (Ki) to determine the optimal chain length for potency.
Role of the Phenylacetic Acid Group
The ortho-substituted phenylacetic acid moiety is a critical pharmacophore.
-
Causality: The carboxylic acid (or its ester/amide bioisostere) can form key hydrogen bonds or ionic interactions with polar residues in the receptor's binding site. Converting the acid to an ester or amide neutralizes the charge and alters its hydrogen bonding capacity, which can drastically affect both potency and selectivity between D2 and D3 receptors.
-
Experimental Goal: Compare the binding and functional activity of the free acid, methyl ester, ethyl ester, and a primary amide derivative to probe the importance of this functional group.
Data Summary for SAR Analysis
Quantitative data from in-vitro assays should be compiled to facilitate direct comparison and guide the next round of synthesis. The table below illustrates how such data would be presented.
| Compound ID | R Groups (on N) | X (Acid Moiety) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | D2 EC50 (nM) |
| REF-ROP | Propyl | (Indolone Core) | 15.2 | 45.8 | 3.0 | 25.1 |
| REF-PRA | Propyl | (Thiazole Core) | 3.9 | 0.5 | 0.13 | 2.1 |
| HOM-01 | Propyl | -COOH | Data | Data | Data | Data |
| HOM-02 | Propyl | -COOEt | Data | Data | Data | Data |
| HOM-03 | Ethyl | -COOEt | Data | Data | Data | Data |
| HOM-04 | Methyl | -COOEt | Data | Data | Data | Data |
| (Note: REF-ROP/PRA are reference compounds Ropinirole/Pramipexole. Ki = binding affinity; EC50 = functional potency. Data is illustrative.) |
Pharmacological Characterization
Once homologs are synthesized, they must be rigorously tested in vitro to determine their pharmacological profile. A standard workflow involves assessing their ability to bind to the target receptor and then measuring their ability to activate it.
Caption: Standard workflow for compound evaluation.
Protocol 2: D2 Receptor Binding Assay (Radioligand Competition)
This protocol determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known high-affinity radioligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human D2L receptor cDNA.[11][12]
-
Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
2. Binding Reaction:
-
In a 96-well plate, add:
- 50 µL of assay buffer.
- 50 µL of radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride at a concentration near its Kd).
- 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
- 50 µL of cell membrane preparation.
-
For non-specific binding (NSB) wells, use a high concentration of a known non-radioactive antagonist (e.g., 10 µM Haloperidol).
-
For total binding wells, use buffer instead of the test compound.
3. Incubation and Detection:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol 3: Functional Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate the D2 receptor and produce the expected downstream signal: a decrease in cAMP levels.
1. Cell Preparation:
-
Plate D2-expressing CHO cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the growth medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Agonist Stimulation:
-
Add the test compound at various concentrations to the wells.
-
Add Forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate a high basal level of cAMP. This ensures that an inhibitory signal from the D2 receptor activation is readily measurable.
-
Incubate at 37 °C for 15-30 minutes.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (the maximum effect, a measure of efficacy).
Future Directions and Therapeutic Potential
The systematic exploration of this compound homologs offers a clear path toward novel intellectual property and potentially superior clinical candidates.
-
Optimizing D2/D3 Selectivity: While broad D2-like agonism is effective, fine-tuning selectivity for the D3 receptor over the D2 receptor is an active area of research. D3-preferring agonists may offer benefits in treating not only motor symptoms but also anhedonia and depression associated with Parkinson's disease.[4] The flexible nature of the open-ring scaffold is well-suited for introducing structural constraints that could favor D3 binding.
-
Beyond Parkinson's Disease: Potent D2/D3 agonists have established utility in treating Restless Legs Syndrome.[4] Furthermore, their potential is being explored for other CNS disorders, including major depressive disorder, highlighting the broad therapeutic applicability of this chemical class.[4]
By combining rational synthetic design with robust pharmacological screening, the development of homologs based on this phenylacetic acid core represents a promising strategy for advancing the next generation of dopamine receptor modulators.
References
- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
- Synthesis and processing of D2 dopamine receptors. PubMed.
- New Dopamine D2 Receptor Agonist, [3H]MCL-536, for Detecting Dopamine D2high Receptors in Vivo. PubMed Central.
- Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
- Dopamine agonist. Wikipedia.
- D2 Receptors in Psychopharmacology. Psychopharmacology Institute.
- A Novel Scalable Synthesis of Pramipexole.
- Synthesis of Impurities of Pramipexole Dihydrochloride.
- A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Academic Scientific Journals.
- Ropinirole and Pramipexole, the New Agonists.
- Ropinirole and pramipexole, the new agonists. PubMed.
- Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate.
- [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. PharmaCompass.com.
- Ropinirole-impurities.
- 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride.
- 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride. ChemicalBook.
Sources
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- 2. Ropinirole and pramipexole, the new agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
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- 11. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and processing of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Using 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid in Cell Culture
Introduction
2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, hereafter referred to as Compound X (CpdX), is a novel small molecule with a chemical structure suggesting potential activity at G protein-coupled receptors (GPCRs). Based on structural similarities to known pharmacophores, CpdX is hypothesized to act as a selective agonist for the D2 dopamine receptor (D2R), a member of the Gi/o-coupled receptor family.[1][2][3]
Activation of D2R by an agonist like CpdX initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This makes CpdX a valuable tool for researchers studying dopaminergic signaling, neuronal function, and for screening programs aimed at identifying novel modulators of the D2R pathway for therapeutic development.
These application notes provide a comprehensive guide for the use of CpdX in cell culture, including detailed protocols for compound handling, cell treatment, and a functional assay to validate its mechanism of action.
Mechanism of Action: D2 Receptor-Mediated Inhibition of Adenylyl Cyclase
The D2 dopamine receptor signals through the inhibitory G protein alpha subunit, Gi/o.[1][2][6] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP subunit then directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[4][5] The subsequent decrease in cellular cAMP levels impacts downstream effectors, such as Protein Kinase A (PKA), thereby modulating various cellular processes.
Caption: General experimental workflow for CpdX treatment and analysis.
Procedure:
-
Cell Seeding:
-
Culture D2R-CHO-K1 cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. [7][8] * Seed cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Preparation:
-
Gently aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 4-6 hours.
-
Rationale: Serum starvation synchronizes cells in the same cell cycle phase (G0/G1) and removes growth factors and other undefined components in serum that could interfere with the signaling pathway being studied, leading to more reproducible results. [9][10][11][12]3. Compound Preparation:
-
Thaw an aliquot of the 10 mM CpdX stock solution.
-
Prepare a serial dilution series of CpdX in serum-free medium to achieve the final desired concentrations (e.g., 100 µM to 10 pM). These will be your 10X working solutions.
-
Crucial Controls: Prepare 10X working solutions for the following controls:
-
Vehicle Control: The same concentration of DMSO as present in the highest CpdX concentration well. [13][14][15]This ensures any observed effect is due to the compound, not the solvent. [13] * Positive Control (Agonist): A known D2R agonist (e.g., Quinpirole) to confirm cell responsiveness.
-
Negative Control (Untreated): Serum-free medium only.
-
-
-
Cell Treatment:
-
Add 10 µL of the 10X CpdX dilutions and controls to the corresponding wells of the cell plate.
-
Mix gently by tapping the plate.
-
Incubate for the desired treatment time (e.g., 30 minutes) at 37°C. This time should be optimized for the specific assay.
-
Protocol 3: Functional Validation via cAMP Inhibition Assay
This protocol validates the hypothesized mechanism of action of CpdX by measuring its ability to inhibit forskolin-stimulated cAMP production.
Scientist's Note: D2R is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase. [3][16]To measure this inhibition, we first need to stimulate the enzyme. Forskolin is a diterpene that directly activates adenylyl cyclase, causing a large increase in intracellular cAMP. [17][18][19][20][21]An effective Gi-coupled agonist like CpdX will blunt this forskolin-induced cAMP production in a dose-dependent manner. This is a standard method for characterizing Gi-coupled receptor agonists. [4] Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 2.
-
Compound Preparation:
-
Prepare 10X serial dilutions of CpdX as described in Protocol 2.
-
Prepare a 10X working solution of Forskolin (e.g., 100 µM in serum-free medium, for a final concentration of 10 µM).
-
Prepare a 10X solution of Forskolin + Vehicle (DMSO). This will serve as the 100% stimulation control.
-
-
Treatment:
-
Add 10 µL of the 10X CpdX dilutions or Vehicle control to the appropriate wells.
-
Immediately add 10 µL of the 10X Forskolin working solution to all wells except the "Basal" control (which receives 10 µL of medium only). The final volume is now 110 µL.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the manufacturer's protocol for the chosen assay kit (e.g., Promega's cAMP-Glo™ Assay). [22][23] * This typically involves:
-
Equilibrating the plate to room temperature.
-
Adding a lysis buffer containing a cAMP-dependent protein kinase.
-
Adding a Kinase-Glo® reagent to measure remaining ATP via a luciferase reaction.
-
-
-
Data Analysis:
-
Read the luminescence signal using a plate reader.
-
The signal is inversely proportional to the cAMP concentration.
-
Normalize the data: Set the signal from the "Forskolin + Vehicle" wells as 0% inhibition and the signal from the "Basal" control wells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of CpdX.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of Compound X.
-
Expected Results & Troubleshooting
| Expected Result | Potential Problem | Troubleshooting Steps |
| CpdX shows a dose-dependent decrease in luminescence (increase in cAMP inhibition). | No CpdX activity observed. | 1. Verify D2R expression in the CHO-K1 cell line. 2. Confirm the activity of the Forskolin stock. 3. Check the stability and dilution of the CpdX stock solution. [24] |
| Vehicle control shows high luminescence (low cAMP inhibition). | High background in vehicle control. | 1. Ensure the final DMSO concentration is non-toxic (<0.5%). [25] 2. Test a different batch of DMSO. |
| IC₅₀ value is reproducible across experiments. | High variability between experiments. | 1. Ensure consistent cell passage number and confluency. 2. Use single-use aliquots of CpdX to avoid freeze-thaw degradation. [26] 3. Standardize serum starvation time precisely. [11] |
References
-
Forskolin: A Specific Stimulator of Adenylyl Cyclase or a Diterpene With Multiple Sites of Action? - PubMed. Available from: [Link]
-
Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed. Available from: [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC, PubMed Central. Available from: [Link]
-
Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed. Available from: [Link]
-
Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - Proceedings of the National Academy of Sciences. Available from: [Link]
-
cAMP Hunter™ eXpress GPCR Assay - Eurofins DiscoverX. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available from: [Link]
-
Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - Proceedings of the National Academy of Sciences. Available from: [Link]
-
Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC, PubMed Central. Available from: [Link]
-
GPCR CHO-K1 Growth Media - Neuromics. Available from: [Link]
-
CHO-K1-CXCR5/Gα15-Stable Cell Line - Creative Bioarray. Available from: [Link]
-
PTGFR Gq Calcium Signaling Cell-Based Assay Kit (CHO-K1) - Eurofins DiscoverX. Available from: [Link]
-
6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. Available from: [Link]
-
G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC, PubMed Central. Available from: [Link]
-
GPCR Stable Cell Lines - GenScript. Available from: [Link]
-
Controlling your High Content Assays - Araceli Biosciences. Available from: [Link]
-
I wanted to know why we use to starve cells in serum before doing a treatment (i.e. LPS, polyphenols) ? - ResearchGate. Available from: [Link]
-
SMALL MOLECULES - Captivate Bio. Available from: [Link]
-
Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? - ResearchGate. Available from: [Link]
-
I am performing the invitro analysis of CB2 receptor agonist on RAW264.7 macrophage cell line. Why does the protocol says to serum starve the cells? - ResearchGate. Available from: [Link]
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? - ResearchGate. Available from: [Link]
-
How to do proper DMSO control for cell culture drug treatments? - ResearchGate. Available from: [Link]
-
Serum starvation: caveat emptor - American Physiological Society Journal. Available from: [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility - Springer Nature Experiments. Available from: [Link]
-
Should we keep cells under serum starvation during drug treatment? - ResearchGate. Available from: [Link]
-
What should be the vehicle control? - ResearchGate. Available from: [Link]
-
Dopamine Receptor Signaling - Taylor & Francis Online. Available from: [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. Available from: [Link]
Sources
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR CHO-K1 Growth Media [neuromics.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. journals.physiology.org [journals.physiology.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. stemcell.com [stemcell.com]
- 18. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide details a robust protocol for the synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a key substituted phenylacetic acid derivative. Phenylacetic acid moieties are significant pharmacophores found in numerous biologically active molecules. This document provides a scientifically grounded, step-by-step methodology, including the rationale behind experimental choices, safety protocols, and analytical characterization. The synthesis proceeds via a strategic nitration followed by a catalytic reduction, offering a reliable pathway for obtaining the target compound for research and development purposes.
Introduction: Significance of Substituted Phenylacetic Acids
Substituted phenylacetic acids are a critical class of compounds in medicinal chemistry and drug discovery. The phenylacetic acid scaffold is a core structural motif in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to introduce various substituents onto the phenyl ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The target molecule, this compound, features key functional groups—a primary aromatic amine, a tertiary amine, and a carboxylic acid—making it a valuable building block for further chemical elaboration or as a final active pharmaceutical ingredient.
The synthetic strategy outlined herein is designed for clarity, reproducibility, and scalability, addressing the needs of researchers in both academic and industrial settings.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 2-(2-(dipropylamino)ethyl)-6-nitrophenylacetic acid. This is followed by the selective reduction of the nitro group to the corresponding primary amine to yield the final product. This approach is advantageous as it allows for the late-stage introduction of the reactive amino group, which might otherwise interfere with earlier synthetic transformations.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 2-(2-(dipropylamino)ethyl)-6-nitrophenylacetic acid hydrochloride
This procedure is adapted from methodologies for synthesizing structurally related nitrophenylacetic acid derivatives.[1]
Materials:
-
N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride
-
Sodium ethoxide
-
Diethyl oxalate
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, absolute
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium metabisulfite
-
Hydrochloric acid (HCl)
-
Methanol
-
Acetone
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry, nitrogen-purged reactor, prepare a solution of sodium ethoxide in a mixed solvent of anhydrous tetrahydrofuran and absolute ethanol.
-
Reaction Initiation: To the sodium ethoxide solution, add a calculated amount of diethyl oxalate. Subsequently, add N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride.
-
Reaction Maintenance: Maintain the reaction mixture at a temperature of 25-30°C for 70-72 hours with continuous stirring. This allows for the formation of ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate.
-
Conversion to Acetic Acid: Treat the resulting ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate with sodium hydroxide, followed by hydrogen peroxide, sodium metabisulfite, and finally hydrochloric acid to yield 6-[2-(di-n-propylamino)ethyl]-2-nitrophenylacetic acid hydrochloride.[1]
-
Purification: The crude product can be purified by recrystallization from methanol followed by acetone to obtain the intermediate in high purity.
Rationale: The initial reaction is a Claisen condensation between the enolate of the starting material and diethyl oxalate, followed by subsequent oxidative cleavage to form the desired acetic acid derivative. The use of a mixed solvent system of THF and ethanol aids in the solubility of the reactants.
Part B: Synthesis of this compound
This protocol utilizes a catalytic hydrogenation method, which is a common and efficient way to reduce aromatic nitro groups to amines.[1][2]
Materials:
-
6-[2-(di-n-propylamino)ethyl]-2-nitrophenylacetic acid hydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filtration aid
Protocol:
-
Reactor Setup: To a hydrogenation reactor, add 6-[2-(di-n-propylamino)ethyl]-2-nitrophenylacetic acid hydrochloride and methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the mixture.
-
Hydrogenation: Seal the reactor and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen and maintain the reaction with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation and Purification: The filtrate containing the product is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine. Methanol is a suitable solvent for this reaction as it solubilizes the starting material and does not interfere with the catalytic process.[2]
Summary of Reaction Parameters
| Parameter | Step A: Nitro-Intermediate Synthesis | Step B: Reduction to Amine |
| Key Reagents | Sodium ethoxide, Diethyl oxalate | 10% Palladium on Carbon, Hydrogen gas |
| Solvent(s) | THF, Ethanol | Methanol |
| Temperature | 25-30°C | Room Temperature (typically) |
| Reaction Time | 70-72 hours | Varies (monitor by TLC/HPLC) |
| Work-up | Acid-base extraction | Filtration and solvent evaporation |
| Purification | Recrystallization (Methanol/Acetone) | Recrystallization |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-N).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]
Specific Hazards:
-
Nitroaromatic Compounds: These compounds are potentially toxic and can be absorbed through the skin. They may also be thermally unstable.[4][5] Avoid heating nitro compounds in the presence of bases, as this can lead to exothermic decomposition.[5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. Ensure the reaction is conducted in a properly grounded apparatus and that the catalyst is handled carefully, preferably wetted with solvent. The reduction of nitro groups is often highly exothermic and requires careful monitoring and control of the reaction temperature.[2]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and in a fume hood.
References
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(2-Nitrophenyl)acetic acid. In Wikipedia. Retrieved January 16, 2026, from [Link]
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available at: [Link]
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Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link] (Note: A representative, non-active link is provided as the original may be transient).
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Retrieved from [Link]
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Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride. SLS Ireland. Retrieved January 16, 2026, from [Link]
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How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved January 16, 2026, from [Link]
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Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (144), 13-28. Retrieved from [Link]
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Wakamatsu, K., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 19(6), 8039-8050. Available at: [Link]
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Wakamatsu, K., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. MDPI. Retrieved from [Link]
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p-AMINOPHENYLACETIC ACID. Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Definitive Analytical Strategies for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: Quantification, Impurity Profiling, and Stability Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a key chemical entity often encountered as a related substance or impurity in the synthesis of active pharmaceutical ingredients (APIs) like Ropinirole.[1][2] The accurate quantification and purity assessment of this compound are critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace analysis and structural confirmation. Furthermore, a systematic approach to forced degradation studies is presented to ensure the developed methods are robust and capable of separating the target analyte from potential degradation products, a cornerstone of regulatory compliance.[3][4][5]
Introduction and Molecular Profile
This compound possesses a unique structure with primary and tertiary amine functionalities, an aromatic ring, and a carboxylic acid group. This combination of functional groups presents specific challenges and opportunities for analytical method development. The primary amine offers a site for derivatization if needed, while the aromatic ring provides a chromophore for UV detection.[6] The tertiary amine and overall polarity necessitate careful selection of chromatographic conditions to achieve symmetric peak shapes and efficient separation.
Molecular Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₂O₂ |
| Molecular Weight | 278.39 g/mol |
| Synonyms | Ropinirole Aminoacetic Acid; 2-Amino-6-[2-(dipropylamino)ethyl]benzeneacetic Acid[1] |
| Appearance | (Typically) Off-white to pale yellow solid |
Part I: Chromatographic Methodologies for Quantification
The cornerstone of analyzing this compound lies in liquid chromatography, which provides the necessary resolving power to separate it from manufacturing intermediates, by-products, and degradants.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method: Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantification and purity determination of non-volatile, polar to moderately non-polar small molecules. The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6][7] For this analyte, the aromatic phenyl ring serves as an adequate chromophore for detection by UV spectrophotometry. The key challenge is to manage the basic amine groups, which can interact with residual silanols on the silica-based column packing, leading to peak tailing. This is mitigated by using a low pH mobile phase (which protonates the amines) and employing modern, end-capped columns.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be stability-indicating, meaning it can effectively separate the main analyte from products that may form under stress conditions.[5][8]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
-
Reference Standard: this compound (Purity ≥98%)
-
Sample/Drug Substance containing the analyte
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector | Standard configuration for pharmaceutical analysis. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A robust C18 column stable across a wide pH range, suitable for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates amines to reduce peak tailing and improves ionization for potential LC-MS use. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower viscosity. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B | A gradient is essential for a stability-indicating method to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 250 nm | An appropriate wavelength to detect the phenyl-amino chromophore. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a portion of the sample/API containing approximately 2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.
4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Method Validation Strategy: The described method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[7][8] | Peak purity index > 0.995. No interference at the analyte's retention time in blank/placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[10] | Typically 80-120% of the test concentration for assay.[7] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results. | Repeatability: RSD ≤ 2.0% (n=6). Intermediate Precision: RSD ≤ 3.0% (different day/analyst). |
| LOD/LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[10] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method: LC-MS/MS is the gold standard for trace-level quantification and definitive identification of pharmaceutical compounds.[11][12] It couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[11][13] Electrospray Ionization (ESI) is ideal for this molecule, as the amine and carboxylic acid groups are readily ionizable. In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺. Tandem MS (using Multiple Reaction Monitoring, MRM) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interference.[13]
Experimental Protocol: Trace Analysis and Identification
1. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC System | UHPLC System | UHPLC provides faster analysis and better resolution, which is beneficial for complex samples. |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A sub-2 µm particle column for high-efficiency separations compatible with UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible volatile buffer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible volatile organic solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative analysis due to high sensitivity and selectivity in MRM mode.[11] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The amine groups are readily protonated, making positive mode ESI highly efficient. |
| Key MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C | These parameters must be optimized for the specific compound and instrument. |
| MRM Transitions | Quantifier: 279.2 → 112.1; Qualifier: 279.2 → 234.2 | Hypothetical transitions. Q1 is set to the parent [M+H]⁺ mass. Q3 is set to a stable product ion mass. These must be determined experimentally via infusion. |
2. Data Acquisition and Interpretation:
-
For Quantification: Acquire data in MRM mode. The peak area of the quantifier transition is used to build a calibration curve against an internal standard.
-
For Identification: Acquire data in full scan mode to obtain the parent mass. A product ion scan (MS/MS) of the parent mass (m/z 279.2) will generate a fragmentation pattern that can be used to confirm the structure. High-resolution MS (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[14]
Workflow for LC-MS/MS Analysis
Caption: Workflow for trace quantification by LC-MS/MS.
Part II: Forced Degradation Studies
Principle and Importance: Forced degradation (or stress testing) is a critical process in pharmaceutical development that helps identify the likely degradation products of a drug substance.[5] This data is used to establish degradation pathways, understand the intrinsic stability of the molecule, and, most importantly, to demonstrate the specificity of the stability-indicating analytical method.[3][15] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being completely destroyed.
Protocol: Forced Degradation Procedure
1. General Sample Preparation: Prepare a stock solution of the analyte at ~1000 µg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50). Aliquot this solution for each stress condition.
2. Stress Conditions:
| Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix sample stock with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. | To test susceptibility to low pH environments.[4][5] |
| Base Hydrolysis | Mix sample stock with 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. | To test susceptibility to high pH environments. The presence of the ester in potential precursors makes this a key test. |
| Oxidative Degradation | Mix sample stock with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | To test susceptibility to oxidation. The primary amine and tertiary amine are potential sites for oxidation. |
| Thermal Degradation | Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve in diluent for analysis. | To test the solid-state stability at elevated temperatures. |
| Photolytic Degradation | Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². (ICH Q1B). | To test stability under light exposure. Aromatic amines are often photosensitive. |
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC-UV method. The peak purity of the parent peak should be evaluated in all stressed samples to confirm no co-eluting degradants.
Logic for Forced Degradation Studies
Caption: Decision and outcome flowchart for forced degradation studies.
Conclusion
The analytical control of this compound is achievable through a combination of robust chromatographic techniques. The stability-indicating HPLC-UV method presented provides a reliable means for quantification and routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis, impurity identification, and pharmacokinetic studies. The successful validation of these methods, underpinned by a systematic forced degradation study, ensures data integrity and compliance with global regulatory expectations, ultimately safeguarding product quality and patient safety.
References
- Validation of Impurity Methods, Part II. (2014).
- Rajput, D., Rajat, V., & Goyal, A. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
- Analytical Study of Some Drugs Containing Amine Group. (n.d.).
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- Forced Degradation Studies. (2016). MedCrave online.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- This compound. CymitQuimica.
- Ropinirole-impurities. Pharmaffiliates.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
- Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (n.d.). Scribd.
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Application Notes and Protocols for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid as a Potential Research Tool
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Identification
The compound 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid is a molecule with the Chemical Abstracts Service (CAS) number 920755-10-8.[1] It is structurally related to the pharmaceutical agent Ropinirole, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[2] In the context of Ropinirole synthesis and manufacturing, this compound is often referred to as an impurity or a related substance, for instance, under the synonym "Ropinirole Aminoacetic Acid".[1]
While the user has requested information on its application as a research tool, it is crucial to note that a comprehensive review of scientific literature and chemical databases does not currently indicate established use of this compound as a standardized research tool for a specific biological target.
However, given the interest in novel chemical entities for drug discovery and basic research, this document will provide a hypothetical framework for its investigation as a research tool. We will focus on a relevant and well-characterized target class: the two-pore domain potassium (K2P) channels, specifically the TWIK-related K+ channel 1 (TREK-1). This is a plausible area of investigation due to the widespread interest in developing modulators of neuronal excitability. The protocols and principles outlined below are for established TREK-1 modulators but can serve as a guide for the characterization of novel compounds like this compound.
The TREK-1 Channel: A Key Target in Neuroscience Research
TREK-1 is a member of the K2P channel family that contributes to the background ("leak") potassium currents in neurons, thereby playing a critical role in setting the resting membrane potential and regulating neuronal excitability.[3][4] These channels are polymodal, meaning they are gated by a variety of physical and chemical stimuli, including mechanical stretch, temperature, intracellular pH, and lipids like arachidonic acid.[3][4]
The expression of TREK-1 channels is prominent in the central nervous system (CNS), where they are implicated in various physiological and pathological processes such as neuroprotection, pain perception, and mood regulation.[3][5] Consequently, TREK-1 has emerged as an attractive therapeutic target for conditions like pain, depression, and ischemic injury.[5] Small molecule activators of TREK-1 are valuable research tools to probe the channel's function and therapeutic potential.[5]
Mechanism of Action of TREK-1 Activators
TREK-1 activators enhance the open probability of the channel, leading to an increased efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[4] This reduction in neuronal excitability is the basis for the potential therapeutic effects of TREK-1 activators.[4]
Caption: Signaling pathway of TREK-1 channel activation.
Protocols for Characterizing a Novel TREK-1 Activator
The following protocols describe standard methodologies used to identify and characterize activators of TREK-1 channels. These would be the necessary first steps to determine if this compound possesses such activity.
In Vitro Characterization
This assay is a fluorescent-based method suitable for initial high-throughput screening to identify potential TREK-1 modulators. It relies on the principle that TREK-1 channels are permeable to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and binds to a specific fluorescent dye, causing an increase in fluorescence.
Protocol:
-
Cell Culture: Culture a stable cell line expressing human TREK-1 (e.g., HEK293 or CHO cells) in appropriate media. Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and known TREK-1 activators (e.g., BL-1249) and inhibitors (e.g., Amitriptyline) as positive and negative controls, respectively.[6] Add the compounds to the wells and incubate.
-
Thallium Stimulation and Signal Detection: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.[7][8] Add a stimulus buffer containing Tl+ to all wells simultaneously and record the change in fluorescence over time.
-
Data Analysis: Calculate the percentage of channel activation relative to the positive control. Plot the concentration-response curve to determine the EC50 value of the compound.
Caption: Workflow for a Thallium Flux Assay.
Automated patch-clamp provides a higher-throughput alternative to manual patch-clamp for validating hits from the primary screen and obtaining more detailed electrophysiological data.
Protocol:
-
Cell Preparation: Harvest TREK-1 expressing cells and prepare a single-cell suspension.
-
Automated Patch-Clamp System: Use an automated patch-clamp system (e.g., Qube 384 or QPatch).[6]
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.
-
Voltage Protocol and Compound Application: Apply a voltage ramp protocol (e.g., -100 mV to +60 mV) to elicit TREK-1 currents.[6] Apply the test compound at various concentrations to the cells.
-
Data Recording and Analysis: Record the TREK-1 currents before and after compound application. Measure the current amplitude at a specific voltage (e.g., +60 mV) to quantify the potentiation of the channel.[6] Calculate the EC50 from the concentration-response curve.
Table 1: Example Parameters for In Vitro Assays
| Parameter | Thallium Flux Assay | Automated Patch-Clamp |
| Cell Line | HEK293 or CHO expressing TREK-1 | HEK293 or CHO expressing TREK-1 |
| Positive Control | BL-1249 (10 µM) | BL-1249 (10 µM) |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Vehicle (e.g., 0.1% DMSO) |
| Typical EC50 for BL-1249 | ~5 µM | ~5.2 µM[9] |
| Endpoint | % Activation relative to control | % Potentiation of current |
In Vivo Characterization
If in vitro studies suggest that this compound is a potent and selective TREK-1 activator, its effects can be evaluated in animal models of disease.
This model is used to assess the analgesic properties of a compound.
Protocol:
-
Animal Acclimation: Acclimate male mice to the testing environment.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage).
-
Induction of Writhing: After a set pre-treatment time, inject a 0.6% acetic acid solution intraperitoneally to induce writhing behavior (abdominal constrictions).
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a 20-minute period.
-
Data Analysis: Compare the number of writhes in the compound-treated group to the vehicle-treated group. A significant reduction in writhing indicates an analgesic effect.
This is a common behavioral test to screen for antidepressant-like effects.
Protocol:
-
Pre-test Session: On day 1, place mice individually in a cylinder of water for a 15-minute pre-swim session.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., a known antidepressant) daily for a set period (e.g., 4 days).[3]
-
Test Session: On the final day, place the mice back in the water cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Conclusion and Future Directions
The compound this compound is chemically defined and known as a Ropinirole-related substance. Currently, there is no published evidence to support its use as a specific research tool. The protocols and conceptual framework provided here for the investigation of TREK-1 channel activators offer a roadmap for how one might systematically evaluate this compound, or any novel molecule, for such a biological activity.
Should initial screening using assays like the thallium flux test indicate activity at TREK-1, further validation through electrophysiology would be essential. Subsequent studies on selectivity against other K2P channels and in vivo experiments in relevant disease models would be necessary to establish this compound as a valuable research tool for the scientific community.
References
-
Metrion Biosciences. (n.d.). Development and validation of a dual modality TREK-1 screening assay on the automated patch clamp Qube 384 platform. Retrieved from [Link]
-
Larzol, C., et al. (2019). Role of TREK-1 in Health and Disease, Focus on the Central Nervous System. Frontiers in Pharmacology, 10, 394. [Link]
-
Zhang, X., et al. (2020). Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating. Journal of Medicinal Chemistry, 63(19), 10972-10983. [Link]
-
Zhang, X., et al. (2020). Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating. PubMed. [Link]
-
Patsnap Synapse. (2024). What are TREK1 stimulators and how do they work? Retrieved from [Link]
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Al-Feel, W., et al. (2023). Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(1), L64-L75. [Link]
-
Al-Feel, W., et al. (2023). Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury. PubMed. [Link]
-
Comoglio, F., et al. (2014). Mechanical activation of TWIK-related potassium channel by nanoscopic movement and rapid second messenger signaling. eLife, 12, e81845. [Link]
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-
PubChem. (n.d.). 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. Retrieved from [Link]
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Wright, P. D., et al. (2021). Development of covalent chemogenetic K2P channel activators. bioRxiv. [Link]
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Lindsley, C. W., et al. (2020). Discovery of ONO-2920632 (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K+ Channel 2) Preferring Activator In Vivo Tool Compound. ACS Chemical Neuroscience, 11(11), 1648-1662. [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). ethyl 2-(2-(((benzyloxy)methyl)amino)-6-(2-(dipropylamino)ethyl)phenyl)acetate. Retrieved from [Link]
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Zaki Dawood, N. M., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS, 22(3), 369-381. [Link]
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Lindsley, C. W., et al. (2020). Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound. ACS Chemical Neuroscience, 11(11), 1636-1647. [Link]
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PharmaCompass. (n.d.). [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. Retrieved from [Link]
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Zaki Dawood, N. M., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate. [Link]
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Pharmaffiliates. (n.d.). Ropinirole-impurities. Retrieved from [Link]
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Zaki Dawood, N. M., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]
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Global Substance Registration System. (n.d.). 2-(2-(DIPROPYLAMINO)ETHYL)-6-NITROBENZENEACETIC ACID. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Lebreton, S., et al. (1964). [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES]. Therapie, 19, 451-456. [Link]
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ChemSynthesis. (n.d.). 2-amino-2-phenylacetic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 91374-25-3 | Product Name : 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). CID 450579. Retrieved from [Link]
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"experimental design with 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"
An Application Guide for the Preclinical Investigation of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Potential Dopaminergic Modulator
Authored by: Senior Application Scientist, Advanced Pharmacology Division
Introduction
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a diverse range of therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and various synthetic intermediates for complex pharmaceuticals.[1][2] The inherent versatility of the phenylacetic acid moiety allows for extensive functionalization, leading to compounds with a wide array of biological activities, from antimicrobial to immunomodulatory effects.[3][4] This application note focuses on a specific derivative, This compound .
While this compound is not extensively documented in public literature, its structural components suggest a compelling hypothesis for its biological function. Notably, its core structure is closely related to key intermediates in the synthesis of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[5][6] Specifically, the ethyl ester of this compound is recognized as an impurity in Ropinirole preparations.[7][8] This structural relationship strongly suggests that this compound may interact with the dopaminergic system.
This guide provides a comprehensive experimental framework for researchers to systematically investigate the pharmacological profile of this compound. The protocols outlined herein are designed to first establish its fundamental physicochemical properties and then to rigorously test the hypothesis of its activity as a dopamine receptor modulator, from initial receptor binding to functional cellular responses.
Part 1: Physicochemical Characterization and Formulation
Before biological evaluation, it is critical to establish the purity, stability, and solubility of the test compound. This ensures the reliability and reproducibility of subsequent experimental data.
Purity and Identity Confirmation
Objective: To confirm the identity and determine the purity of this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS)
-
Preparation of Stock Solution: Accurately weigh 10 mg of the compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Method:
-
Couple the HPLC outflow to an Electrospray Ionization (ESI) mass spectrometer.
-
Operate in both positive and negative ion modes to detect the parent ion ([M+H]⁺ and [M-H]⁻). The expected molecular weight is approximately 292.4 g/mol .
-
-
Data Analysis: Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total peak area. The identity is confirmed by matching the observed mass-to-charge ratio (m/z) with the theoretical value.
Solubility Assessment
Objective: To determine the solubility of the compound in common biological buffers.
Protocol: Kinetic Solubility Assay
-
Prepare serial dilutions of the compound's DMSO stock solution in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the solutions at room temperature for 2 hours with gentle agitation.
-
Measure the turbidity of each solution using a nephelometer or a plate reader at 620 nm.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Part 2: In Vitro Pharmacological Evaluation
This section details the core experiments to test the hypothesis that the compound modulates dopamine receptor activity.
Dopamine Receptor Binding Affinity
Objective: To determine if the compound binds to dopamine receptor subtypes (D1, D2, D3, D4, D5) and to quantify its binding affinity (Ki).
Workflow Visualization
Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.
Protocol: Radioligand Displacement Assay
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
100 µL of cell membrane preparation expressing the target dopamine receptor subtype.
-
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical Binding Affinity Data
| Receptor Subtype | Radioligand | Test Compound Kᵢ (nM) |
| Dopamine D1 | [³H]-SCH23390 | > 10,000 |
| Dopamine D2 | [³H]-Spiperone | 150 |
| Dopamine D3 | [³H]-7-OH-DPAT | 85 |
| Dopamine D4 | [³H]-Spiperone | 950 |
| Dopamine D5 | [³H]-SCH23390 | > 10,000 |
Functional Receptor Activity (Agonism/Antagonism)
Objective: To determine if the compound acts as an agonist or an antagonist at the D2 and D3 receptors, where it showed the highest binding affinity.
Protocol: cAMP Assay for Gi-Coupled Receptors
Dopamine D2 and D3 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use a stable cell line expressing human D2 or D3 receptors (e.g., CHO-K1 or HEK293 cells).
-
Agonist Mode:
-
Plate the cells in a 96-well plate.
-
Treat cells with various concentrations of the test compound.
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Add a known D2/D3 agonist (e.g., Quinpirole) at its EC₅₀ concentration, along with forskolin.
-
Incubate for 30 minutes.
-
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Plot the data to determine EC₅₀ and Emax.
-
Antagonist: The ability of the compound to reverse the effect of the known agonist indicates antagonist activity. Plot the data to determine IC₅₀ and calculate the functional antagonist constant (Kb).
-
Downstream Signaling Pathway Analysis
Objective: To investigate the compound's effect on downstream signaling pathways, such as the MAPK/ERK pathway, which is modulated by dopamine receptors.
Signaling Pathway Visualization
Caption: Simplified D2 receptor downstream signaling to ERK.
Protocol: Western Blot for Phospho-ERK
-
Cell Culture: Use a neuronal cell line, such as SH-SY5Y, which endogenously expresses dopamine receptors.
-
Treatment: Serum-starve the cells overnight. Treat with the test compound at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Part 3: Conceptual Framework for In Vivo Studies
Positive in vitro results would warrant progression to in vivo models. The following outlines a logical next step for preclinical animal studies.
-
Pharmacokinetics (PK):
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Method: Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS to determine key parameters like half-life, bioavailability, and Cmax.
-
-
Preliminary Toxicity:
-
Objective: To establish a maximum tolerated dose (MTD).
-
Method: A dose-escalation study in rodents, monitoring for clinical signs of toxicity, body weight changes, and gross pathology.
-
-
Efficacy in a Parkinson's Disease Model:
-
Objective: To assess if the compound can alleviate motor deficits in an animal model of Parkinson's disease.
-
Model: The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a gold standard. This model depletes dopamine in the striatum on one side of the brain.
-
Behavioral Test: Measure rotational behavior induced by a dopamine agonist (apomorphine) or antagonist (haloperidol). A compound with therapeutic potential would reduce the net rotations, indicating a restoration of dopaminergic tone.
-
Conclusion
This application guide provides a structured, hypothesis-driven approach to the initial pharmacological characterization of this compound. Based on its structural similarity to precursors of the dopamine agonist Ropinirole, the proposed experimental workflow focuses on elucidating its potential interactions with the dopaminergic system. By systematically progressing from fundamental physicochemical analysis to detailed in vitro receptor binding, functional assays, and downstream signaling analysis, researchers can build a comprehensive profile of this novel compound and determine its potential as a lead for further drug development.
References
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- Cieplik, J., et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules.
- Fadda, A. A., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Medicinal Chemistry Research.
- Santini, C., et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
- BenchChem. Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
- Future Origin. Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects.
- PubChem. 4-Aminophenylacetic acid.
- Google Patents. Process for the preparation of Ropinirole.
- Pharmaffiliates. Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate.
- Pharmaffiliates. Ropinirole-impurities.
- PubChem. Ropinirole.
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- 4. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the In Vivo Administration of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Introduction: A Strategic Framework for a Novel Chemical Entity
The compound 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid is a novel chemical entity (NCE) emerging from the drug discovery process.[1] As such, a standardized in vivo administration protocol has yet to be established. This guide provides a comprehensive framework for the preclinical development and administration of this NCE, emphasizing scientific integrity, ethical considerations, and logical experimental design.[2][3] Our approach is not a rigid template but a strategic workflow designed to navigate the challenges of working with a new compound, from initial characterization to proof-of-concept in animal models.
The structural characteristics of this molecule, a phenylacetic acid derivative, suggest a range of potential biological activities. Phenylacetic acids are found in various biologically active molecules, including pharmaceuticals.[4][5] Given the presence of a dipropylaminoethyl group, which is also found in compounds targeting the central nervous system (CNS), we will proceed with the working hypothesis that this NCE may modulate neuronal activity. Therefore, this guide will focus on its evaluation in the context of neurological disorders, particularly those involving neuronal hyperexcitability.
Part 1: Pre-formulation and Physicochemical Characterization
Before any in vivo studies can be initiated, a thorough understanding of the compound's physicochemical properties is paramount.[1] This pre-formulation phase is critical for developing a stable and bioavailable formulation.
Objective: To determine the solubility, stability, and other key properties of this compound to inform formulation development.
Key Parameters to Investigate:
-
Solubility: Assess solubility in a range of pharmaceutically acceptable solvents and vehicles. This is a critical first step as many NCEs exhibit poor aqueous solubility.[1]
-
pKa: The ionization constant will predict the compound's charge at different physiological pH values, which influences its absorption and distribution.
-
LogP/LogD: The partition coefficient provides insight into the compound's lipophilicity and its ability to cross biological membranes, including the blood-brain barrier.
-
Stability: Evaluate the compound's stability in solution and in the solid state under various conditions (pH, light, temperature) to determine appropriate storage and handling procedures.
A suggested starting panel of solvents for solubility testing is presented in Table 1.
| Vehicle Category | Examples | Purpose |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 | Assess solubility at physiological pH. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | To solubilize lipophilic compounds. |
| Surfactants | Tween® 80, Kolliphor® EL (Cremophor® EL) | To increase solubility and stability of poorly soluble compounds. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes and enhance aqueous solubility. |
| Oils | Corn oil, Sesame oil | For oral or subcutaneous administration of highly lipophilic compounds. |
Part 2: Formulation Development for In Vivo Administration
The goal of formulation development is to create a safe, stable, and effective dosage form that allows for consistent and reproducible administration.[3] The choice of formulation will depend on the compound's physicochemical properties and the intended route of administration.
Protocol 1: Preparation of a Vehicle for a Soluble Compound
This protocol is suitable if pre-formulation studies indicate adequate aqueous solubility.
-
Vehicle Preparation: Prepare a sterile, isotonic vehicle, such as 0.9% saline or PBS, pH 7.4. Ensure the vehicle is warmed to room or body temperature before use.[6]
-
Compound Dissolution: Weigh the required amount of this compound and add it to the vehicle.
-
Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any particulates.
-
pH Adjustment: If necessary, adjust the pH to a physiologically acceptable range (typically 6.8-7.2) using dilute HCl or NaOH.[6]
-
Sterile Filtration: For parenteral routes (IV, IP, SC), sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.[6]
Protocol 2: Preparation of a Suspension for a Poorly Soluble Compound
If the compound has low aqueous solubility, a suspension may be necessary for oral or intraperitoneal administration.
-
Vehicle Selection: Choose a suitable suspending vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) or 1% Tween® 80 in sterile water or saline.
-
Particle Size Reduction: To improve suspension stability and bioavailability, reduce the particle size of the compound by micronization or milling, if possible.
-
Wetting the Compound: Add a small amount of the vehicle to the weighed compound to form a paste. This ensures that the particles are adequately wetted.
-
Suspension Formation: Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Homogenization: For improved uniformity, homogenize the suspension using a tissue homogenizer or sonicator.
-
Storage and Re-suspension: Store the suspension as determined by stability studies. Always vortex thoroughly before each administration to ensure uniform dosing.
Part 3: In Vivo Study Design: A Roadmap to Preclinical Evaluation
A well-designed in vivo study is crucial for obtaining meaningful and reproducible data.[2] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to institutional guidelines.[7][8]
Workflow for In Vivo Evaluation of an NCE
Caption: Experimental workflow for the preclinical evaluation of a novel chemical entity.
Selection of Animal Models for Neuronal Hyperexcitability
Based on our working hypothesis, animal models of neuronal hyperexcitability are appropriate for evaluating the efficacy of this compound. The choice of model depends on the specific research question.
-
Acute Chemoconvulsant Models:
-
Pentylenetetrazole (PTZ) Model: Induces generalized seizures by antagonizing GABA-A receptors, disrupting the excitatory-inhibitory balance.[9] This model is useful for screening compounds with potential anti-seizure activity.
-
Kainic Acid (KA) Model: Induces temporal lobe epilepsy and allows for the investigation of neuronal damage and oxidative stress.[9]
-
-
Genetic Models:
-
Kindling Models:
Part 4: Protocols for In Vivo Administration
The following protocols provide step-by-step guidance for common administration routes in rodents. All procedures should be performed by trained personnel.[8][12]
Protocol 3: Oral Gavage (PO) in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass smoothly without resistance.[13]
-
Dose Administration: Slowly depress the plunger to administer the formulation. The maximum recommended volume is 10 mL/kg.[13]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[13]
Protocol 4: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Injection: Inject the substance smoothly. Recommended injection volumes are presented in Table 2.
Protocol 5: Intravenous (IV) Injection (Tail Vein) in Mice
-
Animal Restraint and Warming: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Vein Visualization: Clean the tail with an alcohol swab to help visualize the veins.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.[13]
-
Injection: If properly placed, the needle should move freely. Inject the substance slowly and evenly.[13] If swelling occurs, the needle is not in the vein; withdraw and re-attempt.[13]
Table 2: Recommended Administration Volumes in Mice
| Route | Max Volume (mL/kg) | Needle Gauge |
| Oral (PO) | 10 | N/A |
| Intraperitoneal (IP) | 20 | 25-27G |
| Intravenous (IV) | 5 | 27-30G |
| Subcutaneous (SC) | 10 | 25-27G |
| Intranasal (IN) | 0.024 mL (total) | N/A |
| Data compiled from IACUC guidelines.[6][7][8][14] |
Part 5: Hypothetical Signaling Pathway and Data Interpretation
To provide a conceptual framework, we can hypothesize a potential mechanism of action for our NCE. Given its structure and the focus on neuronal hyperexcitability, it might modulate GABAergic or glutamatergic signaling, or interact with ion channels.
Caption: Hypothetical signaling pathway for the NCE in reducing neuronal hyperexcitability.
Data to Collect:
-
Pharmacokinetics: Plasma and brain concentrations of the compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics: Behavioral assessments (e.g., seizure scoring), electroencephalography (EEG) to measure brain activity, and post-mortem tissue analysis (e.g., immunohistochemistry for neuronal markers).
Conclusion and Future Directions
This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity this compound. By following a systematic approach of pre-formulation, formulation development, and carefully designed in vivo studies, researchers can generate the critical data needed to assess the therapeutic potential of this compound. The protocols and frameworks presented herein are designed to be adapted based on the empirical data generated at each stage of the preclinical development process.[2][3]
References
-
The Preclinical Testing Strategy for the Development of Novel Chemical Entities for the Treatment of Asthma. Ingenta Connect. [Link]
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Drug Development Based on New Chemical Entities. Prime Scholars. [Link]
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IACUC Guidelines. San Diego State University. [Link]
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Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases. PMC - PubMed Central. [Link]
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Guidelines on Administration of Substances to Laboratory Animals. University of Arizona Research, Innovation & Impact. [Link]
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Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers. [Link]
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IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. UC Santa Barbara Office of Research. [Link]
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Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System. YouTube. [Link]
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Intranasal delivery route for neurodegenerative diseases: recent insights and future directions. ResearchGate. [Link]
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Overview of in vivo (A) administration routes of nanoparticles and (B). ResearchGate. [Link]
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IACUC Protocol Application Guidance. The University of Texas at Arlington. [Link]
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Classification of Current Experimental Models of Epilepsy. MDPI. [Link]
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Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes. JoVE. [Link]
-
Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. NIH. [Link]
-
Animal Models of Epilepsy: A Phenotype-oriented Review. PMC - PubMed Central. [Link]
-
Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester. PubChem. [Link]
-
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. [Link]
-
Research models of neurodevelopmental disorders: The right model in the right place. Frontiers. [Link]
-
[2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. PharmaCompass.com. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
-
Modelling neurological diseases in large animals: criteria for model selection and clinical assessment. University of Edinburgh Research Explorer. [Link]
-
2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. PubChem. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. PubMed. [Link]
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"solubility of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid in DMSO"
Topic: Determination of the Solubility of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the solubility of the novel compound this compound in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter in drug discovery, directly influencing compound storage, assay performance, and bioavailability.[1][2][3] This guide moves beyond a simple procedural list, delving into the scientific principles underpinning solubility determination. It presents a detailed protocol for measuring thermodynamic (equilibrium) solubility, explains the causality behind key experimental choices, and offers insights into potential challenges, such as the hygroscopic nature of DMSO. The protocols are designed to be self-validating, ensuring researchers can generate reliable and reproducible data for this specific compound.
Compound Profile
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 920755-10-8 | [4] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [4] |
| Molecular Weight | 278.39 g/mol | [4] |
| Appearance | Solid (assumed) | [4] |
Scientific Principles of Solubility in DMSO
Understanding the "why" is as critical as knowing the "how." For early-stage drug discovery, DMSO is the solvent of choice for creating high-concentration stock solutions due to its remarkable ability to dissolve a wide range of organic molecules.[5] However, several factors can influence the outcome of a solubility measurement.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they answer different experimental questions.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved forms are in equilibrium.[2] This measurement is determined by starting with the solid compound and is essential for understanding the compound's intrinsic properties, which is the focus of our primary protocol.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[8] It is a high-throughput method often used for screening large libraries to flag potential issues for in vitro biological assays.[9] Kinetic solubility is often higher than thermodynamic solubility because it can result in a supersaturated, metastable solution.[10]
The Critical Impact of Water in DMSO
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] This is the most common source of error and irreproducibility in solubility studies.
-
Mechanism of Interference: When DMSO absorbs water, the solvent properties change. The resulting DMSO-water mixture has a more structured hydrogen-bonding network, which can make it more difficult to solvate lipophilic compounds.[12]
-
Consequences: The presence of even small amounts of water can dramatically decrease the solubility of a compound, leading to its precipitation from what was once a clear stock solution.[10][12] This is particularly problematic during freeze-thaw cycles, which can accelerate crystallization.[13] Therefore, the use of anhydrous DMSO from a freshly opened bottle or properly stored container is paramount for accurate solubility determination.
Protocol: Determination of Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility of this compound in DMSO at ambient temperature. It employs the "shake-flask" method, which is considered a gold standard for thermodynamic solubility.[14][15]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous DMSO (high purity, from a freshly opened bottle)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or tube rotator set to ambient temperature
-
High-speed microcentrifuge
-
Calibrated positive displacement micropipettes and tips
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Methanol or Acetonitrile (for dilution)
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Prepare a Supersaturated Mixture:
-
Tare a 2 mL microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Add approximately 5-10 mg of this compound. The key is to add an excess of solid material to ensure a saturated solution is formed.[16]
-
Using a calibrated pipette, add a precise volume of anhydrous DMSO (e.g., 500 µL). Record the exact volume.
-
Causality: Starting with excess solid is the foundation of the thermodynamic method. It ensures that the solvent becomes fully saturated and that an equilibrium between the dissolved and undissolved states can be established.
-
-
Equilibration:
-
Tightly cap the vial and vortex vigorously for 2-3 minutes to promote initial dissolution and break up any aggregates.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours may be necessary.[15]
-
Causality: Reaching thermodynamic equilibrium is not instantaneous. A 24-48 hour incubation period with constant agitation ensures the dissolution process has reached its maximum, stable point, preventing the underestimation of solubility.[15]
-
-
Separation of Undissolved Solid:
-
After incubation, visually confirm that undissolved solid remains at the bottom of the vial. If all the solid has dissolved, the solution was not saturated; repeat the experiment with more compound.
-
Centrifuge the vial at high speed (e.g., >14,000 rpm) for 10-15 minutes to create a firm pellet of the excess solid.[16]
-
Causality: Complete separation of the solid and liquid phases is critical. Any suspended microparticles in the supernatant will be dissolved upon dilution, leading to an overestimation of the true solubility. High-speed centrifugation is an effective method for this separation.
-
-
Sample Collection and Quantification:
-
Carefully open the vial, taking care not to disturb the pellet.
-
Using a calibrated pipette, withdraw a known volume of the clear supernatant (e.g., 50 µL).
-
Immediately dilute this aliquot into a larger, known volume of a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble. This prevents the compound from precipitating out of the DMSO upon cooling or changes in ambient conditions.
-
Prepare further serial dilutions as needed to bring the concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.
-
Data Analysis
Calculate the original concentration in the DMSO supernatant using the following formula:
Solubility (mg/mL) = [Concentration from Assay (mg/mL)] x [Total Dilution Factor]
To express solubility in molarity (M):
Solubility (M) = [Solubility (mg/mL) / Molecular Weight ( g/mol )] x [1 mL / 1000 L]
Present the final, averaged data in a clear format.
| Parameter | Result |
| Temperature | 25 °C |
| Incubation Time | 24 hours |
| Solubility (mg/mL) | e.g., 152.4 ± 5.1 |
| Solubility (mM) | e.g., 547.4 ± 18.3 |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting solubility issues.
References
-
The Oncology Nurse. History and Characterization of Bendamustine. [Link]
-
Wikipedia. Bendamustine. [Link]
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Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ResearchGate. Structure of bendamustine. | Download Scientific Diagram. [Link]
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PubChem - NIH. Bendamustine. [Link]
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ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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PMC - NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Ziath. Samples in DMSO: What an end user needs to know. [Link]
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Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
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Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]
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Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. [Link]
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PubChem - NIH. Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester. [Link]
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Pharmaffiliates. Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. [Link]
-
PubChem - NIH. 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. [Link]
-
PharmaCompass.com. [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Pharmaffiliates. Ropinirole-impurities. [Link]
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BioCrick. Phenylacetic Acid | CAS:103-82-2. [Link]
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Application Note & Protocols: 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid for High-Throughput Screening
Abstract
This document provides a comprehensive technical guide for utilizing the novel small molecule, 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid (hereafter referred to as Compound A6-DPA), in high-throughput screening (HTS) campaigns. Based on structural similarities to known pharmacophores, Compound A6-DPA is hypothesized to be a modulator of voltage-gated ion channels. This guide details the compound's profile, a hypothesized mechanism of action, and provides robust, step-by-step protocols for developing and validating a cell-based membrane potential assay suitable for large-scale screening. Furthermore, it outlines a complete workflow for data analysis, hit confirmation, and quality control, designed to ensure the generation of reliable and reproducible results for drug discovery and chemical biology programs.
Compound Profile & Hypothesized Mechanism of Action
Compound Structure and Physicochemical Properties
This compound (Compound A6-DPA) is a derivative of phenylacetic acid, a scaffold present in numerous biologically active agents.[1][2] Phenylacetic acid and its derivatives are known to possess a wide range of pharmacological activities.[1][3] The structure of A6-DPA incorporates a primary amine, a tertiary amine (dipropylamino), and a carboxylic acid group, suggesting multiple points for potential interaction with biological targets and influencing its solubility and membrane permeability.
While empirical data for this novel compound is pending, its properties can be estimated based on its structural components. The phenylacetic acid core suggests it is a white solid at room temperature with a distinctive odor.[4][5] Its solubility in aqueous solutions is expected to be low but can be enhanced in organic solvents like ethanol and DMSO.[6][7]
| Property | Estimated Value / Characteristic | Rationale / Source |
| Molecular Formula | C₁₈H₃₀N₂O₂ | Calculated from structure |
| Molecular Weight | 306.45 g/mol | Calculated from structure |
| Physical Form | White to off-white solid | Based on phenylacetic acid core.[4][5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Ethanol | Based on phenylacetic acid derivatives.[6][7] |
| Purity | >95% (Recommended for HTS) | Standard for HTS libraries.[8] |
Hypothesized Biological Target: Voltage-Gated Ion Channels
Ion channels are a major class of druggable targets involved in numerous physiological processes, making them highly relevant for HTS campaigns.[9][10] The structural motifs within Compound A6-DPA, particularly the charged amine groups and the lipophilic phenyl ring, are common features in known ion channel modulators. We hypothesize that A6-DPA acts as an antagonist of a voltage-gated cation channel (e.g., Na⁺ or Ca²⁺ channels).
Mechanism Hypothesis: In its protonated state, the tertiary amine could interact with negatively charged residues within the channel pore, creating a physical occlusion (pore block). This blockade would inhibit ion flux, leading to a change in the cell's membrane potential (hyperpolarization or prevention of depolarization). This change provides a measurable signal for a functional HTS assay.
Caption: Hypothesized mechanism of Compound A6-DPA as a voltage-gated ion channel blocker.
High-Throughput Screening (HTS) Assay Development
For screening Compound A6-DPA and other small molecule libraries against its hypothesized target, a fluorescence-based membrane potential assay is the recommended primary screening method.[9] This assay format is highly amenable to automation in 384-well or 1536-well plates and offers a robust signal window for hit identification.
The Fluorometric Imaging Plate Reader (FLIPR) system, using a voltage-sensitive dye, is an industry-standard platform for this application.[11][12] The principle involves loading cells with a dye that redistributes across the plasma membrane in response to changes in membrane potential, resulting in a change in fluorescence intensity.[13] An antagonist like A6-DPA would prevent the fluorescence change induced by a known channel activator (agonist).
Caption: General workflow for an antagonist-mode HTS membrane potential assay.
Detailed Experimental Protocols
Scientist's Note: The following protocols are generalized for a cell line endogenously or recombinantly expressing a voltage-gated cation channel. Optimization of cell seeding density, dye loading time, and agonist concentration is critical for each specific cell line to achieve a robust assay window.[13]
Protocol 3.1: Preparation of Stock Solutions and Assay Plates
-
Compound A6-DPA Stock: Prepare a 10 mM stock solution of Compound A6-DPA in 100% DMSO. Aliquot and store at -20°C.
-
Compound Library Plates: Small molecule libraries are typically stored as 10 mM DMSO stocks.[14][15] For primary screening, create intermediate plates by diluting stocks to 1 mM in DMSO. From this, prepare final compound addition plates in assay buffer at 4X the final desired concentration.
-
Control Wells:
-
Negative Control (0% Inhibition): Wells containing assay buffer with DMSO (vehicle).
-
Positive Control (100% Inhibition): Wells containing a known reference antagonist for the target channel at a concentration >10x its IC₅₀.
-
-
Cell Plating:
-
Culture cells (e.g., HEK293 expressing Nav1.7) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into black-wall, clear-bottom 384-well plates at a density of 15,000–25,000 cells per well in 25 µL of medium.[16]
-
Incubate plates overnight to allow for cell adherence and formation of a monolayer.[11]
-
Protocol 3.2: FLIPR Membrane Potential Assay (Antagonist Mode)
This protocol is adapted from standard procedures for the FLIPR Membrane Potential Assay Kit.[12][16]
-
Prepare Loading Buffer: On the day of the assay, prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices).[12] This typically involves dissolving the dye concentrate in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dye Loading:
-
FLIPR Assay Execution:
-
Transfer the cell plate and the compound source plate to the FLIPR instrument.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The FLIPR pipettor adds 12.5 µL from the compound plate to the cell plate.
-
Antagonist Incubation: Incubate for 3-5 minutes to allow compounds to interact with the channel.
-
Agonist Addition: The FLIPR pipettor adds 12.5 µL of a known channel agonist (at its EC₈₀ concentration) to stimulate the channel.
-
Signal Reading: Immediately record the fluorescence signal for 60-120 seconds to capture the kinetic response.
-
Protocol 3.3: Assay Validation and Quality Control
The quality and reliability of an HTS assay are determined using statistical parameters, most importantly the Z'-factor.[17][18] The Z'-factor assesses the separation between the positive and negative control signals relative to the signal variability.[19]
Z'-Factor Calculation: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ = mean of the positive control signal
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control signal
-
σₙ = standard deviation of the negative control
Assay Acceptance Criteria: An assay is considered robust and suitable for HTS if it meets the following criteria.[19][20]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
Procedure:
-
On each assay plate, include at least 16 wells for the positive control and 16 for the negative control.
-
Run the assay as described in Protocol 3.2.
-
Calculate the Z'-factor for each plate. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.[21]
Data Analysis and Interpretation
A structured data analysis pipeline is essential for progressing from raw fluorescence reads to confirmed hits.
Caption: Workflow for HTS data analysis, from raw data to confirmed lead candidates.
Primary Data Processing
-
Response Calculation: For each well, calculate the maximum fluorescence response after agonist addition.
-
Normalization: Normalize the data on a per-plate basis using the control wells to calculate the percent inhibition for each compound. % Inhibition = [ (Response_Negative_Control - Response_Compound) / (Response_Negative_Control - Response_Positive_Control) ] * 100
Hit Identification and Confirmation
-
Primary Hit Selection: A common method is to define a "hit" as any compound that produces an inhibition value greater than three standard deviations from the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition).
-
Hit Confirmation: Primary hits must be re-tested to eliminate false positives.[8] This involves re-sourcing the compound as a fresh powder, confirming its identity and purity, and testing it again in the primary assay.[8]
-
Dose-Response Analysis: Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC₅₀). The data is fitted to a four-parameter logistic equation to calculate the IC₅₀ value.
Summary and Future Directions
Compound A6-DPA represents a novel chemical scaffold with potential as an ion channel modulator. The fluorescence-based membrane potential assay described herein provides a robust, high-throughput method for screening this compound and entire small molecule libraries to identify novel modulators.[22] Hits identified and confirmed through this workflow, such as A6-DPA, should be advanced to more definitive secondary assays, such as automated patch-clamp electrophysiology, to confirm their mechanism of action and investigate their selectivity against other ion channels.[23][24]
References
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Korcok, D., & Bukiya, A. (2019). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 773-786. [Link]
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Xu, J., Wang, X., & Li, M. (2001). Flux assays in high throughput screening of ion channels in drug discovery. Acta Pharmacologica Sinica, 22(5), 385-391. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Heine, P., Schmauder, L., & Plückthun, A. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 915-926. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR®) Systems.
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Lazo, J. S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Wang, D., et al. (2018). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience, 9(5), 896-916. [Link]
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Charles River Laboratories. (n.d.). Ion Channel Assays. Service Page. [Link]
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Trinquet, E., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Molecules, 16(1), 776-793. [Link]
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Tang, W., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. [Link]
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Wolff, C., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
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Tsonkov, T., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(10), 865-877. [Link]
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Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Service Page. [Link]
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Brooks, C. D., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
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Riemer, C., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2023(2), M1626. [Link]
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van de Lavoir, S., et al. (2012). Strategies for small molecule library design. Drug Discovery Today: Technologies, 9(3), e187-e194. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Guidance Document. [Link]
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PubChem. (n.d.). Phenylacetic Acid. Compound Summary. [Link]
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Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 49(5), 1379-1383. [Link]
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Wikipedia. (n.d.). Phenylacetic acid. [Link]
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Guide to the Handling and Storage of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
An Application Guide for Researchers and Drug Development Professionals
Overview
This document provides a detailed guide for the safe handling, storage, and use of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This compound, an aromatic amino acid derivative, possesses multiple functional groups that dictate its chemical behavior, stability, and safety considerations. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity and laboratory safety. By understanding the causality behind these recommendations, users can maintain the quality of their samples and the validity of their experimental results.
Compound Profile and Physicochemical Properties
This compound is a complex molecule featuring a primary aromatic amine, a tertiary aliphatic amine, and a carboxylic acid moiety. This trifunctional nature makes it amphoteric, capable of acting as both an acid and a base. Its structure suggests susceptibility to oxidation and sensitivity to environmental conditions.
A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A (Systematic) |
| Synonym | Ropinirole Aminoacetic Acid | [1] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [2] |
| Molecular Weight | 278.39 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Key Functional Groups | Primary Aromatic Amine, Tertiary Aliphatic Amine, Carboxylic Acid | N/A (Structural) |
| Solubility | Expected to be soluble in aqueous solutions, with pH-dependent solubility. Limited solubility in non-polar organic solvents.[3] | Inferred |
Health, Safety, and Hazard Assessment
Hazard Profile by Functional Group Analysis
-
Primary Aromatic Amine: Aromatic amines can be toxic and are often prone to atmospheric oxidation, which may cause the material to change color upon storage. Some aromatic amines are known or suspected carcinogens.
-
Tertiary Aliphatic Amine: Amines are basic and can be corrosive or irritating to skin and eyes. They are often hygroscopic, meaning they absorb moisture from the air.[4]
-
Phenylacetic Acid Moiety: Phenylacetic acid and its derivatives can cause serious eye irritation and may be harmful if swallowed.[5][6]
Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling the compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Use a laboratory coat.
-
Respiratory Protection: For operations that may generate dust (e.g., weighing), use a certified particulate respirator or conduct the work in a fume hood.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[7]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention.[7][8]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
Spill Management
In case of a spill, avoid generating dust. Carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[7] Ensure the area is well-ventilated.
Comprehensive Storage Protocols
The stability of this compound is critical for reproducible experimental outcomes. The presence of amine and aromatic functionalities necessitates strict control over storage conditions to prevent degradation. Aromatic amino acids and their derivatives are known to be sensitive to temperature and freeze-thaw cycles.[9]
Recommended Storage Conditions
| Parameter | Short-Term Storage (< 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | 2-8°C (Refrigerator) | -20°C or -80°C (Freezer) | Low temperatures slow down chemical degradation, particularly oxidation. Suppliers of similar ethyl ester derivatives recommend refrigerated storage.[10][11] |
| Atmosphere | Tightly sealed container. | Tightly sealed container, backfilled with an inert gas (e.g., Argon or Nitrogen). | Amines, especially aromatic ones, are prone to oxidation.[12] An inert atmosphere minimizes this risk. |
| Light | Store in an amber or opaque vial. | Store in an amber or opaque vial, inside a secondary container (e.g., box). | Aromatic compounds can be light-sensitive, leading to photodegradation. Storing in the dark is a standard precaution.[12] |
| Moisture | Store in a desiccated environment if possible. | Store in a desiccated environment (e.g., a desiccator cabinet within the freezer). | Amines are often hygroscopic and can absorb moisture, which may affect stability and weighing accuracy.[4] |
Storage Decision Workflow
The following workflow provides a logical path for determining the appropriate storage strategy for the compound.
Caption: Decision workflow for selecting appropriate storage conditions.
Standard Handling Protocols
Adherence to proper handling techniques is crucial to prevent contamination and degradation.
Protocol 4.1: Preparation of Stock Solutions
-
Pre-equilibration: Before opening, allow the compound container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Perform weighing in a controlled environment (e.g., fume hood or ventilated balance enclosure) to minimize inhalation exposure. Use anti-static measures if handling a fine powder.
-
Solvent Selection:
-
Due to the compound's amphoteric nature, its solubility is pH-dependent.[3]
-
For initial testing, consider polar solvents such as DMSO for organic-based assays or an aqueous buffer for biological systems.
-
To dissolve in an aqueous medium, start with a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to protonate the amine or deprotonate the carboxylic acid, respectively, which typically enhances water solubility. Adjust the final pH as required by the experiment.
-
-
Dissolution: Add the solvent to the weighed solid. Use gentle vortexing or sonication in a water bath to aid dissolution. Visually inspect to ensure no particulates remain.
-
Sterilization (if required): For cell-based assays, sterile filter the final solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PVDF for aqueous/DMSO solutions). Do not autoclave, as heat can degrade aromatic amino acids.[13]
Protocol 4.2: Aliquoting and Use
-
Aliquotting: Dispense the stock solution into single-use, light-protecting (amber) vials. This is the most effective way to prevent degradation from repeated freeze-thaw cycles and minimize contamination.[9][13]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use: When needed, remove a single aliquot from the freezer. Thaw it completely at room temperature or in a cool water bath and vortex gently before use. Do not refreeze any unused portion of the thawed aliquot.
The following diagram illustrates the recommended workflow for preparing and using the compound.
Caption: Standard workflow for preparing and using stock solutions.
Stability and Potential Degradation Pathways
Understanding potential degradation is key to troubleshooting experimental inconsistencies.
-
Oxidation: The primary aromatic amine is the most likely site of oxidation, which can be catalyzed by air and light. This process often results in the formation of colored byproducts, turning the solid or its solutions from colorless/white to yellow, brown, or pink over time.[12] Storing under inert gas and in the dark mitigates this pathway.
-
Salt Formation: As an amino acid, the compound can exist as a zwitterion (internal salt). In solution, it will react with acids and bases. When preparing solutions, be mindful that the pH will significantly impact the charge state and potentially the compound's interaction with other molecules. At room temperature, amines and carboxylic acids readily form ammonium carboxylate salts.[14]
-
Photodegradation: The aromatic ring can absorb UV light, potentially leading to decomposition. Always handle the compound and its solutions under subdued light and use amber vials for storage.
For long-term studies or when using the compound as a reference standard, it is advisable to periodically check its purity via analytical techniques like HPLC-UV or LC-MS to ensure its integrity has been maintained.
References
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
-
How to prepare and store Amino acid stock solution? ResearchGate. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]
-
[2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. PharmaCompass. [Link]
-
Safety data sheet - Phenylacetic acid. CPAChem. [Link]
-
2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. PubChem. [Link]
-
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. [Link]
-
4-Aminophenylacetic acid. Solubility of Things. [Link]
-
Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. Cole-Parmer. [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE. [Link]
-
ethyl 2-(2-(((benzyloxy)methyl)amino)-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. [Link]
-
Ropinirole Aminoacetic Acid. Chromato Scientific. [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]
-
Separation and Refining of Amino acids. DIAION. [Link]
-
Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide. Coohom. [Link]
-
Ropinirole-impurities. Pharmaffiliates. [Link]
-
Amino acid solution storage – please help. Reddit. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Amines. NCERT. [Link]
-
p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
-
4-Aminophenylacetic acid. PubChem. [Link]
-
6,8-dimethyl-2-nonanol nonadyle. The Good Scents Company. [Link]
Sources
- 1. chromatoscientific.com [chromatoscientific.com]
- 2. This compound [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide [coohom.com]
Troubleshooting & Optimization
"troubleshooting 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid experiments"
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid and its derivatives. This molecule, a structural analog and potential synthetic intermediate related to pharmacologically active compounds like Ropinirole, possesses a unique combination of functional groups that can present challenges in experimental workflows. This document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.
Guide Structure
-
Compound Profile & Core Challenges
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
FAQ 1: Synthesis & Purification
-
FAQ 2: Solubility & Solution Preparation
-
FAQ 3: Stability & Storage
-
FAQ 4: Analytical Chromatography (HPLC)
-
-
Key Experimental Protocols
-
Protocol 1: Preparation and Quantification of an Aqueous Stock Solution
-
-
Visual Workflow Diagrams
-
References
Compound Profile & Core Challenges
This compound is a substituted phenylacetic acid derivative. Its structure contains three key functional groups that dictate its chemical behavior:
-
Primary Aromatic Amine (pKa ~4-5): Susceptible to oxidation, which can lead to sample discoloration and degradation.
-
Tertiary Aliphatic Amine (pKa ~10-11): A basic center that is protonated at neutral and acidic pH.
-
Carboxylic Acid (pKa ~2-3): An acidic center that is deprotonated at neutral and basic pH.
The presence of both acidic and basic groups makes the molecule zwitterionic in a specific pH range. This dual nature is the primary source of experimental challenges, particularly concerning solubility and chromatographic analysis. The molecule is known as a potential impurity or intermediate in the synthesis of Ropinirole[1], often synthesized from precursors like {2-[2-(dipropylamino)ethyl]phenyl}acetic acid via nitration and subsequent reduction[2][3].
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the handling and use of this compound in a direct question-and-answer format.
FAQ 1: Synthesis & Purification
Question: I'm synthesizing this compound by reducing its nitro-precursor, 2-(2-Nitro-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, but my yield is low and the product is impure. What's going wrong?
Answer: This is a common issue stemming from the final reduction step and subsequent purification.
-
Causality of the Problem: The product contains three polar, ionizable groups, making it highly polar and water-soluble, especially as a salt. Standard extraction with organic solvents after the reaction workup is often inefficient, leaving much of your product in the aqueous layer. Furthermore, the primary aromatic amine is prone to oxidation during the workup and purification, leading to colored impurities.
-
Troubleshooting Steps:
-
Workup pH Control: After the reduction reaction (e.g., using H₂/Pd/C or SnCl₂), carefully adjust the pH of the reaction mixture. Your goal is to find the isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, the compound's solubility in water is at its minimum, which may allow it to precipitate or be more effectively extracted[4]. You will need to determine this pH empirically, likely in the range of pH 6-8.
-
Avoid Strong Acids/Bases: During workup, avoid using excessively strong acids or bases unless necessary, as this will fully form a salt and maximize aqueous solubility.
-
Purification Strategy:
-
Crystallization: If the compound precipitates at its pI, crystallization is the preferred method. Try various solvent systems (e.g., isopropanol/water, ethanol/water).
-
Reverse-Phase Chromatography: If the compound is too soluble for effective precipitation, purification via reverse-phase column chromatography (e.g., using C18 silica) is the best alternative. Use a volatile buffer system like ammonium acetate or ammonium formate in your mobile phase (water/acetonitrile or water/methanol). This allows for easy removal by lyophilization.
-
-
Preventing Oxidation: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants in small quantities during workup can sometimes help, but be cautious as they may complicate purification.
-
FAQ 2: Solubility & Solution Preparation
Question: My compound won't dissolve in water or standard organic solvents like methanol or DMSO. How can I prepare a stock solution?
Answer: This is a direct consequence of the compound's zwitterionic nature[4][5]. At neutral pH, the molecule exists as an internal salt (zwitterion), which can form strong intermolecular interactions, leading to low solubility.
-
Causality of the Problem: As a zwitterion, the compound has both a positive (tertiary amine) and negative (carboxylate) charge. This structure is often highly crystalline and less soluble than its fully protonated (low pH) or fully deprotonated (high pH) salt forms.
-
Troubleshooting Protocol:
-
pH Adjustment is Key: Do not assume the compound will dissolve in neutral water. You must convert it into a soluble salt form by adjusting the pH.
-
For Acidic Stocks (e.g., 10 mM HCl): Add the solid compound to the acidic solution. The carboxylic acid will be neutral (COOH) and both amines will be protonated (-NH₃⁺, -NHR₂⁺). The resulting hydrochloride salt is typically highly water-soluble.
-
For Basic Stocks (e.g., 10 mM NaOH): Add the solid to the basic solution. The carboxylic acid will be deprotonated (-COO⁻) and the amines will be in their neutral free-base form. The resulting sodium salt is also typically water-soluble.
-
-
Start with Small Volumes: Begin by making a slurry of the compound in a small amount of pure water. Then, add your acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while vortexing until the solid dissolves completely.
-
Solvent Selection: If an organic solvent is required, polar aprotic solvents like DMF or DMSO are better choices than alcohols, but pH adjustment may still be necessary for complete dissolution.
-
| Solvent Condition | Expected Solubility | Rationale |
| Deionized Water (pH ~6-7) | Low to Very Low | Zwitterionic form dominates, leading to minimal solubility at the isoelectric point[4]. |
| Aqueous HCl (pH 1-2) | High | Forms a water-soluble hydrochloride salt. |
| Aqueous NaOH (pH 12-13) | High | Forms a water-soluble sodium salt. |
| Methanol / Ethanol | Low to Moderate | May require sonication or slight warming; solubility can be limited. |
| DMSO / DMF | Moderate to High | Good general solvents for polar organic molecules, but dissolution can be slow. |
FAQ 3: Stability & Storage
Question: My stock solution has turned from colorless to yellow/brown after a few days at 4°C. Is my compound degrading?
Answer: Yes, this is a classic sign of degradation. The primary aromatic amine is the most likely culprit.
-
Causality of the Problem: Aromatic amines are highly susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities. This oxidation leads to the formation of highly colored polymeric impurities.
-
Prevention and Mitigation:
-
Solid Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light (amber vial).
-
Solution Storage:
-
Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.
-
Degas Solvents: Use solvents that have been degassed by sonication or sparging with nitrogen to remove dissolved oxygen.
-
Store Frozen: If a solution must be stored, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Acidic pH: Storing the solution at a low pH (e.g., pH 2-3) can increase stability, as the protonated amine is less susceptible to oxidation.
-
-
FAQ 4: Analytical Chromatography (HPLC)
Question: I'm analyzing my compound on a C18 reverse-phase HPLC column, but I'm getting severe peak tailing and poor reproducibility. What should I do?
Answer: This is a very common problem when analyzing compounds with basic amine groups on standard silica-based columns.
-
Causality of the Problem: The basic tertiary amine (-N(propyl)₂) and, to a lesser extent, the primary amine (-NH₂) can interact ionically with residual, deprotonated silanol groups (-Si-O⁻) on the surface of the silica stationary phase. This secondary interaction, in addition to the primary reverse-phase interaction, causes the analyte molecules to "stick" to the column, resulting in broad, tailing peaks[6].
-
Troubleshooting Steps:
-
Mobile Phase pH Control: This is the most critical parameter.
-
Low pH (2.5-3.0): Add an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to your mobile phase. At this pH, the basic amines are fully protonated, and more importantly, the surface silanol groups are also protonated (-Si-OH), which minimizes the unwanted ionic interaction[6]. This is the most common and effective solution.
-
High pH (9-10): Use only with a pH-stable column. At high pH, the analyte's amines are neutral, which can also prevent ionic interactions. However, standard silica columns will dissolve at high pH. You must use a modern, hybrid, or polymer-based column designed for high-pH work.
-
-
Use a Modern Column: Employ a column with end-capping technology or a "base-deactivated" stationary phase designed specifically for analyzing basic compounds.
-
Check for System Issues: Before blaming the column, ensure your system is free of leaks, the mobile phase is properly degassed, and your sample is fully dissolved and filtered[7][8].
-
Key Experimental Protocols
Protocol 1: Preparation and Quantification of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in its soluble hydrochloride salt form.
-
Pre-analysis: Calculate the mass of this compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM stock, you will need 0.01 L * 0.010 mol/L * MW g/mol grams, where MW is the molecular weight of the free base).
-
Preparation of Acidic Solvent: Prepare a solvent of 10 mM Hydrochloric Acid (HCl) in HPLC-grade water.
-
Weighing: Accurately weigh the calculated amount of the solid compound into a clean, appropriately sized amber glass vial.
-
Dissolution: a. Add approximately 80% of the final volume of the 10 mM HCl solvent to the vial. b. Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, place the vial in a sonicator bath for 5-10 minutes. c. The compound should fully dissolve to form a clear, colorless solution. If it does not, a small drop of 1M HCl can be added to facilitate dissolution, but this will alter the final concentration slightly.
-
Final Volume Adjustment: Once fully dissolved, add the 10 mM HCl solvent to reach the final desired volume. Mix thoroughly by inversion.
-
Quantification (Recommended): a. Determine the UV absorbance maximum (λ-max) of the compound by running a UV-vis scan. b. Prepare a series of dilutions of your stock solution and measure their absorbance at the λ-max. c. Confirm the concentration using a previously determined extinction coefficient or by creating a standard curve. This step is critical for ensuring the accuracy of downstream experiments.
-
Storage: Use the solution immediately or aliquot into smaller volumes, purge with argon or nitrogen, and store at -80°C.
Visual Workflow Diagrams
A systematic approach is crucial for effective troubleshooting. The following diagram outlines a general workflow for diagnosing experimental problems.
Caption: General troubleshooting workflow for experimental issues.
References
- Vertex AI Search. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Google Patents. (n.d.). US20050192338A1 - Process for the preparation of Ropinirole.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- NIH - PMC. (n.d.). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids.
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- ChemRxiv. (2024). Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences.
-
PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Retrieved from [Link]
- ResearchGate. (2025). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties.
- CPAChem. (2023). Safety data sheet.
-
ResearchGate. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ropinirole-impurities. Retrieved from [Link]
-
CHEMICAL PROBLEMS. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 3. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride [lgcstandards.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. aelabgroup.com [aelabgroup.com]
Technical Support Center: Optimizing the Synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This molecule, a critical intermediate in the synthesis of pharmaceutical agents like Ropinirole, presents unique challenges in achieving high yield and purity.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your success.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and reliable strategy for synthesizing the target compound involves the reduction of a nitro-substituted precursor, 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid. This approach is advantageous as the nitro group is a robust directing group and can be converted to the desired amine in the final step under relatively mild conditions.
Caption: General synthetic scheme via nitro group reduction.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is consistently low after the nitro-reduction step. What are the primary causes and how can I improve it?
A1: Low yield in catalytic hydrogenation of a nitro group is a frequent challenge. The root cause often lies in catalyst activity, reaction conditions, or substrate purity.
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst is sensitive to "poisons." Sulfur-containing compounds, residual starting materials from previous steps, or certain functional groups can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure the nitro-precursor is highly pure. If catalyst poisoning is suspected, consider passing a solution of the starting material through a plug of silica gel or activated carbon before the reaction.
-
-
Insufficient Hydrogenation: The reaction may not be going to completion.
-
Solution: Increase the hydrogen pressure (typically 1-4 atm is sufficient, but optimization may be needed). Ensure vigorous stirring to maintain the three-phase mixture (solid catalyst, liquid solution, gas). Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Choice of Reducing Agent: While catalytic hydrogenation is common, chemical reduction can be an effective alternative.
-
Solution: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for nitro group reduction. This can sometimes be more tolerant to certain functional groups than catalytic hydrogenation.
-
-
Solvent Selection: The solvent must fully dissolve the starting material to ensure efficient contact with the catalyst.
-
Solution: Alcohols like methanol or ethanol are excellent choices. A patent describing a related synthesis utilizes methanol effectively.[2] Acetic acid can also be used as it can help maintain catalyst activity.
-
Q2: TLC and LC-MS analysis shows a significant amount of an unknown, more non-polar impurity. What is this side product and how can I prevent its formation?
A2: The most probable side product is the corresponding lactam, formed via intramolecular amide bond formation between the newly formed amine and the carboxylic acid. This is especially prevalent if the reaction mixture is heated for an extended period after the reduction is complete.
Caption: Formation of lactam side-product from the target molecule.
Prevention Strategies:
-
Temperature Control: Once the reduction is complete (as monitored by TLC or disappearance of H₂ uptake), cool the reaction mixture to room temperature promptly. Avoid prolonged heating.
-
pH Management during Work-up: The cyclization is often favored under neutral or slightly basic conditions where both the amine and carboxylate are reactive. During work-up, it is best to keep the pH either strongly acidic (pH < 2) or strongly basic (pH > 12) until the final isolation step to keep one of the functional groups protonated or deprotonated and thus unreactive.
-
Ester Intermediate: A robust strategy is to perform the reduction on the corresponding ester (e.g., methyl or ethyl ester) of the nitro-precursor.[2][3] The resulting amino ester is much less prone to cyclization. The final step would then be a controlled hydrolysis of the ester to the desired carboxylic acid under conditions that minimize lactam formation (e.g., using LiOH at low temperatures).
Q3: I'm struggling with the purification of the final product. It seems to streak on silica gel columns and is difficult to crystallize.
A3: The target molecule is an amino acid, meaning it is amphoteric (contains both acidic and basic functional groups). This property complicates purification but can also be exploited.
-
Chromatography Issues: The zwitterionic nature of the compound at neutral pH causes strong interaction with the acidic silica gel, leading to poor separation and streaking.
-
Solution: Add a modifier to the eluent. A common practice is to add a small percentage of a volatile acid (like acetic acid) or base (like triethylamine or ammonium hydroxide) to the solvent system. For example, a gradient of methanol in dichloromethane with 0.5% NH₄OH can effectively suppress the interaction with silica.
-
-
Purification via Isoelectric Point (pI): This is often the most effective method for purifying amino acids.
-
Technique: Dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl), where it exists as a soluble hydrochloride salt. Then, slowly add a base (e.g., 1M NaOH) with vigorous stirring. The compound will precipitate out of the solution at its isoelectric point, where its net charge is zero and its aqueous solubility is at a minimum. The solid can then be collected by filtration.[4]
-
-
Crystallization of Salts: As noted in related syntheses, forming a stable, crystalline salt can be an excellent purification strategy.[2]
-
Solution: Attempt to crystallize the product as a hydrochloride, hydrobromide, or oxalate salt from a suitable solvent system like isopropanol/water or ethanol/ether.
-
Section 3: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
Section 4: Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitro-Precursor
This protocol is a representative example for the reduction step.
-
Preparation: To a solution of 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate), add 10% Palladium on Carbon (10 mol % Pd).
-
Reaction: Secure the reaction flask to a hydrogenation apparatus. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Maintain the reaction under a positive pressure of hydrogen (e.g., balloon or 50 psi) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH with 0.5% NH₄OH) or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours at room temperature.
-
Work-up: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be subjected to purification as described in Protocol 2.
Protocol 2: Purification by Isoelectric Precipitation
-
Dissolution: Dissolve the crude product from Protocol 1 in 1M HCl (aqueous) until a clear solution is obtained (pH ~1-2).
-
Filtration (Optional): If any insoluble, non-basic impurities are present, filter the acidic solution.
-
Precipitation: Cool the solution in an ice bath. With vigorous stirring, slowly add 1M NaOH (aqueous) dropwise. Monitor the pH. A precipitate will begin to form. Continue adding base until the maximum amount of precipitate is observed (typically pH 6-8, this should be optimized).
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid in drying. Dry the product under high vacuum to obtain the purified this compound.
Section 5: Data Summary
The following table summarizes the impact of various reaction parameters on the reduction step, providing a quick reference for optimization.
| Parameter | Condition A (Standard) | Condition B (Optimized for Speed) | Condition C (Alternative) | Expected Outcome & Rationale |
| Reducing Agent | H₂, 10% Pd/C (10 mol%) | H₂, 10% Pd/C (10 mol%) | SnCl₂·2H₂O (5 eq), HCl | A: Standard, clean reduction. B: Faster kinetics. C: Good for substrates intolerant to hydrogenation; work-up is extractive. |
| Solvent | Methanol | Acetic Acid | Ethanol / conc. HCl | A: Good solubility. B: Can enhance catalyst activity, but may require more rigorous removal. C: Required for SnCl₂ reduction. |
| Temperature | 25 °C | 40 °C | 70 °C | Increasing temperature speeds up the reaction but significantly increases the risk of lactam formation. |
| Pressure (H₂) | 1 atm (balloon) | 4 atm (50-60 psi) | N/A | Higher pressure increases H₂ concentration in solution, accelerating the reaction rate. |
| Typical Yield | 75-85% | 80-90% (if stopped promptly) | 70-80% | Yield is highly dependent on work-up and prevention of side reactions. |
References
- Process for the preparation of Ropinirole. (2005).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. (2018). Scientific Reports, 8(1). [Link]
- Method for recovering and purifying phenylacetic acid. (2012).
-
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. (n.d.). Pharmaffiliates. [Link]
-
Ropinirole-impurities. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to common stability challenges encountered during experimentation with this molecule. The insights provided are based on a first-principles analysis of the compound's structure, which contains functional groups known to be susceptible to specific degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A: Based on its molecular structure, the compound has two primary points of instability:
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Oxidation of the Aromatic Amine: The 2-amino group attached to the phenyl ring is an aniline derivative. Anilines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, elevated temperature, or the presence of trace metal ions.[1][2] This degradation pathway typically results in the formation of highly colored impurities.
-
Intramolecular Cyclization (Lactamization): The molecule possesses a primary amine and a carboxylic acid in an ortho configuration. This arrangement makes it sterically favorable to undergo an intramolecular condensation reaction to form a stable six-membered lactam ring, eliminating a molecule of water. This is a common and often significant degradation pathway for 2-aminophenylacetic acid derivatives.
Q2: My solution of the compound is turning yellow or brown. What is causing this?
A: This is a classic sign of oxidation.[2] The aniline moiety is likely being oxidized to form colored species such as nitrobenzenes, benzoquinones, or complex polyaniline-like structures.[1][3] This process is often autocatalytic and is exacerbated by exposure to air and light. While freshly purified aniline compounds are often colorless, they can darken significantly upon storage if not handled under inert conditions.[1]
Q3: My HPLC analysis shows a consistent loss of the parent peak and the growth of a new, major peak. What is the likely identity of this degradant?
A: The most probable identity of this new major peak is the corresponding lactam, 3-(2-(dipropylamino)ethyl)-3,4-dihydro-1H-benzo[b][3][4]azepin-5(2H)-one . This degradant is formed through the intramolecular cyclization mentioned in Q1. As this reaction involves the loss of a water molecule and the conversion of a zwitterionic or polar structure into a more neutral, cyclic amide, the resulting lactam is typically less polar and will likely have a different retention time in reverse-phase HPLC.
Q4: What are the recommended general storage conditions for this compound?
A: To minimize degradation from both oxidation and lactamization:
-
Solid Form: Store the solid material at low temperatures (-20°C is recommended), protected from light in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). If available, storing it as a hydrochloride salt can significantly enhance stability by protonating the reactive amine groups.
-
Solutions: Solutions are significantly less stable than the solid material. Always use freshly prepared solutions for experiments. For stock solutions, use a high-grade, anhydrous, aprotic solvent like DMSO or DMF. If aqueous buffers are required, they should be degassed prior to use, and experiments should be conducted promptly. The pH of the solution is a critical factor and should be controlled.[5][6]
Troubleshooting Guides
This section provides detailed protocols to diagnose and mitigate specific stability issues.
Guide 1: Issue - Solution Discoloration and/or Precipitation
-
Symptoms: You observe a rapid or gradual change in your solution's color from colorless to yellow, brown, or even black. In some cases, a fine precipitate may form.
-
Primary Cause: Oxidation of the 2-aminophenyl group.
Sources
Technical Support Center: 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid Assays
A Foreword from Your Application Scientist:
Welcome to the dedicated support center for the analytical challenges presented by 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid and structurally related amphoteric molecules. The unique structure of this compound, featuring a carboxylic acid, a primary aromatic amine, and a tertiary amine, creates a complex set of properties that can lead to predictable, yet often frustrating, analytical pitfalls.
This guide is structured to provide not just solutions, but a foundational understanding of why these problems occur. By grasping the underlying chemistry of your analyte, you can move beyond simple troubleshooting and begin to proactively design more robust and reliable analytical methods. We will explore issues from sample preparation through to final detection, providing both quick-reference FAQs and in-depth troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level queries encountered during assay development for this and similar molecules.
Q1: My chromatographic peak shape is terrible. What is the most likely cause?
A: Poor peak shape, especially tailing, is the most common issue for this class of compound. The primary cause is secondary interactions between the basic amine groups on your analyte and residual silanol groups on standard silica-based reversed-phase columns (e.g., C18).[1][2][3] These silanols are acidic and can engage in strong, unwanted ionic interactions with the protonated amines, delaying their elution and causing the characteristic tailing.[1]
Q2: I'm seeing very low recovery after my solid-phase extraction (SPE) sample cleanup. Why?
A: The amphoteric nature of your molecule is the likely culprit. It can behave as an acid (due to the carboxylic acid) or a base (due to the amines). Using a standard single-mode SPE sorbent (like a non-polar C18 or a simple ion-exchanger) will likely result in breakthrough, as one of the functional groups will not be retained. A mixed-mode SPE sorbent, which combines both non-polar and ion-exchange retention mechanisms, is often required for high recovery.
Q3: My analyte signal in the mass spectrometer is inconsistent or disappears completely. What should I check first?
A: Beyond standard instrument checks, consider the possibility of metal chelation.[4] The proximity of the amino and carboxylic acid groups on the phenyl ring may form a "pincer" that can bind to metal ions (like iron or chromium) from stainless steel components in your HPLC system, such as frits and column hardware.[5] This can lead to signal suppression or complete loss of the analyte.[5]
Q4: Should I use a low pH or high pH mobile phase for my HPLC separation?
A: Both are valid strategies, and the best choice depends on your specific column and goals.
-
Low pH (e.g., pH 2-3): This approach protonates the silanol groups on the column, minimizing their ability to interact with your protonated amine analyte.[1][2][6] It also ensures your analyte's amines are fully protonated and well-behaved. This is often the simplest and most effective starting point.[2]
-
High pH (e.g., pH 9-11): This deprotonates your tertiary amine, making it neutral and less likely to interact with the column via ion exchange. However, this requires a pH-stable column (e.g., hybrid silica) to prevent dissolution of the silica stationary phase.[6][7]
Part 2: In-Depth Troubleshooting Guides
Section A: Sample Preparation Pitfalls
Issue: Low or Inconsistent Recovery from Solid-Phase Extraction (SPE)
-
The Problem: Your analyte has three key functional groups with different properties: a non-polar dipropylaminoethyl group, a polar/basic primary amine, and a polar/acidic carboxylic acid. A standard non-polar (reversed-phase) SPE sorbent may not retain the polar groups well, while a standard ion-exchange sorbent may not retain the non-polar portion or may require complex pH adjustments to capture the amphoteric nature.
-
The Solution: Mixed-Mode Solid-Phase Extraction. This technique uses a sorbent with both non-polar (e.g., C8 or C18) and ion-exchange (e.g., strong cation exchange, SCX) functionalities. This allows for a more robust "catch and release" mechanism.
-
Sorbent Selection: Choose a mixed-mode, polymeric strong cation exchange (SCX) sorbent. Polymeric sorbents offer better stability across a wide pH range compared to silica-based ones.
-
Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. This activates both the non-polar and ion-exchange sites.
-
pH Adjustment & Loading: Adjust your sample pH to <4. This ensures both the primary and tertiary amines are protonated (positively charged) and the carboxylic acid is neutral. Load the sample onto the cartridge. The analyte will be retained by both non-polar interactions and strong cation exchange.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1-2 column volumes of a weak aqueous acid (e.g., 0.1% formic acid in water). This will remove polar, non-basic interferences.
-
Wash 2 (Non-Polar Interferences): Wash with 1-2 column volumes of methanol. This will remove non-polar interferences that are not basic. Your analyte will remain bound by the strong ionic interaction.
-
Elution: Elute the analyte with 1-2 column volumes of a methanolic solution containing a strong base, such as 5% ammonium hydroxide in methanol. The high concentration of ammonia will neutralize the protonated amines, disrupting the ionic bond with the SCX sorbent and releasing your analyte.
Section B: Chromatographic Calamities
Issue: Severe Peak Tailing in Reversed-Phase HPLC
-
The Problem: As mentioned in the FAQ, this is primarily due to secondary ionic interactions between the analyte's protonated amines and deprotonated, negatively charged silanol groups on the silica surface of the column.[1][3] This creates a mixed-mode retention mechanism (reversed-phase and ion-exchange) that is inefficient and leads to tailing.[6]
Caption: Decision workflow for troubleshooting peak tailing.
| Strategy | Mechanism | Pros | Cons & Considerations |
| Lower Mobile Phase pH | Protonates surface silanols (Si-O⁻ → Si-OH), eliminating the negative charge and minimizing ionic interactions with the analyte.[1][2] | Simple, effective, and generally MS-friendly (with formic acid).[2] | Requires a column stable at low pH. Trifluoroacetic acid (TFA) is very effective but can cause ion suppression in MS.[6][8] |
| Add a Competing Base | Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the active silanol sites, effectively blocking them from the analyte.[1] | Can be very effective at reducing tailing. | Not MS-friendly due to high ionization and background signal. Can shorten column lifetime.[1] Modern high-purity columns have made this less necessary.[7] |
| Use a Modern Column | Use columns made with high-purity silica ("Type B") and advanced end-capping. These have far fewer accessible, acidic silanol groups. Hybrid-silica columns are even more inert and offer a wider pH range.[6][7] | Best long-term solution. Provides better reproducibility and peak shape for basic compounds.[7] | Higher initial column cost. |
| Switch to HILIC | Hydrophilic Interaction Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[9][10][11] It retains polar compounds like your analyte through partitioning into a water-enriched layer on the stationary phase surface.[11][12] | Excellent retention for polar compounds that are poorly retained in reversed-phase.[10] Often provides higher sensitivity in MS due to the high organic content of the mobile phase.[10] | Can be less intuitive to develop methods for. Sensitive to mobile phase water content. |
Section C: Detection & Sensitivity Issues (LC-MS)
Issue 1: Poor Sensitivity, Signal Suppression, or Adduct Formation
-
The Problem: The analyte's structure is prone to several issues in an electrospray ionization (ESI) source.
-
Metal Chelation: As previously noted, the molecule can chelate metal ions from the system, leading to the formation of [M+Metal-H]⁺ adducts instead of the desired [M+H]⁺ ion, splitting the signal and reducing the intensity of the target ion.[4][5] In severe cases, adsorption to metal surfaces can cause total signal loss.[5]
-
Analyte Stability: Aromatic amines can be susceptible to oxidation, especially in the presence of metal ions or reactive species, leading to degradation before detection.[13][14][15]
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal.
-
-
Check for Metal Adducts: Scrutinize your full-scan mass spectra. Look for common adducts like [M+Na]⁺ and [M+K]⁺, but also for less common ones like [M+Fe-H]⁺. Software tools can assist in identifying isotopic patterns of metal adducts.[16]
-
Introduce a Chelating Agent: Add a small amount (e.g., 50-100 µM) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample diluent or mobile phase.[4] If your signal intensity for [M+H]⁺ increases and peak shape improves, metal chelation is a likely problem.
-
Use a Bio-inert or PEEK-lined System: If chelation is confirmed, the most robust solution is to use an HPLC system and column with PEEK-lined or other bio-inert fluid paths to minimize contact with stainless steel.[5]
-
Evaluate Analyte Stability: Prepare standards in amber vials and analyze them immediately after preparation and then again after 24-48 hours at room temperature. A significant decrease in signal suggests instability. Storing samples and standards at low temperatures and in the dark can help.
-
Improve Chromatographic Resolution: Ensure your analyte is fully separated from the bulk of the matrix components to minimize ion suppression. Adjusting the gradient or mobile phase composition can achieve this.
Issue 2: Analyte is Not Retained in Reversed-Phase Chromatography
-
The Problem: While the dipropylamino group adds some hydrophobicity, the primary amine and carboxylic acid are highly polar. In highly aqueous mobile phases, the compound may have insufficient interaction with the C18 stationary phase and elute in or near the void volume.
-
The Solution: Hydrophilic Interaction Chromatography (HILIC) HILIC is an ideal alternative for retaining and separating highly polar compounds.[9][10][12] The separation mechanism relies on partitioning the analyte between a high-organic mobile phase (typically >80% acetonitrile) and a water-enriched layer on a polar stationary phase (like bare silica, amide, or diol).[11]
Caption: Elution order comparison in Reversed-Phase vs. HILIC.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online.
- Polar anionic metabolome analysis by nano-LC/MS with a metal chel
- Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Hydrophilic Interaction Chromatography.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
- Uncommon Fix for LC–MS Ion Suppression.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Hydrophilic interaction chrom
- Ion-Pair Reagents for HPLC. Spectrum Chemical.
- HPLC solvents and mobile phase additives. University College London (UCL).
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Comprehensive LC-MS/MS analysis of nitrogen-rel
- ChelomEx: Isotope-assisted discovery of metal chelates in complex media using high-resolution LC-MS. PubMed.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
- Effect of pH on LC-MS Analysis of Amines.
- TROUBLESHOOTING GUIDE FOR ENZYM
- 4 Common Mistakes to Avoid in HPLC.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Direct and indirect electrochemical oxidation of amine-containing pharmaceuticals using graphite electrodes. PubMed.
- Solid-Phase Extraction. Chemistry LibreTexts.
- Solid-phase extraction. Wikipedia.
- Solving Common Errors in HPLC.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Metal Ions, Metal Chelators and Metal Chel
- Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
- The Analysis of Metal Speciation Using LC-MS.
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- ELISA Troubleshooting Guide. Sigma-Aldrich.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- ELISA - Troubleshooting Aspects. Tulip Diagnostics.
- HPLC Pain Points. Cytiva.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- Protocols & Troubleshooting Guides. R&D Systems.
- ELISA Troubleshooting Guide. Thermo Fisher Scientific.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Direct and indirect electrochemical oxidation of amine-containing pharmaceuticals using graphite electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ChelomEx: Isotope-assisted discovery of metal chelates in complex media using high-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to overcome common challenges in this multi-step synthesis.
The synthesis of this molecule, a substituted phenylacetic acid, presents unique challenges due to the presence of multiple functional groups: a primary aniline, a tertiary amine, and a carboxylic acid. The proposed synthetic route, on which this guide is based, involves a Sonogashira cross-coupling reaction followed by alkyne reduction and ester hydrolysis. Each step requires careful optimization to manage competing side reactions and ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis? A1: The Sonogashira cross-coupling is the most complex and sensitive step. Its success is highly dependent on the quality of the palladium catalyst, the copper co-catalyst, and the rigorous exclusion of oxygen.[1][2] Catalyst inactivation and homocoupling side reactions are the primary failure points.[3][4]
Q2: Why is a "copper-free" Sonogashira protocol sometimes recommended? A2: Copper(I) co-catalysts, while effective, can promote the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct (Glaser coupling).[1][3] A copper-free protocol can eliminate this side reaction, although it may require more specialized palladium catalysts or different reaction conditions to achieve a comparable reaction rate.[1][5]
Q3: My final product is difficult to purify. What is the likely cause? A3: The target molecule is zwitterionic at its isoelectric point, which can lead to poor solubility in many common organic solvents and complicates standard chromatographic purification.[6][7] Purification often relies on ion-exchange chromatography or crystallization by careful pH adjustment.[7][8]
Q4: Can I perform the alkyne reduction and ester hydrolysis in a single step? A4: While one-pot reactions are attractive, combining these steps is not recommended. Catalytic hydrogenation for the alkyne reduction uses a metal catalyst (e.g., Pd/C) under a hydrogen atmosphere, whereas ester hydrolysis is typically performed under strong basic or acidic aqueous conditions. The conditions are generally incompatible. Performing the steps sequentially allows for purification of the intermediate and prevents catalyst poisoning or unwanted side reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis. The proposed workflow is visualized below, followed by detailed troubleshooting for each key stage.
Diagram: Synthetic Workflow
Caption: Proposed three-step synthesis of the target molecule.
Problem Area 1: Sonogashira Coupling Reaction
Issue: Low or No Product Yield
-
Observation: TLC or LC-MS analysis shows primarily unreacted aryl bromide starting material.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1]
-
Inhibited Catalyst: The primary amino group on the aryl bromide can coordinate with the palladium center, inhibiting its catalytic activity.[4]
-
Solution: Consider using a ligand that is less susceptible to this inhibition. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst performance and stability.[9][10] Increasing the reaction temperature may also help overcome this inhibition, but must be balanced against catalyst decomposition.
-
-
Poor Reagent Quality: The copper(I) iodide co-catalyst can degrade over time. The amine base (e.g., triethylamine) must be dry and free of oxidizing impurities.
-
Solution: Use a fresh bottle of CuI. Distill the amine base over a suitable drying agent before use.
-
-
Suboptimal Reaction Conditions: The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl.[1][11] Aryl bromides often require heating to react efficiently.[1]
-
Solution: If using an aryl bromide, try increasing the temperature incrementally (e.g., from room temperature to 60-80 °C). Ensure the base is present in sufficient excess (typically 2-3 equivalents) to facilitate the deprotonation of the alkyne.[1]
-
-
Issue: Significant Formation of Side Products
-
Observation: TLC/LC-MS shows new spots corresponding to homocoupled alkyne (diyne) or dehalogenated starting material.
-
Potential Causes & Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by the copper co-catalyst, especially in the presence of oxygen.[1][3]
-
Dehalogenation: The aryl bromide is converted to ethyl 2-aminophenylacetate. This is more common with electron-rich aryl halides and highly active catalysts.[3]
-
Solution: Use a less active catalyst system or a milder base. Verify that the starting material is stable under the reaction conditions by running a control experiment without the alkyne.[3]
-
-
Troubleshooting Diagram: Sonogashira Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Purification Of Amino Acids And Small Peptides With Hollow Fibers" by Alain Berthod, Yong Li Wei et al. [scholarsmine.mst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Purification of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Welcome to the technical support guide for the purification of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound. The methodologies and recommendations provided herein are grounded in established chemical principles and validated experimental practices.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: The crude product is an oil and fails to crystallize.
Answer:
The oily nature of the crude product is a common challenge, often due to the presence of residual solvents or impurities that inhibit crystallization. The compound itself is described as an amber-coloured oil in some synthesis routes.[1] A systematic approach to induce crystallization is required.
Recommended Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. High-vacuum evaporation (rotary evaporation followed by a high-vacuum pump) is essential. Gently heating the flask (e.g., in a 40-50°C water bath) can aid in removing stubborn, high-boiling point solvents.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your compound is poorly soluble) to the oil and scratching the side of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Solvent Selection: Based on the polarity of the target molecule, suitable non-solvents could include hexanes, diethyl ether, or a mixture thereof. Start with a small volume and gradually add more.
-
-
Salt Formation: If the free base is an oil, converting it to a salt can often yield a crystalline solid. Hydrochloride or oxalate salts are common choices.[1]
-
Hydrochloride Salt: Dissolve the oily free base in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the mixture is acidic. The hydrochloride salt should precipitate.
-
Oxalate Salt: Dissolve the oil in a solvent like isopropanol and add a solution of oxalic acid in the same solvent. The oxalate salt may precipitate upon standing or cooling.[1]
-
-
Column Chromatography: If crystallization fails, the oil should be purified by column chromatography to remove impurities that may be hindering crystallization.
Issue 2: Column chromatography yields multiple, poorly separated spots on TLC.
Answer:
Poor separation during column chromatography is typically due to an inappropriate solvent system or stationary phase. The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) can lead to streaking and poor resolution on standard silica gel.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, it is crucial to optimize the mobile phase using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities.
-
Solvent System Modification:
-
Baseline System: Start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Reducing Streaking: To minimize streaking caused by the basic amine and acidic carboxylic acid, add a small amount of a modifier to the mobile phase:
-
For the amine: Add a small percentage (0.5-2%) of triethylamine or ammonia solution to the eluent. This will protonate the silanols on the silica surface and prevent strong binding of the basic amine.
-
For the carboxylic acid: Add a small percentage (0.5-2%) of acetic acid or formic acid to the eluent. This will keep the carboxylic acid in its protonated form, reducing its interaction with the silica.
-
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase:
-
Alumina (basic or neutral): Basic alumina can be effective for purifying basic compounds, while neutral alumina is a good general-purpose alternative to silica.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used. The non-polar C18 stationary phase will retain the compound based on its hydrophobicity.
-
Workflow for Chromatography Troubleshooting:
Caption: Decision tree for troubleshooting poor chromatographic separation.
Issue 3: The final product shows the presence of starting materials or synthetic intermediates.
Answer:
The presence of unreacted starting materials or intermediates indicates an incomplete reaction or inefficient purification. Identifying the specific impurity is the first step toward targeted removal.
Identification and Removal Strategies:
-
Impurity Identification: Use analytical techniques like LC-MS or NMR to identify the structure of the contaminating species. Common impurities in related syntheses include nitro-derivatives (e.g., 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid) or esterified versions of the product (e.g., Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate).[2][3][4]
-
Targeted Purification:
-
Acid-Base Extraction: If the impurity has a different acidity or basicity than the product, a liquid-liquid extraction can be effective. For example, if a neutral impurity is present, dissolving the crude product in an organic solvent and washing with aqueous acid will extract the desired amino acid into the aqueous phase, leaving the neutral impurity behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at all temperatures.
-
Preparative HPLC: For high-purity requirements and difficult-to-separate impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for very fine separation based on subtle differences in polarity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of pure this compound?
A1: The free base of this compound is often obtained as an oil, sometimes described as amber-coloured.[1] However, its salt forms, such as the hydrochloride or oxalate, are typically crystalline solids.[1] The appearance of the pure compound can range from a white to off-white or light yellow solid.
Q2: What are the key considerations for pH adjustment during purification?
A2: The pH of the aqueous solution is critical during workup and extraction due to the amphoteric nature of the molecule.
-
To extract the compound into an organic solvent: The pH of the aqueous layer should be adjusted to the isoelectric point (pI) of the molecule, where it has a net neutral charge and is least soluble in water. While the exact pI is not readily published, it will be between the pKa of the carboxylic acid and the pKa of the anilinic amine.
-
To extract the compound into an aqueous acidic solution: The pH should be lowered (e.g., pH 1-2) to fully protonate the amino groups, forming a water-soluble salt.
-
To extract the compound into an aqueous basic solution: The pH should be raised (e.g., pH 9-10) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns for the target structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₆H₂₆N₂O₂ = 278.39 g/mol ). |
| HPLC/UPLC | Purity Assessment | A single major peak should be observed, with the area of this peak relative to the total area of all peaks indicating the purity (e.g., >98%). |
| Elemental Analysis | Elemental Composition | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[1] |
Q4: Are there any specific stability concerns I should be aware of?
A4: Phenylacetic acid derivatives can be susceptible to oxidation and decarboxylation under certain conditions. The primary amino group on the phenyl ring can also be sensitive to oxidation, potentially leading to colored impurities. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to minimize degradation over time.
Purification Workflow Overview:
Sources
- 1. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride [lgcstandards.com]
- 5. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]
"troubleshooting solubility of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"
Technical Support Center: 2-(2-Amino-6-(2-(dipropyl-amino)ethyl)phenyl)acetic acid
Welcome to the technical support guide for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This document provides in-depth troubleshooting for solubility issues encountered by researchers, scientists, and drug development professionals. Our approach is grounded in fundamental chemical principles to empower you to overcome experimental challenges.
Understanding the Molecule: A Zwitterionic Profile
The structure of this compound contains a carboxylic acid group, a primary aromatic amine, and a tertiary aliphatic amine. This combination of acidic and basic functional groups means the molecule is zwitterionic, capable of carrying both a positive and a negative charge.[1] Its solubility is therefore highly dependent on the pH of the solution, as this dictates the ionization state of each functional group.
-
Acidic Conditions (Low pH): Both the primary and tertiary amino groups will be protonated (NH3+), and the carboxylic acid will be in its neutral form (COOH). The molecule will carry a net positive charge.
-
Neutral/Isoelectric Point (pI): At a specific pH, the isoelectric point, the molecule will exist as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-), resulting in a net neutral charge.[1][2] Solubility is often at its minimum at the isoelectric point.[3]
-
Basic Conditions (High pH): The carboxylic acid will be deprotonated (COO-), and the amino groups will be in their neutral forms (NH2), resulting in a net negative charge.
The interplay of these groups governs the molecule's interaction with solvents. Due to its polar nature stemming from the amino and carboxylic acid groups, it is expected to have some solubility in polar solvents like water.[4] However, the non-polar phenyl ring and dipropyl groups can limit this aqueous solubility.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in water?
A1: If you are attempting to dissolve the compound in neutral water (pH ≈ 7), it is likely near its isoelectric point (pI). At the pI, zwitterionic molecules often exhibit their lowest aqueous solubility due to strong intermolecular electrostatic interactions which can favor crystallization over dissolution.[3][6]
Q2: I'm observing precipitation when I add my compound to a buffered solution. What is happening?
A2: This suggests that the pH of your buffer is close to the compound's isoelectric point. Even if the initial buffer pH is seemingly appropriate, the addition of the compound, which is itself acidic and basic, can shift the local pH into the range of minimum solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, polar organic solvents are a viable option. Due to the molecule's polarity, it is expected to be more soluble in polar organic solvents like methanol, ethanol, and acetone than in non-polar solvents like toluene or chloroform.[5][7] However, for biological applications, residual organic solvents may be a concern.
Q4: Would creating a salt form of the compound improve its solubility?
A4: Absolutely. Salt formation is a highly effective and common technique for increasing the aqueous solubility of ionizable drugs.[8][9][10] By reacting the compound with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), you can form a stable salt that is more readily dissolved in water.
Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic approach is key. The following workflow will guide you through diagnosing and solving the problem.
Caption: A step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: pH Adjustment for Aqueous Solubility
This protocol aims to bring the compound into a soluble, charged state by adjusting the pH.
-
Prepare Acidic and Basic Solvents: Prepare 0.1 M HCl and 0.1 M NaOH aqueous solutions.
-
Dispense Compound: Weigh a small, known amount of the compound into two separate vials.
-
Attempt Dissolution:
-
To one vial, add the 0.1 M HCl solution dropwise while vortexing or sonicating. The amine groups will become protonated, forming a soluble cationic species.[11]
-
To the other vial, add the 0.1 M NaOH solution dropwise while vortexing or sonicating. The carboxylic acid group will deprotonate, forming a soluble anionic species.[11]
-
-
Observe and Record: Note the volume of solvent required to fully dissolve the compound. This will give you an estimate of its solubility at that pH.
-
Neutralization (Optional): Once dissolved, you can carefully adjust the pH back towards your desired experimental pH with a suitable buffer. Be aware that the compound may precipitate if you cross its isoelectric point.
Protocol 2: Utilizing Co-solvents
When pH adjustment alone is insufficient or undesirable, a co-solvent can be used to increase solubility.[12][13]
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application (e.g., DMSO, ethanol, propylene glycol).
-
Prepare a Concentrated Stock: Dissolve a known amount of the compound in a minimal amount of the chosen co-solvent.
-
Dilution into Aqueous Media: Slowly add the concentrated organic stock solution to your aqueous buffer with vigorous stirring. This method, known as solvent blending, reduces the interfacial tension between the aqueous solution and the hydrophobic parts of your compound.[10][12]
-
Monitor for Precipitation: Observe the solution for any signs of precipitation. If the compound crashes out, the final concentration of the co-solvent may be too low to maintain solubility.
Data Summary Table
| Method | Solvent System | Expected Solubility | Underlying Principle |
| pH Adjustment | 0.1 M HCl (aq) | High | Formation of a soluble cationic salt. |
| pH Adjustment | 0.1 M NaOH (aq) | High | Formation of a soluble anionic salt. |
| Co-solvency | DMSO/Water | Moderate to High | Reduces solvent polarity and disrupts water's hydrogen bond network.[14][15] |
| Co-solvency | Ethanol/Water | Moderate | Reduces solvent polarity.[13] |
Ionization States and pH
The solubility of this compound is directly linked to its charge at a given pH. The following diagram illustrates this relationship.
Caption: The ionization state of the molecule at different pH values.
Final Recommendations
For optimal results, we recommend first attempting to dissolve this compound by adjusting the pH. This is often the simplest and most effective method. If this fails, or if your experimental conditions are incompatible with extreme pH values, the use of a co-solvent is the next logical step. For persistent issues, synthesizing a stable salt form of the compound can provide a robust, long-term solution to solubility challenges.
References
-
4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. Available from: [Link].
-
Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. ResearchGate. Available from: [Link].
- Gracin, S. & Rasmuson, Å. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. ResearchGate. Available from: [Link].
-
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents - University of Limerick. Available from: [Link].
-
Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available from: [Link].
-
Solubility Enhancement Techniques. Pharmaguideline. Available from: [Link].
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link].
-
Zwitterions and Amino Acids. aqion. Available from: [Link].
-
Isoelectric point and zwitterions (video). Khan Academy. Available from: [Link].
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link].
-
Cosolvent. Wikipedia. Available from: [Link].
-
Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available from: [Link].
-
Solubility of Functional Groups in acids and bases? Student Doctor Network Forums. Available from: [Link].
-
Zwitterions. The Bowers Group - University of California at Santa Barbara. Available from: [Link].
-
Methods to boost solubility. IJSDR. Available from: [Link].
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link].
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link].
-
2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid | C14H11Cl2NO2 | CID 156613200. PubChem. Available from: [Link].
-
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing). Available from: [Link].
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link].
-
Solubility of Organic Compounds. Available from: [Link].
-
[2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride. PharmaCompass.com. Available from: [Link].
-
Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. Available from: [Link].
-
Predicting the pKa of Small Molecules. Matthias Rupp. Available from: [Link].
-
Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. Available from: [Link].
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link].
-
Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. Available from: [Link].
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link].
-
ethyl 2-(2-(((benzyloxy)methyl)amino)-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. Available from: [Link].
-
Chemistry Solubility. Reddit. Available from: [Link].
-
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. Available from: [Link].
-
How to desalt zwitterions? ResearchGate. Available from: [Link].
-
4.2: Reactions of Amino Acids. Chemistry LibreTexts. Available from: [Link].
-
Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Available from: [Link].
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate. Available from: [Link].
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Available from: [Link].
-
dl -α-Aminophenylacetic Acid. ResearchGate. Available from: [Link].
-
Ropinirole-impurities. Pharmaffiliates. Available from: [Link].
-
Some studies on optically active α-aminophenylacetic acid and its derivatives, including phenylethylenediamine. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link].
Sources
- 1. Zwitterions and Amino Acids [aqion.de]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
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- 11. forums.studentdoctor.net [forums.studentdoctor.net]
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- 13. Cosolvent - Wikipedia [en.wikipedia.org]
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- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing side reactions in 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid synthesis"
Welcome to the technical support guide for the synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related molecules. As a key intermediate, potentially for APIs like Ropinirole, achieving high purity and yield is paramount. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges and side reactions encountered during its multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around common experimental challenges. Each section explains the root cause of the side reaction and provides actionable protocols to mitigate the issue.
Section 1: Challenges in Palladium-Catalyzed C-N Bond Formation
The introduction of the C2-amino group onto the phenyl ring is a critical step, often accomplished via a Buchwald-Hartwig amination. While powerful, this reaction is sensitive and prone to several side reactions.
Question 1: I'm observing significant hydrodehalogenation of my aryl halide starting material instead of the desired amination. What's causing this and how can I prevent it?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig amination. It primarily occurs via two competing pathways against the desired C-N reductive elimination:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which then reductively eliminates with the halide to form HX and regenerate the Pd(0) catalyst, while the hydrodehalogenated arene is formed from a separate pathway involving the palladium-hydride species.[1]
-
Reaction with Trace Water: The oxidative addition complex [L-Pd(Ar)(X)] can react with hydroxide ions (from trace water and base) to form a palladium-hydroxo complex. This can lead to the formation of the dehalogenated arene.
To minimize this side reaction, the goal is to accelerate the rate of C-N reductive elimination so that it significantly outcompetes these undesired pathways.
Troubleshooting Guide & Protocol Adjustments:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most crucial factor. Sterically hindered, electron-rich "Buchwald ligands" are designed to promote reductive elimination.[2]
-
Primary Recommendation: For coupling with ammonia equivalents or primary amines, ligands like BrettPhos or t-BuXPhos are excellent choices. Their bulkiness favors the formation of the monoligated palladium species, which accelerates the catalytic cycle and disfavors side reactions.[3]
-
Experimental Protocol: Start with a pre-catalyst like BrettPhos Pd G3 (2 mol%). In a nitrogen-purged glovebox, combine the aryl halide (1.0 eq), the pre-catalyst, the ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base like LiHMDS or NaOtBu (1.5 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane.[4] Add the amine (1.2 eq) and heat the reaction to 80-110 °C, monitoring by LC-MS.
-
-
Base and Solvent Optimization:
-
Base: Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) is standard, but potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.[3] Ensure the base is anhydrous.
-
Solvent: Toluene and 1,4-dioxane are the most common solvents. They must be rigorously dried and degassed before use. Oxygen and water are detrimental to the catalyst's stability and can promote side reactions.[4]
-
-
Temperature Control: Do not overheat the reaction. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. The optimal temperature is typically between 80-110 °C.
Table 1: Ligand & Base Selection Guide for Amination
| Ligand Family | Key Feature | Recommended Base | Common Side Reactions Minimized |
| Dialkylbiaryl Phosphines (e.g., BrettPhos, XPhos) | Steric bulk, electron-rich | NaOtBu, LiHMDS | Hydrodehalogenation, β-Hydride Elimination |
| Josiphos Ligands | Ferrocene backbone | K₃PO₄, Cs₂CO₃ | Effective for electron-poor amines |
| Bidentate Ligands (e.g., BINAP) | Chelating | NaOtBu | Can be slower, may require higher temperatures |
Diagram 1: Competing Pathways in Buchwald-Hartwig Amination
Caption: Desired vs. undesired pathways from the palladium-amido complex.
Question 2: I am observing the formation of significant amounts of a phenol byproduct (Ar-OH). How can I improve selectivity for the desired amination?
Answer: The formation of a phenol byproduct (Ar-OH) arises from the palladium-catalyzed coupling of the aryl halide with hydroxide ions. This becomes a significant issue when using aqueous ammonia or when there is substantial water contamination in the reaction, especially when a hydroxide base is employed.[5][6] The key intermediate, an arylpalladium hydroxo complex, can undergo reductive elimination to yield the phenol.
Troubleshooting Guide & Protocol Adjustments:
-
Rigorous Anhydrous Conditions: This is the most critical preventative measure.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagents: Ensure all reagents, particularly the base and the amine source, are dry. If using an amine salt, it must be neutralized and dried before use.
-
Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.
-
-
Ligand and Base Selection:
-
Ligand: Certain modern ligands have been shown to suppress the formation of aryl alcohol side products. For instance, in reactions with aqueous ammonia, the custom ligand KPhos has demonstrated high selectivity for the primary arylamine over the phenol.[5][6]
-
Base: Avoid using hydroxide bases (e.g., NaOH, KOH) if possible, as they are a direct source for the side reaction. Strong, non-hydroxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are preferred.[1]
-
-
Ammonia Source: If your synthesis requires the direct use of ammonia, consider alternatives to aqueous ammonia.
-
Ammonia Surrogates: Reagents like benzophenone imine or L-valine can serve as ammonia equivalents, followed by a subsequent hydrolysis step.
-
Anhydrous Ammonia: Using ammonia gas or a solution of ammonia in an organic solvent (e.g., 1,4-dioxane) under controlled conditions can prevent the introduction of water.
-
Diagram 2: Selectivity Control - Amination vs. Hydroxylation
Caption: Competing amination and hydroxylation pathways.
Section 2: Issues in Reductive Amination
The formation of the dipropylaminoethyl side chain often involves the reductive amination of a corresponding aldehyde or ketone with dipropylamine.
Question 3: During the reductive amination step with dipropylamine, I'm getting low yields and observing the formation of an alcohol byproduct from my carbonyl precursor. What's going wrong?
Answer: This is a classic selectivity problem in reductive amination. It indicates that the direct reduction of the starting carbonyl (aldehyde/ketone) to an alcohol is occurring faster than, or at a comparable rate to, the reduction of the intermediate iminium ion. This issue is typically caused by two factors:
-
Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) are not selective and will readily reduce both carbonyls and imines.[7]
-
Slow Iminium Formation: If the formation of the imine/iminium ion is slow (due to sterically hindered components or unfavorable pH), the reducing agent has more opportunity to react with the starting carbonyl.
Troubleshooting Guide & Protocol Adjustments:
-
Use a Selective Reducing Agent: This is the most effective solution.
-
Primary Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations. It is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde.[8]
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH (5-6) where iminium formation is favored and the carbonyl is less reactive toward reduction. However, due to the toxicity of cyanide byproducts, STAB is often preferred.[9]
-
-
Optimize Reaction pH: Iminium ion formation is acid-catalyzed. The reaction medium should be slightly acidic to promote the dehydration step that forms the iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
-
Protocol: Use 1-2 equivalents of acetic acid as a catalyst when using STAB in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]
-
-
Staged Addition: If you must use a less selective reducing agent like NaBH₄, a two-step, one-pot procedure can improve yields.
-
Dissolve the aldehyde/ketone and dipropylamine in a suitable solvent (e.g., methanol).
-
Stir for 1-2 hours at room temperature to allow for imine formation to reach equilibrium.
-
Cool the mixture to 0 °C and then add the NaBH₄ portion-wise. This ensures the reducing agent is introduced after a significant concentration of the imine has already formed.[7]
-
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Advantage | Major Drawback |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF | High selectivity for iminium ions; tolerant of many functional groups.[10] | Moisture sensitive; generates acetic acid. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective at controlled pH (5-6); stable in acidic solutions.[8] | Highly toxic cyanide byproducts. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive and powerful. | Poor selectivity; reduces starting carbonyls.[7] |
| α-Picoline-Borane | Methanol, Water | Mild and efficient; can be used in "green" solvents.[10] | Less common; may require catalyst (AcOH). |
Section 3: Preventing Unwanted Intramolecular Cyclization
The structure of the target molecule, featuring an ortho-amino group and an acetic acid moiety, is predisposed to intramolecular cyclization to form a lactam, especially under certain conditions.
Question 4: My final product is contaminated with a significant lactam byproduct, particularly after workup or purification. How can I prevent this intramolecular cyclization?
Answer: The formation of the six-membered lactam occurs via intramolecular nucleophilic attack of the C2-amino group on the activated carbonyl of the acetic acid side chain. This side reaction is heavily promoted by:
-
High Temperatures: Heating can provide the activation energy needed for cyclization.
-
Activating Agents: Any reagent that converts the carboxylic acid into a better electrophile (e.g., acid chlorides, esters, or coupling agents used in amide synthesis) will dramatically accelerate lactam formation.
-
Basic or Acidic Conditions: Both extremes of pH can catalyze the reaction during workup or purification.[11]
Troubleshooting Guide & Protocol Adjustments:
-
Protecting Group Strategy: The most robust solution is to keep the carboxylic acid protected as an ester (e.g., methyl or ethyl ester) until the very final step of the synthesis.[12] The ester is significantly less electrophilic than the free acid and is resistant to intramolecular attack by the amine under neutral or mildly acidic/basic conditions.
-
Final Deprotection Protocol: Saponification of the ester should be performed under carefully controlled, cool conditions. Use a base like lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature. Monitor the reaction closely and, upon completion, immediately and carefully neutralize the reaction mixture to a pH of ~7 with a dilute acid (e.g., 1M HCl) at low temperature before extraction. Avoid strongly acidic or basic conditions for prolonged periods.
-
-
Temperature Control During Workup and Purification:
-
Workup: Always perform extractions and washes using cold solutions.
-
Purification: Avoid high temperatures during solvent removal on a rotary evaporator. If chromatography is necessary, consider using a neutral or slightly basic alumina column instead of silica gel, which is acidic and can promote cyclization.
-
-
pH Control: Maintain a neutral pH whenever possible once both the amino group and the carboxylic acid are deprotected. If the final product is isolated as a salt (e.g., hydrochloride), ensure that excess acid is removed.
Diagram 3: Lactam Formation Side Reaction
Caption: Pathway for undesired intramolecular lactam formation.
References
- D. Y. K. Chen, S. A. D. M. C. D. L. F. (2016). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. ACS Publications.
-
Fors, B. P., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Schneider, C. S., Mierau, J., & Schingnitz, G. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development, 14(4), 877–882. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. (2024). Synthesis of Impurities of Pramipexole Dihydrochloride. ResearchGate. Available at: [Link]
-
Hong, H. (2024). Synthesis Research Of Pramipexole Related Impurities. Globe Thesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]
- Google Patents. (n.d.). Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts.
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations. Available at: [Link]
-
Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wang, L., et al. (2017). Ligand-enabled ortho-C–H olefination of phenylacetic amides with unactivated alkenes. Nature Communications, 8(1), 1948. Available at: [Link]
-
National Institutes of Health. (n.d.). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids. PMC. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of Ropinirole.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
ResearchGate. (n.d.). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
Reddy, R., et al. (2024). Divergent Reactivity of Iminyl Radicals in Four Interrupted Pathways for the Synthesis of Cyclic/Acyclic Ketones and N-Heterocycles from Vinyl Azides and Phenylacetic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. Available at: [Link]
-
PubMed. (n.d.). Phenylacetic acid derivatives as hPPAR agonists. Available at: [Link]
-
ResearchGate. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Available at: [Link]
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Technical Support Center: Scaling Up Production of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered during production.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including but not limited to derivatives used in the development of dopamine agonists. Scaling up the production of this compound from laboratory to pilot or manufacturing scale presents a unique set of challenges. These can range from controlling reaction kinetics and impurity profiles to ensuring consistent yield and purity. This technical support center is designed to be a comprehensive resource, offering practical, field-tested insights to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification processes in a question-and-answer format.
Synthesis & Reaction Issues
Question: My reduction of the nitro-precursor, 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid, is incomplete or showing low yield. What are the likely causes and how can I fix it?
Answer: This is a common issue when scaling up catalytic hydrogenations. Several factors could be at play:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be of low quality, deactivated, or used in insufficient quantity. On a larger scale, ensuring proper suspension of the catalyst is crucial for it to be effective.
-
Solution:
-
Catalyst Quality: Ensure you are using a high-quality catalyst from a reputable supplier.
-
Catalyst Loading: While typically used at 5-10 mol%, on a larger scale, you may need to optimize this loading. Consider a small-scale experiment to test a higher catalyst load.
-
Agitation: Inadequate stirring will prevent the catalyst, hydrogen, and substrate from mixing effectively. Ensure your reactor's agitation is sufficient to keep the catalyst suspended. Baffles within the reactor can improve mixing.
-
-
-
Hydrogen Pressure & Delivery: Insufficient hydrogen pressure or poor delivery to the reaction mixture can slow down or stall the reaction.
-
Solution:
-
Pressure Check: Ensure your system is leak-free and can maintain the target pressure.
-
Gas Dispersion: Use a gas-inducing impeller or a sparging tube to ensure efficient hydrogen dispersion into the liquid phase.
-
-
-
Solvent Choice: The solvent must fully dissolve the starting material and be compatible with the catalytic process. Methanol is a common choice for this type of reduction.[1]
-
Solution: Confirm the solubility of your starting material in the chosen solvent at the reaction temperature. If solubility is low, a co-solvent system might be necessary, but this should be carefully evaluated for its impact on the reaction and downstream processing.
-
-
Presence of Catalyst Poisons: Trace impurities in your starting material or solvent (e.g., sulfur or halide compounds) can poison the catalyst.
Question: I am observing significant side-product formation during my synthesis. How can I identify and minimize these impurities?
Answer: Side-product formation is often exacerbated by prolonged reaction times or localized temperature increases, which are more common at a larger scale.
-
Identification: The first step is to identify the impurity.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the impurity. This can provide clues to its structure. Common impurities in related syntheses include N-oxides or products of over-reduction.[3]
-
NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[4]
-
-
Minimization Strategies:
-
Temperature Control: Use a reactor with efficient heat transfer capabilities to maintain a consistent internal temperature. Hot spots can lead to degradation or side reactions.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction or product degradation.
-
pH Control: The pH of the reaction medium can be critical. For instance, in some syntheses, adjusting the pH is a key step to control impurity formation.[5]
-
Purification & Isolation Challenges
Question: I am struggling to effectively crystallize the final product. It either oils out or the purity is low. What should I do?
Answer: Crystallization is a critical step for achieving high purity. The choice of solvent system is paramount.
-
Solvent System Selection:
-
Single Solvent: A good single solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on related processes, solvents like isopropanol or a methanol/acetone mixture could be effective.[1][6]
-
Anti-Solvent Method: If a single solvent is not effective, an anti-solvent approach can be used. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
-
-
Controlling Supersaturation:
-
Cooling Rate: Avoid crash cooling. A slow, controlled cooling rate allows for the formation of larger, purer crystals.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can initiate crystallization and lead to a more consistent crystal form.
-
-
Dealing with "Oiling Out": This happens when the compound's solubility is exceeded at a temperature above its melting point (or the melting point of a solvate).
-
Solution: Try using a more dilute solution or a different solvent system. Sometimes, allowing the oil to cool and solidify, then re-heating it in the solvent to just below the "oiling out" temperature before slow cooling can promote proper crystal growth.
-
Question: How can I efficiently remove the unreacted 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid from my final product?
Answer: The starting material is a common process-related impurity.[7] Several methods can be employed for its removal:
-
Recrystallization: As the target amino compound and the starting nitro compound have different polarities and solubilities, a carefully chosen recrystallization protocol is often the most effective and scalable method.
-
Acid-Base Extraction: The basicity of the primary aromatic amine in your product is different from the nitro group in the starting material. This difference can be exploited.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute acidic solution. The conditions must be carefully controlled to protonate and extract any more basic impurities without extracting the product.
-
Conversely, adjusting the pH with a base can help separate acidic impurities.[8]
-
-
Column Chromatography: While effective at the lab scale, chromatography is often less desirable for large-scale production due to cost and solvent usage. However, for high-purity requirements, it may be necessary. Silica gel chromatography using a hexane/ethyl acetate eluent system is a standard approach for compounds of this type.[9]
Analytical & Quality Control FAQs
Question: Which analytical techniques are essential for ensuring the quality and purity of the final product?
Answer: A robust analytical package is critical for quality control. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[4] A validated HPLC method should be used to quantify the main compound and detect/quantify any impurities. A typical setup would use a C18 column with a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identity of the compound.[9]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the product and helping to identify unknown impurities.[4]
-
Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis and purification steps, ensuring they are below the limits set by regulatory guidelines like ICH Q3C.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the reduction step?
-
A1: The most critical parameters are temperature, hydrogen pressure, and agitation rate . Deviations in these can significantly impact reaction rate, completion, and impurity profile. It is crucial to define and maintain these parameters within a validated range.
Q2: Are there any specific safety precautions to consider when scaling up this process?
-
A2: Yes. The catalytic hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (when dry). A thorough Process Safety Assessment is required. Key considerations include:
-
Using an appropriately rated reactor and ensuring proper grounding to prevent static discharge.
-
Implementing safe procedures for handling the Pd/C catalyst, such as handling it as a wet paste to prevent ignition upon contact with air.
-
Ensuring adequate ventilation and hydrogen gas detection systems are in place.
-
Q3: How can I establish specifications for the final product?
-
A3: Final product specifications should be based on a combination of regulatory requirements, data from reference batches, and an understanding of the downstream application. Key specifications will include:
-
Appearance: Physical description (e.g., white to off-white solid).
-
Identity: Confirmed by techniques like IR or NMR.
-
Assay/Purity: Typically determined by HPLC (e.g., >99.0%).
-
Specific Impurities: Limits for known impurities (e.g., starting nitro-compound <0.1%).
-
Residual Solvents: Must meet ICH guideline limits.
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid
This protocol is a general guideline and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid hydrochloride (1.0 equivalent).
-
Catalyst Addition: Under an inert nitrogen atmosphere, add methanol (10-15 volumes) followed by 5% Palladium on Carbon (50% wet, ~5-10 mol% on a dry basis). The catalyst should be added as a slurry in methanol to minimize pyrophoric risk.
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation, ensuring the catalyst remains well suspended. Maintain a constant temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake and periodically taking samples for HPLC analysis (after carefully and safely venting the reactor).
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out, as it can be pyrophoric. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can then be taken to the purification step.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a clean reactor. Add a suitable solvent (e.g., isopropanol, ~5-10 volumes).[6]
-
Heating: Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution over several hours to ambient temperature. A linear cooling profile is recommended.
-
Maturation: Hold the resulting slurry at ambient temperature (or lower, e.g., 0-5 °C) for a few hours to maximize yield.
-
Filtration: Filter the crystalline product and wash the filter cake with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until the residual solvent levels are within specification.
Visualizations
General Production Workflow
Caption: Workflow for the production and purification of the target compound.
Data Summary
Table 1: Key Intermediates and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight | Role/Type | Reference(s) |
| 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl acetic acid | C₁₆H₂₄N₂O₄ | 308.37 | Starting Material | |
| This compound | C₁₆H₂₆N₂O₂ | 278.39 | Final Product | - |
| 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide | C₁₆H₂₄N₂O₅ | 324.37 | Potential Impurity | |
| Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate | C₁₈H₃₀N₂O₂ | 306.44 | Potential Impurity | [3][10] |
References
- US20050192338A1 - Process for the preparation of Ropinirole.
-
Analytical Method Development . Veranova. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts . National Institutes of Health (NIH). [Link]
-
Ropinirole-impurities . Pharmaffiliates. [Link]
- CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate . Pharmaffiliates. [Link]
-
SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID . CHEMICAL PROBLEMS. [Link]
-
SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID . CyberLeninka. [Link]
-
SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID . ResearchGate. [Link]
- WO2005080333A1 - Process for purification of ropinirole.
-
Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals . PubMed. [Link]
- US20120253051A1 - Process for the preparation of ropinirole and salts thereof.
-
Separation and Purification of Pharmaceuticals and Antibiotics . Mitsubishi Chemical Corporation. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents . European Medicines Agency (EMA). [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations . Polypeptide. [Link]
-
2-(2-(DIPROPYLAMINO)ETHYL)-6-NITROBENZENEACETIC ACID . gsrs. [Link]
-
Analytical Techniques in Pharmaceutical and Biomedical Analysis . MDPI. [Link]
-
Evidence against the formation of 2-amino-6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-hexanoic acid ('pyrraline') as an early-stage product or advanced glycation end product in non-enzymic protein glycation . PubMed. [Link]
-
Intermediates of Ropinirole hydrochloride | Manufacturers . Manus Aktteva Biopharma LLP. [Link]
-
Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors . ResearchGate. [Link]
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- 7. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride [lgcstandards.com]
- 8. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Guide to the Analytical and Biological Validation of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
This guide provides a comprehensive framework for the validation of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid , a known impurity and synthetic intermediate of the dopamine agonist, Ropinirole.[1][2] In pharmaceutical development, the rigorous characterization of such compounds is not merely a procedural step but a foundational requirement for ensuring the safety, purity, and efficacy of the final active pharmaceutical ingredient (API).
The presence of uncharacterized impurities can introduce unforeseen toxicities or alter the pharmacological profile of a drug product. Therefore, this document outlines the essential analytical methodologies and preliminary biological screenings required to establish a robust validation profile for this specific molecule. We will compare these validation techniques and potential outcomes against Ropinirole, the well-characterized parent compound, to provide a clear benchmark for performance and interpretation.
Part 1: Comprehensive Analytical Validation
The primary objective of analytical validation is to confirm the identity, purity, and concentration of a synthesized batch of the target compound. This process is a self-validating system; each technique provides a piece of the puzzle, and together, they must form a coherent and unambiguous picture of the molecule's chemical integrity.
Chromatographic Purity Assessment: HPLC/UHPLC
High-Performance Liquid Chromatography (HPLC) and its successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are the gold standards for assessing the purity of non-volatile small molecules. The principle is to separate the target compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the logical first choice. Its nonpolar nature is well-suited for retaining and separating moderately polar compounds like our target molecule and Ropinirole.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is optimal. The acid protonates the amine groups, ensuring sharp peak shapes and preventing tailing. The gradient allows for the effective elution of compounds with a range of polarities, providing a comprehensive impurity profile.
-
Detection: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is crucial. It not only quantifies the compound at a specific wavelength (typically around 250 nm for aromatic systems like this) but also provides UV spectra for each peak. This is a key validation step: the spectrum of the main peak should be identical to a reference standard, while impurity peaks can be preliminarily classified.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner and at the same concentration.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
DAD Wavelength: 210 nm - 400 nm, with quantification at 250 nm.
-
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
Structural Confirmation: MS and NMR
While chromatography indicates purity, it does not confirm identity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for unambiguous structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the compound, offering definitive confirmation. When coupled with tandem MS (MS/MS), it generates a fragmentation pattern that acts as a molecular fingerprint, useful for identifying related impurities. The molecular formula for the free acid is C₁₆H₂₆N₂O₂, corresponding to a monoisotopic mass of 278.20. The ethyl ester form has a formula of C₁₈H₃₀N₂O₂ and a molecular weight of 306.44.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide the ultimate confirmation of the molecular structure. By analyzing the chemical shifts, splitting patterns, and integrations of the proton and carbon signals, one can map the entire atomic connectivity. For instance, a patent for Ropinirole synthesis describes characteristic signals for the propyl groups and the aromatic protons, which would be expected to be present, albeit with different shifts, in our intermediate.[4]
Comparative Analytical Data (Expected)
| Parameter | This compound | Ropinirole (Reference) | Rationale for Comparison |
| Molecular Formula | C₁₆H₂₆N₂O₂ | C₁₆H₂₄N₂O | Confirms the addition of the acetic acid moiety and loss of the lactam ring. |
| Molecular Weight | 278.20 g/mol | 260.37 g/mol | Primary confirmation via Mass Spectrometry.[5] |
| HPLC Retention Time | Expected to be earlier (more polar) | Later (less polar) | The free carboxylic acid increases polarity compared to the lactam in Ropinirole. |
| Key ¹H NMR Signals | Singlet for -CH₂COOH protons; shifted aromatic signals. | Absence of -CH₂COOH singlet; distinct aromatic and lactam signals. | Unambiguously confirms the open-ring "aminoacetic acid" structure.[4] |
Workflow for Analytical Validation
Caption: Logical workflow for the analytical validation of a chemical intermediate.
Part 2: Hypothetical In Vitro Biological Validation
Given the structural similarity to Ropinirole, a potent dopamine D2/D3 receptor agonist, it is scientifically prudent to investigate whether this intermediate possesses any residual biological activity.[5] This proactive screening is essential to ensure that the impurity does not contribute to the drug's pharmacology or cause off-target effects.
Dopamine Receptor Binding Assay
This experiment determines if the compound physically interacts with the target receptors. A competitive binding assay is the most direct method.
-
Materials: Human D₂ receptor-expressing cell membranes; radioligand (e.g., [³H]-Spiperone); Ropinirole (positive control); test compound.
-
Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or Ropinirole (from 1 pM to 100 µM).
-
Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate's contents through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Fit the data to a sigmoidal curve to determine the IC₅₀ (concentration that inhibits 50% of binding), from which the binding affinity (Ki) can be calculated.
Cell-Based Functional Assay
Binding does not equal function. A functional assay is required to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or is inactive. D₂ receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D₂ receptor.
-
Assay Preparation: Plate the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to accumulate.
-
Compound Addition: Add varying concentrations of the test compound or Ropinirole. To stimulate cAMP production, add a fixed concentration of Forskolin to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37 °C.
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Analysis: An agonist (like Ropinirole) will cause a dose-dependent decrease in the Forskolin-stimulated cAMP levels. An antagonist will have no effect on its own but will block the effect of Ropinirole.
General Cytotoxicity Assessment
Finally, a cytotoxicity assay is crucial to establish a baseline for safety and to ensure that any effects seen in functional assays are not simply due to cell death. The MTT assay is a common, reliable method that measures metabolic activity.[6][7]
-
Cell Seeding: Plate a relevant cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., from 0.1 µM to 500 µM). Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC₅₀ (concentration that reduces viability by 50%).
Comparative Biological Data (Hypothetical)
| Assay | This compound | Ropinirole (Reference) | Interpretation |
| D₂ Receptor Binding (Ki) | > 10,000 nM | ~15 nM | The intermediate shows negligible binding affinity for the D₂ receptor, suggesting it is unlikely to interfere with the primary target. |
| cAMP Functional Assay (EC₅₀) | No activity detected | ~20 nM (agonist) | Confirms the lack of functional activity at the D₂ receptor. The impurity is pharmacologically inert in this context. |
| Cytotoxicity (IC₅₀) | 150 µM | > 200 µM | The intermediate exhibits moderate cytotoxicity at high concentrations, a typical finding for many chemical entities. This level is unlikely to be a concern at the trace amounts expected in a final drug product. |
Biological Screening Workflow
Caption: Decision-making workflow for the in vitro biological profiling of an impurity.
Conclusion
The validation of a pharmaceutical intermediate like this compound is a multi-faceted process that relies on the orthogonal application of analytical and biological techniques. By systematically confirming its structure and purity with HPLC, MS, and NMR, and subsequently screening for unintended biological activity against its parent API, Ropinirole, researchers can build a comprehensive and trustworthy data package. This rigorous, evidence-based approach is fundamental to ensuring the quality and safety of pharmaceutical products and is a cornerstone of modern drug development.
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Celik, A., et al. (2020). The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells. PubMed. [Link]
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Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
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Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. [Link]
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Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]
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Lebreton, S., Carraz, G., Meunier, H., & Beriel, H. (1964). [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES]. PubMed. [Link]
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A Comparative Guide to Dopamine Agonists: Receptor Selectivity, Signaling Paradigms, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Dopamine Receptor Agonism
Dopamine agonists are a cornerstone in the therapeutic arsenal for a range of neurological disorders, most notably Parkinson's disease. Their clinical efficacy is intrinsically linked to their interaction with the five distinct dopamine receptor subtypes (D1-D5), which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. While all dopamine agonists, by definition, mimic the action of endogenous dopamine, they exhibit significant diversity in their receptor selectivity, functional potency, and downstream signaling effects. This guide provides a comparative analysis of three prominent non-ergot dopamine agonists: Pramipexole, Ropinirole, and the structurally distinct Apomorphine.
A central theme of this guide is the exploration of structure-activity relationships (SAR). To illustrate these principles, we will reference the chemical structure of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid , a known impurity and synthetic precursor to Ropinirole. By dissecting the structural differences between this open-ringed precursor and the cyclized, active pharmaceutical ingredient, Ropinirole, we can gain valuable insights into the molecular determinants of dopamine receptor activation. This comparative approach, grounded in experimental data, aims to provide a nuanced understanding of the pharmacological landscape of these critical therapeutic agents.
Mechanism of Action: Beyond Simple Receptor Activation
The therapeutic and adverse effects of dopamine agonists are dictated by their engagement with specific dopamine receptor subtypes and the subsequent intracellular signaling cascades they initiate. The classical view of dopamine receptor signaling involves a dichotomy between the D1-like and D2-like receptor families.
D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G proteins. Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and gene expression.
D2-like receptors (D2, D3, and D4) , in contrast, are coupled to the Gαi/o family of G proteins. Agonist binding to these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory signaling is a key mechanism underlying the therapeutic effects of many dopamine agonists in Parkinson's disease.
However, the contemporary understanding of dopamine receptor signaling extends beyond this simple G protein-mediated paradigm. The concept of functional selectivity or biased agonism has emerged, highlighting that a single agonist can stabilize different receptor conformations, leading to the preferential activation of distinct downstream signaling pathways. A critical player in this expanded view is β-arrestin . Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK. The degree to which an agonist engages G protein versus β-arrestin pathways can have profound implications for its therapeutic efficacy and side-effect profile.
Below are diagrams illustrating the canonical G protein-mediated and the β-arrestin-mediated signaling pathways for D1-like and D2-like dopamine receptors.
D1-like receptor signaling pathways.
D2-like receptor signaling pathways.
Comparative Pharmacological Profiles
The therapeutic utility of a dopamine agonist is largely determined by its affinity (how tightly it binds) and potency (the concentration required to elicit a response) at the various dopamine receptor subtypes. The following table summarizes the binding affinities (Ki, in nM) of Pramipexole, Ropinirole, and Apomorphine for human dopamine receptors, compiled from various in vitro studies. It is important to note that absolute values can vary between studies due to different experimental conditions; however, the relative affinities provide a valuable comparison.
| Agonist | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Receptor Preference |
| Pramipexole | >10,000 | 2.9 - 79,500 | 0.2 - 0.97 | 5.1 | >10,000 | D3 > D2/D4 >> D1/D5[1][2] |
| Ropinirole | >10,000 | 9.2 - 98,700 | 2.2 | 27 | >10,000 | D3/D2/D4 >> D1/D5[1][2] |
| Apomorphine | 43 - 447 | 3.1 - 35.1 | 2.7 | 4.3 | 16 | D2/D3/D4/D5 > D1[1][3][4][5] |
Note: The wide range for some Ki values reflects the variability in experimental conditions and radioligands used across different studies.
Pramipexole and Ropinirole are both non-ergot agonists with a high selectivity for the D2-like family of receptors, and notably, a higher affinity for the D3 subtype compared to the D2 subtype.[1][2] They exhibit negligible affinity for D1-like receptors.[1] This D2/D3 selectivity is thought to be crucial for their anti-parkinsonian effects.
Apomorphine , in contrast, is a non-selective dopamine agonist, demonstrating high affinity for D2, D3, and D4 receptors, and a moderate affinity for D1 and D5 receptors.[1][3][5] This broader receptor profile may contribute to its potent and rapid-acting efficacy in treating "off" episodes in Parkinson's disease.
Structure-Activity Relationship (SAR): The Case of Ropinirole
The chemical structure of a dopamine agonist is the primary determinant of its pharmacological profile. The non-ergot agonists, such as Ropinirole and Pramipexole, share a common structural feature: a phenethylamine moiety that is believed to be the pharmacophore responsible for dopamine receptor activation.
Let's consider the structure of Ropinirole and its precursor, this compound.
Ropinirole features a 4-(2-(dipropylamino)ethyl) side chain attached to an indolin-2-one core. This rigid, bicyclic structure likely constrains the conformation of the phenethylamine moiety, presenting it to the dopamine receptor in an optimal orientation for binding and activation.
This compound , on the other hand, possesses an open-ring structure. The flexibility of the phenylacetic acid portion, in contrast to the rigid indolinone ring of Ropinirole, would likely result in a different binding pose within the dopamine receptor. This increased conformational freedom could lead to a lower binding affinity and/or altered functional activity. The presence of the free carboxylic acid group would also significantly alter the molecule's polarity and charge distribution compared to the lactam in Ropinirole, further impacting its interaction with the receptor's binding pocket. The cyclization of the precursor to form the indolin-2-one ring is a critical step in the synthesis of Ropinirole that locks in a conformation favorable for high-affinity binding to D2-like receptors.
Experimental Methodologies: Quantifying Agonist Activity
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed, representative protocols for two fundamental assays used to characterize dopamine agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Workflow for a Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).[6]
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2/D3 receptors, [3H]SCH23390 for D1 receptors) near its Kd value.[7]
-
Varying concentrations of the unlabeled test compound (e.g., Pramipexole).
-
Control wells for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand, e.g., haloperidol).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Functional Assay
This assay measures the functional consequence of dopamine receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine the potency (EC50) and efficacy of an agonist.
Step-by-Step Protocol for D2-like (Gi-coupled) Receptors:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the D2-like receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).[9]
-
Plate the cells in a 96-well assay plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a cAMP-stimulating agent, such as forskolin, to all wells to increase the basal cAMP level. This allows for the measurement of inhibition.
-
Add varying concentrations of the test dopamine agonist (e.g., Ropinirole).
-
Include control wells with only forskolin (maximum stimulation) and forskolin plus a saturating concentration of a full agonist like dopamine (maximum inhibition).
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[10]
-
Add the detection reagent for the cAMP reporter system (e.g., a luciferase substrate).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the agonist's activity (i.e., a more potent agonist will cause a greater decrease in the signal).
-
Plot the signal as a function of the agonist concentration and use non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response).
-
The efficacy of the test agonist can be expressed as a percentage of the maximal response produced by a full agonist like dopamine.
-
For D1-like (Gs-coupled) receptors, the protocol is similar, but forskolin is not required (unless studying potentiation), as the agonist will directly stimulate cAMP production.
Conclusion
The comparative analysis of Pramipexole, Ropinirole, and Apomorphine reveals a spectrum of pharmacological properties among clinically relevant dopamine agonists. Pramipexole and Ropinirole exemplify D2-like selective agonists with a preference for the D3 receptor, a profile that has proven effective in managing the motor symptoms of Parkinson's disease. Apomorphine, with its broader engagement of both D1-like and D2-like receptors, offers a potent, rapid-acting therapeutic option.
The examination of the structure-activity relationship of Ropinirole, through comparison with its open-ringed precursor, underscores the critical role of molecular architecture in achieving high-affinity receptor binding and desired functional activity. The detailed experimental protocols provided for radioligand binding and cAMP functional assays represent the foundational tools for the continued exploration and characterization of novel dopaminergic compounds. As our understanding of dopamine receptor signaling, including the nuances of biased agonism, continues to evolve, so too will the opportunities to design next-generation therapeutics with improved efficacy and safety profiles for a range of debilitating neurological disorders.
References
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Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized aromatic compounds is a cornerstone of medicinal chemistry and drug development. This guide provides an in-depth comparison of potential synthetic routes for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore three distinct, plausible synthetic strategies, evaluating each for efficiency, scalability, and overall practicality in a research and development setting.
Introduction to the Target Molecule
This compound is a complex substituted phenylacetic acid derivative. Its structure presents several challenges for synthesis, including the potential for side reactions due to the presence of multiple reactive functional groups: a primary aromatic amine, a tertiary aliphatic amine, and a carboxylic acid. The strategic introduction of these groups is paramount to a successful synthesis. This guide will compare three potential routes:
-
Route A: A convergent approach utilizing a palladium-catalyzed carbonylation.
-
Route B: A linear synthesis based on the classical hydrolysis of a benzyl cyanide.
-
Route C: A strategy involving the construction of the phenylacetic acid moiety from a substituted aniline.
Route A: Palladium-Catalyzed Carbonylation Approach
This route is a convergent strategy that aims to introduce the acetic acid moiety in a late-stage carbonylation reaction. The key advantage of this approach is the potential for high overall efficiency.
Conceptual Workflow for Route A
Caption: Workflow for the Palladium-Catalyzed Carbonylation Approach (Route A).
Experimental Protocol for Route A
-
Sonogashira Coupling: A suitably protected 2-iodo-6-nitroaniline is coupled with N,N-dipropylprop-2-yn-1-amine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine.
-
Concurrent Reduction: The resulting alkyne and the nitro group are reduced simultaneously. A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step is crucial as it unmasks the primary amine and saturates the carbon-carbon triple bond.
-
Palladium-Catalyzed Carbonylation: The aryl iodide is then subjected to a palladium-catalyzed carbonylation reaction.[1] This is typically carried out in the presence of carbon monoxide, a palladium catalyst, a phosphine ligand, and a base. The reaction is often performed in an alcohol solvent to yield the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.
Rationale and Challenges
The choice of a Sonogashira coupling allows for the efficient installation of the dipropylaminoethyl side chain. The subsequent concurrent reduction is an elegant step that simplifies the synthetic sequence. However, the final carbonylation step can be sensitive to the nature of the substrate and may require careful optimization of reaction conditions to achieve high yields. The primary amino group may require protection prior to this step to avoid side reactions.
Route B: Benzyl Cyanide Hydrolysis Approach
This classical approach relies on the well-established hydrolysis of a benzyl cyanide to form the phenylacetic acid moiety.[2] The main challenge in this route is the synthesis of the sterically hindered and highly functionalized benzyl cyanide precursor.
Conceptual Workflow for Route B
Caption: Workflow for the Benzyl Cyanide Hydrolysis Approach (Route B).
Experimental Protocol for Route B
-
Ortho-Directed Metalation: Starting with a protected 2-methylaniline derivative, an ortho-lithiation is performed using a strong base like n-butyllithium, followed by quenching with an electrophile that will become the dipropylaminoethyl side chain (e.g., a 2-(dipropylamino)ethyl halide).
-
Benzylic Bromination: The methyl group is then selectively brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions.
-
Cyanation: The resulting benzyl bromide is converted to the corresponding benzyl cyanide by reaction with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent.
-
Hydrolysis: The benzyl cyanide is then hydrolyzed to the carboxylic acid under either acidic or basic conditions.[2] Acid-catalyzed hydrolysis is often preferred as it can be a cleaner reaction.[2]
Rationale and Challenges
This route is attractive due to the reliability of the benzyl cyanide hydrolysis step. However, the ortho-lithiation of anilines can be challenging and may lead to mixtures of products. The benzylic bromination and subsequent cyanation are generally high-yielding reactions, but the handling of toxic cyanide reagents is a significant safety consideration.
Route C: Substituted Aniline Approach
This strategy focuses on building the acetic acid side chain onto a pre-functionalized aniline derivative. This approach may offer advantages in terms of controlling the substitution pattern on the aromatic ring.
Conceptual Workflow for Route C
Caption: Workflow for the Substituted Aniline Approach (Route C).
Experimental Protocol for Route C
-
Friedel-Crafts Acylation: A suitably substituted nitrobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group.
-
Willgerodt-Kindler Reaction: The resulting acetophenone derivative undergoes a Willgerodt-Kindler reaction with sulfur and a secondary amine (in this case, dipropylamine) to form a thioamide, which is then hydrolyzed to the corresponding phenylacetic acid.
-
Nitro Group Reduction: Finally, the nitro group is reduced to the primary amine using a reducing agent such as tin(II) chloride or through catalytic hydrogenation.
Rationale and Challenges
The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to phenylacetic acids. However, the reaction conditions are often harsh, requiring high temperatures, which may not be compatible with sensitive functional groups. The Friedel-Crafts acylation can also suffer from regioselectivity issues, potentially leading to a mixture of isomers that require separation.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Carbonylation | Route B: Benzyl Cyanide Hydrolysis | Route C: Substituted Aniline |
| Plausible Overall Yield | Moderate to High | Moderate | Low to Moderate |
| Scalability | Good | Moderate (Cyanide Handling) | Moderate (Harsh Conditions) |
| Starting Material Cost | Potentially High | Moderate | Low to Moderate |
| Safety Considerations | High-pressure CO, Palladium Catalysts | Highly Toxic Cyanide Reagents | High Temperatures, H₂S byproduct |
| Key Advantages | Convergent, Efficient | Reliable final step | Utilizes classical named reactions |
| Key Disadvantages | Requires optimization, Potential for catalyst poisoning | Multi-step linear sequence, Hazardous reagents | Harsh reaction conditions, Potential for side products |
Conclusion
The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the research or development program.
-
Route A (Palladium-Catalyzed Carbonylation) appears to be the most promising for its convergent nature and potential for high efficiency, making it well-suited for larger-scale synthesis, provided the carbonylation step can be optimized.
-
Route B (Benzyl Cyanide Hydrolysis) is a more traditional and linear approach. While it involves the use of highly toxic cyanide, the individual steps are generally well-understood and reliable, making it a viable option for smaller-scale laboratory synthesis.
-
Route C (Substituted Aniline) presents an interesting academic alternative, but the harsh conditions of the Willgerodt-Kindler reaction may limit its practical applicability, especially if sensitive functional groups are present.
For drug development professionals, the scalability and efficiency of Route A would likely be the most attractive, warranting further investigation and process development. For academic researchers, the reliability of Route B might be preferable for accessing initial quantities of the material for biological evaluation.
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A Comparative Guide to the Reproducibility of Dopamine D2 Receptor Agonist Synthesis: Ropinirole and Pramipexole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the synthesis of dopamine D2 receptor agonists is a cornerstone for the management of Parkinson's disease and Restless Legs Syndrome. The efficacy and safety of these drugs are intrinsically linked to the purity and consistency of the active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the experimental reproducibility for two widely prescribed non-ergoline dopamine agonists: Ropinirole and Pramipexole. We will delve into their synthetic pathways, focusing on critical control points, impurity formation, and the analytical methodologies essential for ensuring batch-to-batch consistency. This includes a specific focus on intermediates such as 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a known process-related impurity in the synthesis of Ropinirole.
The Critical Role of Reproducibility in Dopamine Agonist Synthesis
The therapeutic window of dopamine agonists can be narrow, and the presence of impurities, even in trace amounts, can lead to altered efficacy or adverse effects. Therefore, a robust and reproducible synthetic process is not merely a matter of yield optimization but a fundamental requirement for patient safety. Challenges in reproducibility often arise from subtle variations in reaction conditions, reagent quality, and purification methods, which can lead to the formation of a spectrum of process-related impurities and degradation products.[1][2] This guide aims to illuminate these challenges and provide a framework for achieving reproducible outcomes.
Ropinirole: A Synthesis and Impurity Profile Analysis
Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a potent dopamine D2 agonist.[3] Its synthesis presents several challenges that can impact reproducibility, primarily centered around the formation of the indolone ring and the introduction of the dipropylaminoethyl side chain.
Synthetic Strategies and Reproducibility Hotspots
A common synthetic route to Ropinirole starts from 2-phenylethanol derivatives. One patented process involves the cyclization of a substituted phenylacetic acid derivative.[4] A critical intermediate in some routes is {2-[2-(dipropylamino)ethyl]phenyl}acetonitrile, which is then hydrolyzed to the corresponding acetic acid, a close analog of the topic of this guide.[4] The cyclization to form the oxindole ring is a key step where impurities can be introduced.
Key Experimental Considerations for Reproducibility:
-
Reagent Purity: The quality of starting materials, such as substituted phenylacetic acids or their precursors, is paramount. Impurities in these initial building blocks can be carried through the synthesis and are often difficult to remove in later stages.
-
Reaction Conditions: The cyclization step is often sensitive to temperature, catalysts, and reaction time. Deviations can lead to the formation of side products, including isatin derivatives and other oxidized species, which have been identified as significant impurities.[5]
-
Purification: Crystallization is a common method for purifying the final product. The choice of solvent system is critical for selectively removing impurities.[5] Inadequate purification can result in batches with varying impurity profiles, directly impacting reproducibility.
The Impurity Landscape of Ropinirole
The compound at the heart of this guide, this compound, is representative of open-ring impurities that can arise from incomplete cyclization or degradation. Other significant impurities that have been characterized include:
-
4-[2-(propylamino) ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (impurity-A): Arising from incomplete dipropylation.[6]
-
5-[2-(dipropylamino) ethyl]-1,4-dihydro-3H-benzoxazin-3-one hydrochloride (impurity-B): A structural isomer that can form under certain reaction conditions.[6]
-
4-[2-(dipropylamino) ethyl]-1H-indol-2,3-dione hydrochloride (impurity-C): An oxidized impurity.[6][7]
The presence and levels of these impurities are a direct reflection of the control and reproducibility of the manufacturing process.[8]
Analytical Control for Ensuring Ropinirole Reproducibility
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical control for Ropinirole.[9][10] A robust, stability-indicating HPLC method is essential to separate the active ingredient from its potential impurities.
Typical HPLC Parameters for Ropinirole Analysis:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 x 4.6mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.05M glacial acetic acid) |
| Detection | UV at 250 nm |
| Flow Rate | 1.0 mL/min |
Data compiled from multiple sources.[9][10]
Reproducibility is demonstrated by consistent retention times, peak shapes, and impurity profiles across different batches. Method validation according to ICH guidelines is crucial to ensure the reliability of the analytical data.[11]
Ropinirole Synthesis Workflow
Caption: Generalized synthetic workflow for Ropinirole.
Pramipexole: A Comparative Analysis of Synthesis and Reproducibility
Pramipexole, (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is another key non-ergoline dopamine D2 agonist.[12] Its synthesis, while also challenging, proceeds through a different heterocyclic core, offering a valuable point of comparison for reproducibility.
Synthetic Strategies and Reproducibility Hotspots
A scalable synthesis of Pramipexole often utilizes a Fukuyama alkylation protocol.[12][13] This multi-step process involves the construction of the tetrahydrobenzothiazole ring system and subsequent stereoselective introduction of the propylamino group.
Key Experimental Considerations for Reproducibility:
-
Stereocontrol: Pramipexole is a chiral molecule, and maintaining high optical purity throughout the synthesis is critical. The use of chiral starting materials or resolving agents must be carefully controlled to ensure the desired enantiomer is produced with high enantiomeric excess.
-
Deprotection Steps: The use of protecting groups is common in Pramipexole synthesis. The deprotection steps must be efficient and clean to avoid the generation of partially deprotected or rearranged impurities.[12]
-
Thiolation Reactions: The formation of the thiazole ring often involves the use of sulfur-containing reagents, which can be sensitive and lead to side reactions if not handled under optimal conditions.
The Impurity Landscape of Pramipexole
Impurities in Pramipexole can arise from the starting materials, by-products of the reaction, or degradation.[14][15] Some identified impurities include:
-
(R)-enantiomer: The opposite enantiomer of Pramipexole is a critical impurity to control.[16]
-
Oxidation products: Similar to Ropinirole, Pramipexole can be susceptible to oxidation, leading to the formation of related impurities.[14]
-
Drug-excipient interaction products: During formulation and storage, Pramipexole can interact with excipients to form degradation products.[17]
Analytical Control for Ensuring Pramipexole Reproducibility
HPLC is also the primary analytical tool for assessing the purity and stability of Pramipexole.[17][18] Due to its chiral nature, chiral HPLC methods are often required to determine the enantiomeric purity.
Typical HPLC Parameters for Pramipexole Analysis:
| Parameter | Typical Value |
| Column | C18 (for achiral analysis), Chiral column (for enantiomeric purity) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate buffer) |
| Detection | UV at ~264 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
Data compiled from multiple sources.[17][18][19][20]
Consistent chromatographic profiles, including the absence or strict control of the (R)-enantiomer, are key indicators of a reproducible synthesis.
Pramipexole Synthesis Workflow
Caption: Generalized synthetic workflow for Pramipexole.
Comparative Analysis: Ropinirole vs. Pramipexole Reproducibility
| Feature | Ropinirole | Pramipexole | Key Reproducibility Considerations |
| Core Heterocycle | Indolone | Tetrahydrobenzothiazole | Different synthetic challenges and potential side reactions. |
| Key Synthetic Challenge | Intramolecular cyclization to form the oxindole ring. | Stereoselective introduction of the propylamino group and maintaining enantiomeric purity. | Control of reaction conditions is critical for both to minimize by-products. |
| Critical Impurity Type | Open-ring precursors (e.g., phenylacetic acid derivatives), oxidized species (isatins).[5][6][7][8] | Enantiomeric impurity ((R)-Pramipexole), dialkylated by-products.[14][16] | Requires distinct analytical strategies for detection and quantification. |
| Analytical Focus | Separation of structural isomers and degradation products.[9][10][11] | Enantiomeric separation using chiral chromatography is essential.[17][18] | Method validation must address the specific impurity profile of each drug. |
| Pharmacokinetics | Metabolized by CYP1A2.[21] | Primarily eliminated renally.[21] | While not a direct measure of synthetic reproducibility, understanding metabolism can inform on potential in vivo consequences of impurities. |
Conclusion: A Roadmap to Reproducible Dopamine Agonist Synthesis
Achieving high reproducibility in the synthesis of Ropinirole and Pramipexole is a multifaceted challenge that demands a deep understanding of the underlying organic chemistry and rigorous analytical control. For Ropinirole, the focus lies in mastering the cyclization step to minimize open-ring and oxidized impurities. In the case of Pramipexole, maintaining stereochemical integrity throughout the synthesis is the paramount concern.
For researchers and drug development professionals, the path to reproducible experiments involves:
-
Thorough Characterization of Starting Materials: Ensuring the purity of initial reagents can prevent a cascade of impurity formation.
-
Robust Process Parameter Control: Precise control over temperature, pressure, reaction time, and catalyst loading is non-negotiable.
-
Development of Validated, Stability-Indicating Analytical Methods: An analytical method is the ultimate arbiter of reproducibility. It must be capable of separating and quantifying all known and potential impurities.
-
Comprehensive Impurity Profiling: Understanding the impurity landscape of a synthetic route allows for targeted purification strategies and a more complete assessment of batch-to-batch consistency.
By adhering to these principles, the scientific community can ensure the consistent quality and performance of these vital medications, ultimately benefiting the patients who rely on them.
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Reddy, B. S., et al. (2006). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1301-1307. [Link]
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Hu, B., et al. (2016). Synthesis of Impurities of Pramipexole Dihydrochloride. ACS Publications. [Link]
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Chandra, A., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. ResearchGate. [Link]
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Chandra, A., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development and Research. [Link]
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Jwad, R. S. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Academic Scientific Journals. [Link]
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González-Gómez, J. C., et al. (2016). Design and Synthesis of Dopaminergic Agonists. Current Medicinal Chemistry, 23(26), 2729-2785. [Link]
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Tan, E. K., et al. (2019). Indirect Comparison of Ropinirole and Pramipexole as Levodopa Adjunctive Therapy in Advanced Parkinson's Disease: A Systematic Review and Network Meta-Analysis. Drugs & Aging, 36(4), 337-349. [Link]
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"2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid negative control experiments"
A-Comparison-Guide-to-Negative-Control-Experiments-for-Novel-STING-Inhibitors
A-Comparative-Guide-to-Negative-Control-Experiments-for-Novel-STING-Inhibitors
Editor's Note: The compound "2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid" is not a widely documented agent with a publicly established biological target. For the purposes of this instructional guide, we will treat this compound, hereafter referred to as Compound X , as a putative novel inhibitor of the Stimulator of Interferon Genes (STING) pathway. This framework allows us to construct a scientifically rigorous and contextually relevant guide to negative control experimentation, which is critical for the validation of any new small molecule inhibitor.
Introduction: The Imperative of Controls in Validating Novel Therapeutics
In the quest for novel therapeutics, the identification of a potent "hit" compound is only the beginning. The subsequent, and arguably more critical, phase is rigorous validation. We must prove that the compound's observed biological effect is a direct consequence of its interaction with the intended target, and not an artifact of off-target effects, solvent interference, or inherent cellular instability. This is where a meticulously designed negative control strategy becomes the cornerstone of trustworthy and reproducible science.[1][2]
This guide provides a comprehensive framework for designing and interpreting negative control experiments, using the hypothetical STING inhibitor, Compound X, as our model. We will explore the essential controls required to confidently assert that Compound X is a specific inhibitor of the STING pathway, providing both the theoretical basis and practical protocols for researchers in immunology and drug development.
Scientific Background: The cGAS-STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection, as well as cellular damage.[3][4]
Mechanism of Activation:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[3][5]
-
Second Messenger Production: Upon binding DNA, cGAS synthesizes a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP).[3]
-
STING Activation: 2'3'-cGAMP binds to STING, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[3][6]
-
Signal Transduction: This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3.[3][6]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][6][7]
This signaling cascade is a potent activator of anti-pathogen and anti-tumor immunity.[4][8] Consequently, inhibitors of this pathway are of significant interest for treating autoimmune and autoinflammatory diseases where the pathway is aberrantly activated.[9][10]
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A Comparative Guide to the Cross-Reactivity of the Dopamine D3 Receptor Agonist PD 128907
This guide provides an in-depth comparative analysis of the selective dopamine D3 receptor agonist, PD 128907. While the compound "2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid" is recognized as a synthetic intermediate in the manufacturing of Ropinirole[1][2][3], it lacks extensive pharmacological characterization. Therefore, this guide will focus on the well-documented and structurally related compound, PD 128907, as a representative tool to explore dopamine receptor cross-reactivity. We will delve into its binding affinity and functional potency across various dopamine receptor subtypes, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Introduction to Dopamine Receptors and the Significance of Selectivity
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, motivation, and cognition[4][5]. They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4)[6]. The D2-like receptors, which are the focus of this guide, are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[7][8].
The subtle structural differences between the D2, D3, and D4 receptor subtypes present a significant challenge in the development of selective ligands. Cross-reactivity, where a compound binds to and elicits a response from unintended targets, can lead to off-target effects and a complex pharmacological profile. Understanding the selectivity of a compound like PD 128907 is therefore crucial for interpreting experimental results and predicting its physiological effects.
PD 128907: A Potent and Selective Dopamine D3 Receptor Agonist
PD 128907, with the chemical name (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[7]benzopyrano-[4,3-b]-1,4-oxazin-9-ol, is widely recognized as a high-affinity agonist for the dopamine D3 receptor[9][10]. Its selectivity for the D3 subtype over other dopamine receptors makes it a valuable tool for elucidating the specific roles of this receptor in the central nervous system.
Comparative Binding Affinity of PD 128907
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The inhibitory constant (Ki) is then calculated, representing the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
The selectivity of PD 128907 for the human dopamine D3 receptor over the D2 and D4 subtypes is well-documented. As summarized in the table below, PD 128907 exhibits a significantly higher affinity for the D3 receptor.
| Receptor Subtype | Radioligand | Cell Line | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity (D2/D3) | Reference |
| Human | [³H]Spiperone | CHO-K1 | 1183 | 1 | 7000 | ~1183-fold | [9][11] |
| Human | [³H]Spiperone | CHO K1 | 179 | 1.7 | - | ~105-fold | [12] |
| Rat | [³H]Spiperone | - | 770 | 0.84 | - | ~917-fold | [12] |
These data clearly demonstrate the remarkable selectivity of PD 128907 for the D3 receptor, with some studies showing over a 1000-fold preference compared to the D2 receptor[9][11].
Functional Potency and Cross-Reactivity
Beyond binding affinity, it is essential to assess the functional consequences of receptor activation. Functional assays measure the biological response elicited by a compound, providing insights into its potency (EC50) and efficacy. For D2-like receptors, a common functional assay measures the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
PD 128907 acts as a potent agonist at the D3 receptor, with a reported EC50 of 0.64 nM[9]. Its functional selectivity is also evident, exhibiting a 53-fold higher potency at the D3 receptor compared to the D2 receptor in functional assays[9]. In vivo studies further support the D3-selective action of PD 128907 at low doses, where it has been shown to decrease extracellular dopamine levels through a D3 receptor-mediated mechanism[13]. However, it is important to note that at higher concentrations, the effects of PD 128907 may also involve D2 receptor activation[10].
| Parameter | D3 Receptor | D2 Receptor | Reference |
| EC50 | 0.64 nM | ~34 nM (calculated from 53-fold selectivity) | [9] |
| Functional Selectivity | - | 53-fold over D2 | [9] |
| In vivo effect (low dose) | Decrease in extracellular dopamine | - | [13] |
Signaling Pathways of D2 and D3 Receptors
The activation of D2 and D3 receptors by an agonist like PD 128907 initiates a cascade of intracellular signaling events. Both receptors primarily couple to the Gαi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP[7][8]. The reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels[14][15].
Dopamine D2/D3 Receptor Signaling Pathway
Caption: A streamlined workflow for determining the cross-reactivity of a dopamine receptor ligand.
cAMP Functional Assay for D2/D3 Receptor Agonism
This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity, a hallmark of D2-like receptor agonism.
Objective: To determine the functional potency (EC50) of a test compound at D2 and D3 receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Test Compound: PD 128907 or other compound of interest.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384- or 96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the D2 or D3 receptor-expressing cells into microplates and culture overnight.
-
Pre-incubation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor like IBMX. Incubate for a short period to prevent cAMP degradation.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
Conclusion
PD 128907 serves as an exemplary tool compound for investigating the pharmacology of the dopamine D3 receptor. The data overwhelmingly support its high affinity and functional selectivity for the D3 subtype over the D2 and D4 receptors. However, it is crucial for researchers to recognize that this selectivity is not absolute and cross-reactivity with the D2 receptor can occur, particularly at higher concentrations. By employing rigorous experimental protocols, such as those detailed in this guide, scientists can accurately characterize the selectivity profiles of their compounds, leading to a more precise understanding of their biological effects and therapeutic potential.
References
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Signaling mechanisms of the D3 dopamine receptor. (n.d.). PubMed. Retrieved from [Link]
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[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol. Retrieved from [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PubMed Central. Retrieved from [Link]
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Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells. (n.d.). PubMed. Retrieved from [Link]
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"benchmarking 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid against standards"
Introduction
The development of novel therapeutic agents requires rigorous characterization and benchmarking against established standards. This guide provides a comprehensive framework for evaluating "2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid" (Compound X), a novel molecule with structural motifs suggestive of dopamine receptor agonism. The presence of a dipropylaminoethyl group attached to a substituted phenylacetic acid core suggests a potential interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of Parkinson's disease and other neurological disorders.
To contextualize the potential therapeutic utility of Compound X, we will benchmark its performance against two well-established, non-ergoline dopamine agonists: Ropinirole and Pramipexole. These compounds are widely used in clinical practice and serve as industry-standard benchmarks for evaluating the potency, selectivity, and functional activity of new chemical entities targeting the dopaminergic system.
This guide will detail the necessary experimental protocols, present comparative data in a clear and accessible format, and explain the scientific rationale behind each step of the evaluation process. Our objective is to provide researchers and drug development professionals with a blueprint for the systematic evaluation of novel dopamine agonist candidates.
Mechanistic Hypothesis and Benchmarking Strategy
Postulated Mechanism of Action
Based on its chemical structure, we hypothesize that Compound X acts as a selective agonist at D2 and D3 dopamine receptors. The dipropylamino moiety is a key pharmacophore in several known D2/D3 agonists, conferring high affinity for these receptor subtypes. The phenylacetic acid portion of the molecule may influence its pharmacokinetic properties and fine-tune its interaction with the receptor binding pocket.
Our benchmarking strategy is therefore designed to test this hypothesis by quantifying the binding affinity and functional potency of Compound X at D2 and D3 receptors and comparing these parameters to those of Ropinirole and Pramipexole.
Caption: Workflow for benchmarking Compound X against standard dopamine agonists.
Selection of Standard Compounds
-
Ropinirole: A non-ergoline D2/D3 dopamine agonist widely prescribed for Parkinson's disease and restless legs syndrome. It serves as a benchmark for moderate D3-selectivity.
-
Pramipexole: Another non-ergoline agonist with a higher affinity for the D3 receptor over the D2 receptor. It is a key benchmark for compounds with preferential D3 activity.
Experimental Protocols
The following protocols are designed to provide a robust and reproducible comparison of Compound X with the selected benchmarks.
Radioligand Binding Assays
This experiment quantifies the affinity of the compounds for the D2 and D3 dopamine receptors. The principle relies on the competition between the unlabeled test compound (Compound X, Ropinirole, or Pramipexole) and a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Human D2 and D3 receptors are expressed in HEK293 cells. The cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3), and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of the compound.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of receptor binding. D2 and D3 receptors are Gαi-coupled, meaning that their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 or D3 receptor.
-
Cell Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) are calculated.
Comparative Data Analysis
The following tables summarize the hypothetical performance of Compound X in comparison to Ropinirole and Pramipexole.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D2 Receptor (Ki) | D3 Receptor (Ki) | D3/D2 Selectivity Ratio (Ki D2 / Ki D3) |
| Compound X | 5.2 | 0.8 | 6.5 |
| Ropinirole | 20 | 3 | 6.7 |
| Pramipexole | 3.9 | 0.5 | 7.8 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy (cAMP Inhibition)
| Compound | D2 Receptor (EC50, nM) | D2 Receptor (Emax, %) | D3 Receptor (EC50, nM) | D3 Receptor (Emax, %) |
| Compound X | 15.5 | 98% | 2.1 | 100% |
| Ropinirole | 55 | 95% | 10 | 98% |
| Pramipexole | 12 | 100% | 1.5 | 100% |
Lower EC50 values indicate higher potency. Emax represents the maximal response as a percentage of the response to a reference full agonist.
Interpretation and Discussion
The illustrative data suggest that Compound X exhibits a promising profile as a D2/D3 dopamine receptor agonist.
-
Binding Affinity: Compound X demonstrates high affinity for both D2 and D3 receptors, comparable to Pramipexole and exceeding that of Ropinirole. Its D3/D2 selectivity ratio is similar to that of Ropinirole.
-
Functional Activity: In the functional assay, Compound X acts as a potent full agonist at both receptors, with an EC50 profile that is superior to Ropinirole and on par with Pramipexole. The high efficacy (Emax) at both receptors indicates robust functional activity.
Caption: Agonist-induced inhibition of cAMP production via D2/D3 receptors.
Conclusion
This guide outlines a comprehensive strategy for the preclinical benchmarking of novel dopamine agonist candidates, using the hypothetical Compound X as an example. The presented workflow, from mechanistic hypothesis to comparative data analysis, provides a solid foundation for evaluating the therapeutic potential of new chemical entities. The illustrative data suggest that Compound X possesses a potent and efficacious profile, warranting further investigation in more advanced preclinical models. The described protocols and analytical framework are intended to be adaptable for the characterization of other novel compounds targeting G-protein coupled receptors.
References
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
Introduction: The Criticality of Chirality in Drug Development
In pharmaceutical development, the stereochemical characterization of a drug candidate is not merely a regulatory formality; it is a fundamental aspect of ensuring its safety and efficacy.[1][2] Many drug molecules are chiral, existing as non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control over the stereoisomeric composition of new drug substances.[3][4][5][6]
This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a novel compound whose structure presents a unique analytical challenge. The molecule possesses a single chiral center at the alpha-carbon of the acetic acid group. Furthermore, its zwitterionic nature—conferred by the presence of a primary amine, a tertiary amine, and a carboxylic acid—demands a carefully considered analytical strategy to achieve robust and reliable enantioseparation.[7][8]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring that the described workflows are not only effective but also logically sound and self-validating, in alignment with ICH Q2(R1) principles.[9][10][11][12]
Part 1: The Primary Methodological Approach: Chiral High-Performance Liquid Chromatography (HPLC)
For routine, high-throughput enantiomeric purity analysis in a regulated environment, chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its robustness, reproducibility, and transferability.[1][13] The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to differential retention times and, thus, separation.
Method Development Strategy: A Logic-Driven Workflow
A successful chiral HPLC method is not developed by chance but through a systematic screening process. The key is to match the analyte's chemical properties with the appropriate CSP and mobile phase conditions. The zwitterionic nature and multiple functional groups (aromatic ring, primary/tertiary amines, carboxylic acid) of our target molecule suggest several potential interaction mechanisms, including hydrogen bonding, ionic interactions, dipole-dipole, and π-π interactions.
Below is a logical workflow for developing a robust chiral HPLC method for this specific analyte.
Caption: Logical workflow for chiral HPLC method development.
Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in a chiral separation.[13] Based on the analyte's structure, the following CSP classes are recommended for initial screening:
-
Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin-based): (Highest Probability of Success) These phases are exceptionally well-suited for zwitterionic molecules containing amine and carboxyl groups.[14] They offer a multi-modal interaction mechanism, including ionic binding, hydrogen bonding, and steric hindrance, which is ideal for the complex nature of our target analyte.
-
Zwitterionic Ion-Exchange CSPs: These newer phases are specifically designed for the separation of underivatized amino acids and other amphoteric compounds.[7][15][16] They combine anion- and cation-exchange moieties in a single selector, providing strong and tunable interactions for zwitterionic analytes.
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the most versatile and widely used CSPs.[13][17] Coated or immobilized derivatives like amylose tris(3,5-dimethylphenylcarbamate) can provide excellent chiral recognition for compounds with aromatic rings through a combination of π-π interactions, hydrogen bonding, and steric inclusion.[13]
Detailed Experimental Protocol: HPLC Screening
This protocol outlines the steps for an efficient screening process to identify a suitable chiral separation method.
1. Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase for each screening condition.
2. Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte).
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
3. Screening Conditions:
| Screen # | CSP Type (Example Column) | Mobile Phase (v/v) | Rationale & Causality |
| 1 | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC V2) | 100% Methanol + 0.1% Acetic Acid + 0.1% Triethylamine | The polar ionic mode is ideal for macrocyclic CSPs. The acid/base additives control the ionization state of the analyte's functional groups and the CSP, enhancing ionic interactions crucial for chiral recognition. |
| 2 | Polysaccharide (e.g., CHIRALPAK IA) | Hexane/Isopropanol (90/10) + 0.1% Trifluoroacetic Acid (TFA) | Normal phase mode promotes hydrogen bonding and π-π interactions. TFA protonates the basic amines, ensuring a consistent charge state and preventing peak tailing by masking active sites on the silica support. |
| 3 | Polysaccharide (e.g., CHIRALPAK IC) | Acetonitrile/Methanol (50/50) + 0.1% TFA + 0.1% Diethylamine (DEA) | Polar organic mode offers different selectivity. The combination of acidic (TFA) and basic (DEA) additives creates a buffered system that can finely tune the interactions between the zwitterionic analyte and the CSP. |
| 4 | Zwitterionic Ion-Exchanger (e.g., CHIRALPAK ZWIX(+)) | Methanol/Acetonitrile/Water (49/49/2) + 50 mM Formic Acid | This mobile phase is typical for zwitterionic CSPs. The aqueous component and the acid are essential to facilitate the ion-exchange mechanism that drives the separation of amphoteric molecules like the target analyte.[7] |
4. Data Analysis & Interpretation:
-
For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
Goal: A resolution (Rs) of > 1.5 is desired for baseline separation.
-
The condition providing the best resolution with reasonable retention times is selected for further optimization.
Part 2: Comparative Guide to Alternative and Orthogonal Methods
While HPLC is the primary workhorse, a comprehensive analytical strategy often involves orthogonal methods for confirmation and for use in different stages of development.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[1][18][19][20] It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much higher flow rates without a proportional increase in backpressure.[1][2]
-
Expertise & Causality: For our target molecule, SFC is particularly advantageous. The same polysaccharide and macrocyclic CSPs used in HPLC can be employed.[18] The typical mobile phase (CO2 with a methanol co-solvent and acidic/basic additives) provides a unique non-polar environment that can alter chiral recognition mechanisms, sometimes providing a separation where HPLC fails. Its primary benefit is a significant reduction in analysis time and organic solvent consumption, aligning with green chemistry principles.[2]
Caption: Relationship and key attributes of primary analytical techniques.
Capillary Electrophoresis (CE): The High-Resolution, Low-Consumption Method
Chiral CE is an extremely high-efficiency separation technique that requires minimal sample and solvent.[21][22] Separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[22][23][24]
-
Trustworthiness & Validation: The separation principle is fundamentally different from chromatography, making CE an excellent orthogonal technique for validating HPLC/SFC results. For the target molecule, a sulfated-β-cyclodextrin could be an effective chiral selector, as its negative charge would interact with the protonated amine groups of the analyte, while the hydrophobic cyclodextrin cavity provides the environment for chiral recognition.[23][25] The method's trustworthiness comes from this completely different separation mechanism; if both HPLC and CE methods quantify the same enantiomeric excess, it provides very high confidence in the result.
NMR Spectroscopy: The Confirmatory, Non-Separative Technique
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, typically for bulk material confirmation rather than routine QC. This is achieved by using a chiral solvating agent or a chiral derivatizing agent, which causes the signals of the two enantiomers to appear at different chemical shifts.[26]
-
Authoritative Grounding: While not a separative technique, it provides an absolute structural confirmation. For example, forming a diastereomeric amide with a chiral acid like Mosher's acid would create two distinct species with different NMR spectra, allowing for direct integration and quantification of the enantiomeric ratio.
Comparative Performance Summary
The table below provides an objective comparison of the primary techniques discussed.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Primary Application | Routine QC, Method Development | High-Throughput Screening, Purification | Orthogonal Confirmation, Low-Sample Analysis |
| Separation Speed | Moderate to Fast | Very Fast[1][19] | Fast |
| Resolution/Efficiency | High | Very High | Extremely High |
| Solvent Consumption | High | Very Low (Green)[2] | Negligible |
| Method Development | Moderate (Systematic Screening) | Moderate (Similar to HPLC) | Can be complex (selector choice is key) |
| Robustness | Excellent | Good to Excellent | Moderate (sensitive to buffer/capillary) |
| Cost (Instrument) | Moderate | High | Low to Moderate |
Conclusion and Recommendations
For the comprehensive enantiomeric purity analysis of this compound, a multi-faceted approach grounded in scientific principles is recommended.
-
Primary Method for QC: A robust chiral HPLC method should be developed as the primary release-testing and stability-indicating method. The initial screening should prioritize macrocyclic glycopeptide and zwitterionic ion-exchange CSPs, as their interaction mechanisms are best suited to the analyte's complex, zwitterionic structure.
-
High-Throughput Screening: For process development or library screening where speed is paramount, chiral SFC is the superior choice, offering significant reductions in run time and solvent waste.[2][20]
-
Orthogonal Validation: To ensure the highest level of analytical trustworthiness, a chiral CE method using a cyclodextrin selector should be developed.[22][24] Its distinct separation mechanism provides definitive, orthogonal confirmation of the enantiomeric purity results obtained by chromatography, a critical component of a regulatory submission package.
By leveraging the strengths of each of these techniques, researchers and drug developers can build a complete, validated, and scientifically sound analytical package that ensures the stereochemical purity, safety, and quality of the final drug product, in full compliance with global regulatory expectations.[3][5]
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Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. (2026). Methods in Molecular Biology. Available at: [Link]
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Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Capillary Electrophoretic Chiral Separations Using a Sulfated β-Cyclodextrin-Containing Electrolyte. Journal of Liquid Chromatography. Available at: [Link]
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Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]
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Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A. Available at: [Link]
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Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Separation Science. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules. Available at: [Link]
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Reversed-phase chromatography as an effective tool for the chiral separation of anionic and zwitterionic carboranes using polysaccharide-based chiral selectors. Journal of Chromatography A. Available at: [Link]
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A Comparative Guide to the Structural Analogs of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Focus on Dopamine Receptor Agonists
This guide provides a detailed comparison of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid and its key structural analogs, primarily focusing on their activity as dopamine receptor agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics for neurological disorders such as Parkinson's disease and Restless Legs Syndrome.
Introduction: The Significance of the Phenylacetic Acid Scaffold
The core structure, this compound, also known as Ropinirole Aminoacetic Acid, is recognized as a potential impurity and metabolite of the well-established non-ergoline dopamine agonist, Ropinirole.[1][2] The structural integrity of the phenylacetic acid moiety and its derivatives is of considerable interest in medicinal chemistry, as modifications to this scaffold can significantly alter pharmacological activity, including receptor affinity, selectivity, and functional potency. Understanding the structure-activity relationships (SAR) of these analogs is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
This guide will compare Ropinirole Aminoacetic Acid with its parent compound, Ropinirole, and two other clinically significant non-ergoline dopamine agonists, Pramipexole and Rotigotine. The comparison will be based on available experimental data on their receptor binding affinities and functional activities at dopamine D2-like receptors (D2, D3, and D4).
The Analogs: A Structural Overview
The compounds under comparison share a common pharmacophore, a substituted phenethylamine backbone, which is crucial for their interaction with dopamine receptors. However, key structural differences in their heterocyclic ring systems and substituent groups lead to distinct pharmacological profiles.
-
Ropinirole: A potent D2/D3 dopamine agonist, Ropinirole features an indolone ring system.[3][4] It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[3]
-
Pramipexole: Characterized by a tetrahydrobenzothiazole ring, Pramipexole is a high-affinity D2/D3 receptor agonist with a preference for the D3 subtype.[5][6][7][8] It is also a first-line treatment for Parkinson's disease and restless legs syndrome.[5]
-
Rotigotine: This analog possesses a unique aminotetralin structure and is formulated for transdermal delivery.[1][9] It exhibits a broader receptor binding profile, acting as an agonist at D1, D2, and D3 receptors.[1][2][10]
Comparative Analysis of Dopamine Receptor Activity
The primary mechanism of action for these compounds is the activation of dopamine D2-like receptors in the brain.[11][12] The following tables summarize the available quantitative data on their receptor binding affinities (Ki) and functional potencies (EC50 or pEC50).
A Note on Data for this compound: As previously mentioned, specific experimental data for Ropinirole Aminoacetic Acid is scarce. However, studies on the metabolites of Ropinirole provide valuable insights. The major human metabolite, SKF-104557 (4-[2-(propylamino)ethyl]-2-(3H) indolone), which shares structural similarities, has been pharmacologically characterized.[11][13] It is important to note that SKF-104557 is a secondary amine, whereas the topic compound is a primary amine with an acetic acid moiety. One study suggests that the major circulating metabolites of Ropinirole possess no pharmacological activity, while another indicates that SKF-104557 has similar receptor binding affinity to Ropinirole but with lower functional potency.[13][14] This guide will present the data for SKF-104557 as a surrogate for qualitative comparison, with the caveat of the structural differences.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | Reference(s) |
| Ropinirole | 29 | 1.45 | 140 | [5][13] |
| SKF-104557 * | 200 | 10 | >10000 | [13] |
| Pramipexole | 2.2 - 3.9 | 0.5 | 5.1 | [8] |
| Rotigotine | 13 | 0.71 | 27 | [2] |
*Data for SKF-104557, a major metabolite of Ropinirole, is presented as a surrogate for this compound.
Table 2: Comparative Dopamine Receptor Functional Potency (pEC50)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | Reference(s) |
| Ropinirole | 7.4 | 8.4 | 6.8 | [13] |
| SKF-104557 * | 5.7 | 7.0 | <5.5 (partial agonist) | [13] |
| Pramipexole | - | - | - | - |
| Rotigotine | - | - | - | - |
*Data for SKF-104557, a major metabolite of Ropinirole, is presented as a surrogate for this compound. A dash (-) indicates that comparable data was not found in the cited literature.
Interpretation of the Data:
From the available data, several key insights emerge:
-
Ropinirole demonstrates high affinity and functional potency at D2 and particularly D3 receptors, with lower activity at the D4 receptor.[13]
-
The metabolite SKF-104557 exhibits a significant decrease in both binding affinity and functional potency at all three receptor subtypes compared to the parent compound, Ropinirole.[13] This suggests that the metabolism of Ropinirole likely leads to a reduction in its dopaminergic activity. Given the structural similarity, it is plausible that Ropinirole Aminoacetic Acid would also exhibit attenuated activity compared to Ropinirole. The presence of a charged carboxylate group at physiological pH would likely hinder its ability to cross the blood-brain barrier and interact with the hydrophobic binding pocket of the dopamine receptors.
-
Pramipexole shows the highest affinity for the D3 receptor among the compared compounds, highlighting its D3-preferential profile.[8]
-
Rotigotine displays high affinity for D2 and D3 receptors and, notably, also possesses significant affinity for the D1 receptor, distinguishing it from the other D2-like selective agonists.[2]
Signaling Pathways and Experimental Workflows
The activation of D2-like dopamine receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
A common experimental workflow to assess the functional potency of D2 receptor agonists involves a cAMP inhibition assay.
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A Comparative Efficacy Analysis of Ropinirole, a Dopamine Agonist Structurally Related to 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, in the Management of Parkinson's Disease and Restless Legs Syndrome
Introduction: Clarifying the Subject and a Shift in Focus
Initial inquiry into the efficacy of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid reveals its identity not as a therapeutic agent, but as a known impurity and synthetic intermediate in the manufacturing of Ropinirole[1][2][3][4][5]. As such, there is a lack of preclinical or clinical data pertaining to the efficacy of this specific molecule.
Given this, the following guide has been expertly curated to address the likely underlying interest of the query: the therapeutic efficacy of its parent compound, Ropinirole . Ropinirole is a potent non-ergoline dopamine agonist with significant clinical application in the treatment of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS)[6][7][8][9]. This guide will provide a comprehensive comparison of Ropinirole's efficacy against other therapeutic alternatives, grounded in robust experimental data and clinical trial outcomes.
Ropinirole: Mechanism of Action
Ropinirole's therapeutic effects stem from its activity as a dopamine agonist, with a high affinity for D2 and D3 dopamine receptors in the brain[7][8][10]. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency, causing the characteristic motor symptoms[7]. Ropinirole mimics the action of dopamine, stimulating these receptors to compensate for the reduced endogenous levels, thereby improving motor control[7][8].
The pathophysiology of Restless Legs Syndrome is also believed to involve dopaminergic dysfunction[7]. By acting on dopamine receptors, Ropinirole helps to alleviate the uncomfortable sensations and the irresistible urge to move the legs that characterize this condition[7].
Caption: Dopaminergic synapse illustrating Ropinirole's agonist activity.
Comparative Efficacy in Parkinson's Disease
Ropinirole is utilized as both a monotherapy in early-stage Parkinson's disease and as an adjunct to levodopa in more advanced stages[11][12].
Ropinirole Monotherapy in Early Parkinson's Disease
Clinical trials have consistently demonstrated the efficacy of Ropinirole monotherapy in improving motor function in patients with early PD.
Experimental Protocol: A Typical Phase III, Randomized, Placebo-Controlled Trial
-
Patient Population: Patients diagnosed with early-stage Parkinson's disease (Hoehn & Yahr stages I to III) with limited or no prior dopaminergic therapy[13].
-
Randomization: Patients are randomly assigned to receive either Ropinirole or a placebo in a double-blind manner[13].
-
Dosage Titration: Ropinirole is initiated at a low dose (e.g., 0.25 mg three times daily) and gradually titrated upwards over several weeks to an effective and tolerated dose (e.g., up to 8 mg three times daily)[13].
-
Primary Endpoint: The primary measure of efficacy is the percentage improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score from baseline to the end of the study period (e.g., 6 months)[13].
-
Secondary Endpoints: These may include the Clinician's Global Impression (CGI) scale and patient-reported outcomes.
| Treatment Group | Mean Improvement in UPDRS Motor Score | p-value vs. Placebo | Reference |
| Ropinirole | +24% | <0.001 | [13] |
| Placebo | -3% | N/A | [13] |
| Ropinirole | 43.4% | 0.018 | [14] |
| Placebo | 21.0% | N/A | [14] |
Comparison with Other Dopamine Agonists:
A network meta-analysis of non-ergot dopamine agonists (NEDAs) in early PD found that while all investigated drugs were effective compared to placebo, there were some differences among them. For instance, piribedil showed a better efficacy profile as a monotherapy in improving UPDRS scores, while ropinirole immediate-release (IR) was more effective as an adjunct to levodopa for motor symptoms[15]. Indirect comparisons have suggested that ergot-derived (e.g., pergolide, cabergoline) and non-ergot-derived (e.g., ropinirole, pramipexole) dopamine agonists have comparable efficacy in ameliorating PD symptoms[16].
Ropinirole as Adjunctive Therapy in Advanced Parkinson's Disease
In advanced PD, Ropinirole is often used with levodopa to manage motor fluctuations, such as "off" time.
Experimental Protocol: Adjunctive Therapy Trial
-
Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations despite optimal levodopa therapy.
-
Intervention: Patients are randomized to receive either Ropinirole (prolonged-release formulation) or a placebo, in addition to their existing levodopa regimen.
-
Primary Endpoint: The primary efficacy measure is the change in daily "off" time from baseline.
-
Secondary Endpoints: Include changes in "on" time without troublesome dyskinesia and reductions in levodopa dosage.
| Treatment Group | Mean Reduction in Daily "Off" Time | p-value vs. Placebo | Reference |
| Ropinirole Prolonged Release | 2.1 hours | <0.05 (implied) | [12] |
| Placebo | 0.4 hours | N/A | [12] |
A network meta-analysis of dopamine agonists in advanced PD ranked apomorphine as the most effective in increasing "on" time without troublesome dyskinesia, followed by pramipexole immediate-release and ropinirole prolonged-release[17].
Alternative Treatments for Parkinson's Disease
| Treatment Class | Examples | General Efficacy Comparison |
| Levodopa | Carbidopa/Levodopa | Considered the most effective symptomatic treatment for motor symptoms of PD. |
| MAO-B Inhibitors | Selegiline, Rasagiline | Effective in early PD, but with smaller effects compared to levodopa. Can be used as monotherapy or with other agents[18]. |
| COMT Inhibitors | Entacapone, Opicapone | Used with levodopa to prolong its effects and reduce "off" time[19]. |
| Non-Pharmacological | Physiotherapy, Occupational Therapy, Speech Therapy, Exercise (e.g., Tai Chi, Yoga) | Can help manage symptoms, improve balance, mobility, and quality of life[20][21]. |
| Surgical | Deep Brain Stimulation (DBS) | An option for advanced PD with motor fluctuations not adequately controlled by medication[19]. |
Comparative Efficacy in Restless Legs Syndrome (RLS)
Ropinirole is a first-line treatment for moderate to severe RLS[22].
Experimental Protocol: RLS Pivotal Trial
-
Patient Population: Patients with moderate to severe primary RLS.
-
Randomization: Patients are randomized to receive either Ropinirole or a placebo.
-
Dosage: Ropinirole is typically administered once daily, 1-3 hours before bedtime, with flexible dosing (e.g., 0.25-4.0 mg)[23][24].
-
Primary Endpoint: The mean change from baseline in the International Restless Legs Scale (IRLS) total score at the end of the study (e.g., 12 weeks)[23][24].
-
Key Secondary Endpoints: Include the Clinical Global Impression-Improvement (CGI-I) scale and measures of sleep quality[23][24].
Caption: A typical workflow for a randomized controlled trial of Ropinirole in RLS.
| Treatment Group | Mean Change in IRLS Score (Baseline to Week 12) | Adjusted Mean Treatment Difference vs. Placebo | Reference |
| Ropinirole | -11.2 | -2.5 | [24] |
| Placebo | -8.7 | N/A | [24] |
| Ropinirole | Not specified | -3.7 | [23] |
| Placebo | Not specified | N/A | [23] |
Ropinirole has been shown to be effective in reducing RLS symptoms, with improvements observed as early as the first week of treatment[22]. It also significantly improves subjective measures of sleep disturbance, quality of life, and anxiety[23].
Comparison with Other RLS Treatments:
A network meta-analysis of pharmacological treatments for RLS provided the following insights:
-
Cabergoline showed the greatest reduction in IRLS scores, but it is not widely approved due to potential side effects[25].
-
Pramipexole was found to be superior to ropinirole in alleviating RLS symptoms (Mean Difference of -2.52 on the IRLS)[25][26].
-
Alpha-2-delta ligands (gabapentin, pregabalin) are also effective and are often recommended as a first-line consideration because they are less likely to cause augmentation (a paradoxical worsening of symptoms with long-term dopamine agonist use)[25][26].
-
Iron supplementation is effective for RLS patients with iron deficiency[25][26].
Alternative Treatments for Restless Legs Syndrome
| Treatment Type | Examples | General Efficacy Notes |
| Pharmacological | Gabapentin, Pregabalin, Levodopa, Opioids (for severe cases) | Gabapentin and pregabalin are effective alternatives to dopamine agonists[27]. Levodopa's efficacy is considered inefficient compared to other options in some analyses[25]. |
| Supplements | Iron, Magnesium, Vitamins B12, C, D, E | Iron is recommended for those with low ferritin levels[28]. Evidence for other supplements is more limited[28][29]. |
| Lifestyle/Non-Pharmacological | Regular exercise, massage, hot/cold therapy, good sleep hygiene, stress reduction techniques (yoga, meditation) | These can provide significant relief for many individuals, especially those with mild to moderate symptoms[27][29][30][31]. |
Conclusion
While this compound lacks therapeutic application, its parent compound, Ropinirole, is a well-established and effective treatment for both Parkinson's Disease and Restless Legs Syndrome. In early PD, it provides significant improvement in motor function as a monotherapy. In advanced PD, it serves as a valuable adjunct to levodopa, reducing "off" time. For RLS, Ropinirole effectively alleviates symptoms and improves sleep and quality of life.
The choice between Ropinirole and other therapeutic alternatives depends on a comprehensive evaluation of the patient's clinical profile, including disease severity, symptom type, and potential for side effects. For instance, in RLS, while effective, the potential for augmentation with long-term use may lead clinicians to consider alpha-2-delta ligands as an alternative first-line option. In PD, the superior motor control offered by levodopa must be balanced against the lower risk of motor complications with dopamine agonists like Ropinirole in the early stages of the disease. This guide provides the foundational data to inform such critical therapeutic decisions.
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid
This document provides a comprehensive operational, safety, and disposal protocol for the handling of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. As a novel research compound, this substance lacks a specific, publicly available Safety Data Sheet (SDS). Therefore, this guide is built upon a conservative risk assessment derived from a structural analogy of its constituent functional groups. The procedures outlined herein are designed to provide a robust framework for ensuring the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
A formal risk assessment must be conducted and documented before any work with this compound begins.[1][2][3] The inherent hazards of this compound are inferred from its three primary structural components: an aromatic amine, a phenylacetic acid derivative, and a tertiary amine.
Hazard Analysis by Structural Analogy
-
Aromatic Amine Moiety: This is the most significant contributor to the compound's potential toxicity. Aromatic amines as a class are known for their ability to be readily absorbed through the skin and respiratory tract.[4] Many are classified as suspected or known carcinogens and can cause severe systemic effects, such as methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[5] Therefore, this compound must be handled as a suspected carcinogen with high potential for dermal absorption .
-
Phenylacetic Acid Moiety: Phenylacetic acid and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[6][7][8] While generally less toxic than aromatic amines, this part of the molecule contributes to its overall irritant properties.
-
Tertiary Amine Moiety: Tertiary amines can be corrosive, flammable, and irritating to the skin and eyes.[9] They often have a strong, pungent odor and can cause respiratory irritation.[10] Their basic nature means they will react vigorously with acids.[9]
Principal Routes of Exposure
Based on the analysis of the functional groups, the primary routes of occupational exposure are:
-
Dermal Contact & Absorption: The highest risk, due to the presence of the aromatic amine.
-
Inhalation: Particularly if the compound is a powder or if solutions are aerosolized.
-
Ocular Contact: Risk of severe irritation or corrosive damage.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces.
Risk Level Summary
The following table summarizes the assessed risk level, which dictates the stringency of the required control measures.
| Hazard Category | Assessed Risk Level | Rationale |
| Acute Toxicity (All Routes) | High | Aromatic amine toxicity is significant; potential for skin absorption.[4][11] |
| Skin Corrosion/Irritation | Moderate to High | Additive effects of all three functional groups.[6][9] |
| Eye Damage/Irritation | High | Potential for serious eye irritation or damage.[7][8] |
| Carcinogenicity | Assumed High (Precautionary) | Aromatic amines are often carcinogenic; handle as a suspect carcinogen.[4][5] |
| Reactivity | Moderate | Tertiary amines can react violently with acids and strong oxidants.[9] |
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is the last line of defense after engineering and administrative controls have been implemented.[2][12] All handling of this compound must occur within a certified chemical fume hood or similar containment device.
Standard PPE for All Operations
This is the minimum required PPE for any personnel entering a laboratory where the compound is present, even for "no touch" visits.[13]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.
-
Eye Protection: ANSI Z87-rated safety glasses with side shields.[13]
-
General Attire: Full-length pants and fully enclosed, chemical-resistant footwear.[13]
Enhanced PPE for Direct Handling
This level of PPE is mandatory for all procedures involving direct contact with the compound, including weighing, transfer, reaction setup, and purification.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Double Nitrile Gloves | Aromatic amines can permeate standard gloves. Double-gloving provides an additional barrier. Change the outer glove immediately upon known or suspected contact. Check manufacturer data for breakthrough times.[1] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield must be worn over the goggles during procedures with a high splash risk (e.g., large volume transfers, quenching reactions).[3][13] |
| Body | Chemical-Resistant Apron | Worn over the lab coat, a chemical-resistant apron provides an additional layer of protection against spills and splashes. |
| Respiratory | N95 Respirator (minimum) | For handling the solid compound (e.g., weighing), an N95 respirator is the minimum requirement to prevent inhalation of fine particles. A full risk assessment may indicate the need for a higher level of respiratory protection, such as a half-mask or full-face respirator with organic vapor cartridges.[3][14] |
Operational and Disposal Plans
A structured workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Workflow
The following workflow must be adopted for all procedures involving this compound.
Caption: Standard Operating Procedure Workflow for Handling the Compound.
Spill Management Protocol
-
Minor Spill (<5g or <100mL solution, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full enhanced PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (>5g or >100mL, or any spill outside of a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
Contact the institution's Emergency Response Team and provide the compound name and location of the spill.
-
DO NOT attempt to clean up a major spill unless you are trained and equipped to do so.
-
Decontamination and Waste Disposal
-
Glassware and Equipment: All contaminated glassware and equipment must be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) should be followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Waste Segregation: All waste streams must be properly segregated and labeled.[5]
-
Solid Waste: Contaminated gloves, absorbent pads, weigh paper, etc., must be placed in a clearly labeled, sealed container for "Hazardous Solid Waste."
-
Liquid Waste: Segregate into "Halogenated" and "Non-Halogenated" waste streams as appropriate for your institution's disposal procedures. Do not mix with other waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and other components of the waste.
Emergency Procedures
| Exposure Type | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[6] |
| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth with water. Seek immediate medical attention.[16] |
References
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
-
National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. [Link]
-
Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]
-
Scribd. HC004A Amines Aromatic 1. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]
-
Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]
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CP Lab Safety. Primary Amines for all Your Laboratory. [Link]
-
Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. [Link]
-
CPAChem. (2023, May 17). Safety data sheet. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
International Labour Organization and World Health Organization. (2021). ICSC 1260 - PHENYLACETIC ACID. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. [Link]
-
Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). [Link]
-
Office of Research Services. Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 16. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
